molecular formula C9H8ClNaO2 B15569512 (S)-Cpp sodium

(S)-Cpp sodium

カタログ番号: B15569512
分子量: 206.60 g/mol
InChIキー: HMHPCHNNVOLTFC-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-Cpp sodium is a useful research compound. Its molecular formula is C9H8ClNaO2 and its molecular weight is 206.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C9H8ClNaO2

分子量

206.60 g/mol

IUPAC名

sodium 2-chloro-3-phenylpropanoate

InChI

InChI=1S/C9H9ClO2.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6H2,(H,11,12);/q;+1/p-1

InChIキー

HMHPCHNNVOLTFC-UHFFFAOYSA-M

製品の起源

United States

Foundational & Exploratory

(S)-Cpp sodium mechanism of action on BCKDC kinase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of (S)-Cpp Sodium on BCKDC Kinase

Introduction

The Branched-chain α-ketoacid dehydrogenase complex (BCKDC) is a critical mitochondrial enzyme complex that catalyzes the rate-limiting step in the catabolism of branched-chain amino acids (BCAAs), namely leucine, isoleucine, and valine.[1][2] The activity of BCKDC is tightly regulated, primarily through a phosphorylation/dephosphorylation cycle. The branched-chain α-ketoacid dehydrogenase kinase (BCKDK) phosphorylates the E1α subunit of BCKDC, leading to its inactivation.[1][2][3] Conversely, the phosphatase PPM1K (also known as PP2Cm) dephosphorylates and activates the complex.[4] Dysregulation of BCAA metabolism, often linked to impaired BCKDC function and elevated BCAA levels, is associated with several metabolic diseases, including maple syrup urine disease, heart failure, obesity, and type 2 diabetes.[5][6]

(S)-α-chloro-phenylpropionic acid, commonly referred to as (S)-Cpp, has been identified as a potent inhibitor of BCKDK.[5][6] This document provides a comprehensive overview of the mechanism by which this compound modulates BCKDC kinase activity, supported by quantitative data, experimental methodologies, and visual diagrams.

Core Mechanism of Action: Allosteric Inhibition

This compound acts as an allosteric inhibitor of BCKDK.[4][5][6] Unlike competitive inhibitors that bind to the enzyme's active site, (S)-Cpp binds to a distinct, unique allosteric site located in the N-terminal domain of the BCKDK enzyme.[5][7]

The binding of (S)-Cpp to this allosteric site induces significant conformational changes within the BCKDK structure.[5][6] These structural rearrangements are propagated from the N-terminal domain to the lipoyl-binding pocket of the kinase.[5][7] This alteration of the lipoyl-binding pocket is the crucial step in the inhibitory mechanism, as it prevents BCKDK from effectively docking with the E2 core (dihydrolipoyl transacylase) of the BCKDC complex.[5][7] By blocking the physical interaction between the kinase and its target complex, (S)-Cpp effectively nullifies the kinase's ability to phosphorylate and inactivate the BCKDC's E1α subunit.[5][7]

The consequence of this inhibition is a shift in the equilibrium of the BCKDC regulatory cycle. With BCKDK activity blocked, the constitutively active phosphatase, PPM1K, dominates, leading to the dephosphorylation and subsequent activation of the BCKDC complex.[7] This enhanced BCKDC activity promotes the degradation of BCAAs, resulting in a significant reduction of their plasma concentrations.[5][6]

Quantitative Data

The efficacy of this compound as a BCKDK inhibitor has been quantified through various in vitro and in vivo studies.

ParameterValueDescriptionReference
IC₅₀ 6.3 µMThe half maximal inhibitory concentration of (S)-Cpp required to inhibit BCKDK activity in vitro.[8]
In Vivo StudyVehicle-Treated Mice(S)-Cpp-Treated MicePercent ReductionReference
Plasma Leucine/Isoleucine Control Level27% Lower27%[5][7]
Plasma Valine Control Level16% Lower16%[5][7]
Binding InteractionKdΔH (kcal/mol)DescriptionReference
BCKDK + GST-DD (E2 core mimic) 2.1 µM-17.8Shows moderate binding affinity between the kinase and the E2 core.[5][7]
BCKDK + GST-DD in presence of 0.2 mM (S)-Cpp Not DetectedNot Detected(S)-Cpp completely mitigates the interaction between BCKDK and the E2 core.[5][7]

Experimental Protocols

BCKDK Inhibition Assay (In Vitro)

This assay quantifies the inhibitory effect of (S)-Cpp on BCKDK activity.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM Tris·HCl (pH 7.5), 100 mM KCl, and 5 mM MgCl₂.[9]

  • Enzyme and Substrate: Add purified recombinant BCKDK enzyme and a peptide substrate corresponding to the phosphorylation site of the BCKDC E1α subunit.

  • Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction wells.

  • Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

  • Incubation: Incubate the mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done by spotting the mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the (S)-Cpp concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity between BCKDK and the E2 core of BCKDC.

  • Sample Preparation: Dialyze purified BCKDK and a construct mimicking the E2 core (such as GST-DD, a fusion protein of glutathione (B108866) S-transferase with the lipoyl-binding and subunit-binding domains of E2) into the same buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl).

  • Instrument Setup: Load the BCKDK solution into the sample cell of the ITC instrument and the GST-DD solution into the titration syringe.

  • Titration: Perform a series of small, sequential injections of the GST-DD solution into the BCKDK solution while monitoring the heat change associated with binding.

  • Control Experiment: To test the effect of the inhibitor, pre-incubate the BCKDK solution with a saturating concentration of this compound (e.g., 0.2 mM) before titrating with GST-DD.

  • Data Analysis: Integrate the heat-change peaks from the titration to generate a binding isotherm. Fit this curve to a suitable binding model to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry of the interaction. The absence of a heat signal in the presence of (S)-Cpp indicates a complete lack of binding.[5][7]

In Vivo Efficacy Study in Mice

This protocol assesses the ability of (S)-Cpp to activate BCKDC and lower plasma BCAA levels in a living organism.

  • Animal Model: Use wild-type male mice (e.g., CD-1 strain).

  • Compound Administration: Divide mice into two groups: a control group receiving a vehicle solution and a treatment group receiving this compound. Administer the compound via intraperitoneal (i.p.) injection at a specified dosage (e.g., 160 mg/kg).[5]

  • Sample Collection: At a predetermined time point after injection (e.g., 2-4 hours), collect blood samples via cardiac puncture or another appropriate method. Euthanize the animals and harvest tissues of interest (liver, kidney, heart, skeletal muscle).[7]

  • BCAA Analysis: Process the blood to isolate plasma. Analyze plasma BCAA concentrations using techniques such as liquid chromatography-mass spectrometry (LC-MS).

  • BCKDC Phosphorylation Analysis: Prepare tissue lysates and analyze the phosphorylation status of the BCKDC E1α subunit using Western blotting with antibodies specific for the phosphorylated and total forms of the protein. A decrease in the phospho-E1α signal indicates BCKDC activation.[7]

  • Statistical Analysis: Compare the mean plasma BCAA levels and phosphorylation status between the vehicle- and (S)-Cpp-treated groups using appropriate statistical tests (e.g., t-test) to determine significance.

Visualizations

BCAA_Catabolism_and_Inhibition cluster_pathway BCAA Catabolic Pathway cluster_regulation BCKDC Regulation BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Ketoacids BCAA->BCKA BCAT Metabolites Acyl-CoA Derivatives (Enters TCA Cycle) BCKA->Metabolites BCKDC (Rate-Limiting Step) BCKDC_active BCKDC (Active) BCKDC_inactive BCKDC-P (Inactive) BCKDC_active->BCKDC_inactive Phosphorylation BCKDC_inactive->BCKDC_active Dephosphorylation BCKDK BCKDK BCKDK->BCKDC_active PPM1K PPM1K (Phosphatase) PPM1K->BCKDC_inactive SCpp This compound SCpp->BCKDK Allosteric Inhibition

Caption: BCAA catabolism is regulated by BCKDC, which is inactivated by BCKDK and activated by (S)-Cpp.

Mechanism_of_Action cluster_BCKDK BCKDK Structure cluster_BCKDC BCKDC Complex BCKDK N-Terminal Domain Allosteric Site Lipoyl-Binding Pocket C-Terminal Domain BCKDK->BCKDK Helix movements; Lipoyl pocket alters shape BCKDC_E2 BCKDC E2 Core BCKDK->BCKDC_E2 Binding Prevented SCpp (S)-Cpp SCpp->BCKDK:allosteric step1 1. Binding step2 2. Conformational Change step3 3. Interaction Blocked result Result: BCKDK cannot phosphorylate BCKDC

Caption: (S)-Cpp binds to an allosteric site on BCKDK, inducing a conformational change that blocks its interaction with the BCKDC E2 core.

Experimental_Workflow start Start: Wild-Type Mice Cohort grouping Divide into Two Groups start->grouping treat_vehicle Group 1: Administer Vehicle (i.p.) grouping->treat_vehicle treat_scpp Group 2: Administer (S)-Cpp (i.p.) grouping->treat_scpp wait Incubation Period (e.g., 2-4 hours) treat_vehicle->wait treat_scpp->wait collect Collect Blood and Tissues (Liver, Muscle, Kidney) wait->collect analysis Analysis collect->analysis plasma Plasma Analysis: LC-MS for BCAA Levels analysis->plasma tissue Tissue Lysate Analysis: Western Blot for p-E1α/Total E1α analysis->tissue end Conclusion: Compare BCAA levels and BCKDC activation plasma->end tissue->end

Caption: Workflow for in vivo testing of (S)-Cpp in mice to measure its effect on BCAA levels and BCKDC phosphorylation.

Conclusion

This compound is a potent, allosteric inhibitor of BCKDK. Its mechanism of action is well-defined, involving binding to a unique site on the kinase that triggers conformational changes, ultimately preventing the kinase from interacting with and inactivating the BCKDC complex.[5][6][7] This leads to a sustained activation of BCKDC, enhanced BCAA catabolism, and a reduction in circulating BCAA levels.[5] The data strongly support the concept of targeting BCKDK with inhibitors like (S)-Cpp as a viable pharmacological strategy for managing metabolic diseases characterized by elevated BCAA concentrations.[5][6]

References

(S)-Cpp Sodium and Branched-Chain Amino Acid Catabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain amino acids (BCAAs), comprising leucine (B10760876), isoleucine, and valine, are essential amino acids that play critical roles beyond their function as protein building blocks. They are key regulators of protein synthesis, signaling molecules, and significant contributors to energy homeostasis. The catabolism of BCAAs is a tightly regulated process, and its dysregulation has been implicated in various metabolic diseases. This technical guide provides an in-depth overview of BCAA catabolism and explores the potential, though currently indirect, influence of (S)-Cpp sodium, a potent NMDA receptor antagonist, on this metabolic pathway.

While no direct evidence currently links this compound to BCAA catabolism, its role in modulating glutamate (B1630785) signaling presents a compelling area for future investigation. BCAA metabolism is intricately connected to the synthesis of glutamate, the primary excitatory neurotransmitter in the central nervous system, which is, in turn, regulated by NMDA receptors. This guide will first elucidate the core principles of BCAA catabolism and then delve into the pharmacology of this compound, proposing a hypothetical framework for its potential indirect effects on BCAA metabolism.

Core Principles of Branched-Chain Amino Acid Catabolism

The breakdown of BCAAs is a multi-step enzymatic process that primarily occurs in the skeletal muscle, followed by the liver and other tissues. The initial two steps are common to all three BCAAs.

Step 1: Reversible Transamination

The first step is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs).[1][2][3] In this reaction, the amino group from a BCAA is transferred to α-ketoglutarate, yielding a branched-chain α-keto acid (BCKA) and glutamate.[1][2][3] There are two isoforms of BCAT: a cytosolic form (BCATc) and a mitochondrial form (BCATm).[4]

Step 2: Irreversible Oxidative Decarboxylation

The second and rate-limiting step is the irreversible oxidative decarboxylation of the BCKAs, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1] This mitochondrial enzyme complex converts the BCKAs into their respective acyl-CoA derivatives.[1][3]

Regulation of BCAA Catabolism

The activity of the BCKDH complex is the primary point of regulation for BCAA catabolism. It is controlled by a phosphorylation/dephosphorylation cycle.[1][5]

  • Inhibition: The BCKDH kinase (BDK) phosphorylates the E1α subunit of the BCKDH complex, leading to its inactivation.[1]

  • Activation: The BCKDH phosphatase (PPM1K, also known as PP2Cm) dephosphorylates and activates the BCKDH complex.[1][6]

The subsequent catabolic pathways for the acyl-CoA derivatives of leucine, isoleucine, and valine are distinct, ultimately feeding into the tricarboxylic acid (TCA) cycle and contributing to energy production.

Signaling Pathways in BCAA Catabolism

The regulation of BCAA catabolism involves a complex interplay of signaling molecules. Leucine, in particular, acts as a potent signaling molecule, most notably through its activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway, which is a central regulator of cell growth and protein synthesis.

BCAA_Catabolism_Pathway cluster_0 Mitochondria cluster_1 BCKDH Regulation BCAA BCAAs (Leucine, Isoleucine, Valine) BCKA BCKAs BCAA->BCKA BCATm (Transamination) BCAA->BCKA AKG α-Ketoglutarate AcylCoA Acyl-CoA Derivatives BCKA->AcylCoA BCKDH (Oxidative Decarboxylation) RATE-LIMITING Glu Glutamate TCA TCA Cycle AcylCoA->TCA BCKDH_node BCKDH BDK BDK (Kinase) BDK->BCKDH_node Phosphorylation (Inactivation) PPM1K PPM1K (Phosphatase) PPM1K->BCKDH_node Dephosphorylation (Activation) AKG->Glu

Caption: Overview of the Branched-Chain Amino Acid (BCAA) Catabolism Pathway.

Experimental Protocols in BCAA Catabolism Research

The study of BCAA metabolism employs a variety of sophisticated techniques to quantify metabolites and measure enzyme activity.

Quantification of BCAAs and BCKAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive measurement of BCAAs and BCKAs in biological samples such as plasma, tissues, and cells.

Methodology Overview:

  • Sample Preparation: Biological samples are deproteinized, typically using organic solvents like acetonitrile (B52724) or methanol, which may contain internal standards (stable isotope-labeled BCAAs and BCKAs) for accurate quantification.

  • Chromatographic Separation: The extracted metabolites are separated using a liquid chromatography system. The choice of column (e.g., HILIC or reversed-phase) and mobile phases is critical for resolving the different amino and keto acids.

  • Mass Spectrometry Detection: The separated metabolites are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte ensure high selectivity and sensitivity.

Measurement of BCKDH Activity

Assessing the activity of the rate-limiting BCKDH complex is crucial for understanding the regulation of BCAA catabolism.

Methodology Overview:

  • Mitochondrial Isolation: Mitochondria are isolated from tissue homogenates or cell lysates by differential centrifugation, as the BCKDH complex is located in the mitochondrial matrix.

  • Enzyme Reaction: The isolated mitochondria are incubated with a specific BCKA substrate (e.g., α-ketoisocaproate for leucine catabolism) and necessary cofactors, including NAD+, coenzyme A, and thiamine (B1217682) pyrophosphate.

  • Activity Measurement: The rate of BCKDH activity can be determined by measuring the production of NADH (spectrophotometrically) or by quantifying the formation of the specific acyl-CoA product using LC-MS/MS.

Experimental_Workflow_LCMS cluster_workflow LC-MS/MS Workflow for BCAA and BCKA Quantification start Biological Sample (Plasma, Tissue, Cells) prep Sample Preparation (Protein Precipitation, Internal Standard Addition) start->prep lc Liquid Chromatography (Separation) prep->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms end Data Analysis ms->end

Caption: Experimental workflow for the quantification of BCAAs and BCKAs by LC-MS/MS.

This compound: An NMDA Receptor Antagonist

This compound is the sodium salt of (S)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid. It is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Overactivation of NMDA receptors can lead to excitotoxicity and neuronal damage, implicating them in a variety of neurological disorders.

Potential Indirect Link Between this compound and BCAA Catabolism

While direct studies on the effects of this compound on BCAA metabolism are lacking, a hypothetical connection can be postulated through the interplay between BCAA catabolism and glutamate synthesis in the brain.

In the central nervous system, the transamination of BCAAs is a primary source of nitrogen for the de novo synthesis of glutamate.[4][7] This process is particularly important in astrocytes, which support neuronal function. By providing the amino group for glutamate synthesis, BCAAs play a vital role in maintaining the brain's glutamate pool.

This compound, by blocking NMDA receptors, reduces glutamate-mediated neurotransmission. It is plausible that a sustained reduction in glutamatergic signaling could lead to feedback mechanisms that alter glutamate homeostasis. This, in turn, could influence the rate of BCAA catabolism in the brain to modulate the supply of nitrogen for glutamate synthesis.

Hypothetical_Pathway SCpp This compound NMDAR NMDA Receptor SCpp->NMDAR Antagonism GluSig Glutamate Signaling NMDAR->GluSig Mediation GluSyn Glutamate Synthesis GluSig->GluSyn Feedback Loop (Hypothetical) BCAACat BCAA Catabolism (in Brain) BCAACat->GluSyn Provides Nitrogen

Caption: Hypothetical indirect influence of this compound on BCAA catabolism.

Quantitative Data Summary

Currently, there is no quantitative data available from published studies that directly examines the effect of this compound on BCAA catabolism. Research in this area would require targeted metabolomic studies to measure the levels of BCAAs, BCKAs, and related metabolites in relevant biological systems following the administration of this compound.

ParameterControl GroupThis compound Treated GroupFold Changep-valueReference
Plasma Leucine (µM)Data Not AvailableData Not AvailableN/AN/AN/A
Plasma Isoleucine (µM)Data Not AvailableData Not AvailableN/AN/AN/A
Plasma Valine (µM)Data Not AvailableData Not AvailableN/AN/AN/A
Brain BCKDH ActivityData Not AvailableData Not AvailableN/AN/AN/A

Conclusion and Future Directions

The catabolism of branched-chain amino acids is a fundamental metabolic process with significant implications for health and disease. While the core pathways and regulatory mechanisms of BCAA breakdown are well-established, the broader physiological influences on this process are still being uncovered.

This compound is a well-characterized NMDA receptor antagonist with a clear role in modulating glutamatergic neurotransmission. Although a direct link to BCAA catabolism has not been established, the intimate relationship between BCAA metabolism and glutamate synthesis in the brain suggests a plausible, yet unexplored, avenue of interaction.

Future research should aim to directly investigate the effects of this compound and other NMDA receptor modulators on BCAA catabolism, both in the central nervous system and peripherally. Such studies, employing advanced metabolomic and enzymatic assays, could reveal novel regulatory mechanisms and potentially open new therapeutic avenues for metabolic and neurological disorders. This technical guide serves as a foundational resource for researchers poised to explore this intriguing intersection of metabolism and neuroscience.

References

The Potential Role of (S)-Cpp Sodium in Mitigating Neurotoxicity in Maple Syrup Urine Disease: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Maple Syrup Urine Disease (MSUD) is an inherited metabolic disorder characterized by the accumulation of branched-chain amino acids (BCAAs) and their corresponding α-ketoacids (BCKAs), leading to severe neurological damage. The underlying mechanism of this neurotoxicity is multifaceted, with compelling evidence pointing towards glutamate (B1630785) excitotoxicity mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors. This technical guide explores the therapeutic potential of (S)-Cpp sodium, a potent and selective competitive NMDA receptor antagonist, as a neuroprotective agent in MSUD. While direct experimental evidence for its use in MSUD is currently lacking, this document synthesizes the existing knowledge on MSUD pathophysiology and the pharmacological profile of this compound to propose a robust rationale for its investigation. We present hypothetical, yet plausible, experimental data, detailed protocols for preclinical evaluation, and conceptual diagrams to guide future research in this promising area.

Introduction: The Neurological Challenge of Maple Syrup Urine Disease

Maple Syrup Urine Disease is an autosomal recessive disorder caused by a deficiency in the activity of the branched-chain α-keto acid dehydrogenase (BCKAD) complex. This enzymatic defect leads to the systemic accumulation of the BCAAs leucine (B10760876), isoleucine, and valine, and their respective BCKAs. Of these, leucine and its ketoacid, α-ketoisocaproic acid (KIC), are considered the primary neurotoxic agents.

Patients with classic MSUD often present with neonatal encephalopathy, characterized by lethargy, poor feeding, seizures, and can progress to coma and death if untreated. Even with dietary management, which is the cornerstone of current therapy, many patients experience chronic neurological and cognitive impairments. The acute and chronic neurodegeneration in MSUD is thought to be, in large part, a consequence of excitotoxicity. The accumulation of BCAAs disrupts the brain's amino acid homeostasis, leading to a decrease in the synthesis of key neurotransmitters and an increase in extracellular glutamate. This excess glutamate persistently activates NMDA receptors, leading to an uncontrolled influx of Ca²⁺, which in turn triggers a cascade of neurotoxic events, including mitochondrial dysfunction, oxidative stress, and ultimately, neuronal apoptosis.

This compound: A Targeted Approach to Mitigating Excitotoxicity

This compound, the sodium salt of 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP), is a potent, selective, and competitive antagonist of the NMDA receptor. It acts by binding to the glutamate recognition site on the receptor, thereby preventing its activation by glutamate. Notably, CPP can cross the blood-brain barrier, making it a viable candidate for treating central nervous system disorders.

Given that NMDA receptor-mediated excitotoxicity is a key pathological mechanism in MSUD, the application of a selective antagonist like this compound presents a logical therapeutic strategy. By blocking the overstimulation of NMDA receptors, this compound could potentially interrupt the neurotoxic cascade at a critical juncture, thereby preserving neuronal integrity and function.

Proposed Signaling Pathway and Mechanism of Action

The neurotoxic cascade in MSUD and the proposed intervention with this compound are illustrated in the following diagram.

cluster_0 MSUD Pathophysiology cluster_1 Proposed Therapeutic Intervention BCAA ↑ Branched-Chain Amino Acids (Leucine) BCKA ↑ Branched-Chain α-Ketoacids (KIC) BCAA->BCKA Glutamate_Release ↑ Extracellular Glutamate BCKA->Glutamate_Release NMDA_Activation Overactivation of NMDA Receptors Glutamate_Release->NMDA_Activation Ca_Influx ↑ Intracellular Ca²⁺ NMDA_Activation->Ca_Influx NMDA_Blockade Blockade of NMDA Receptors Neurotoxicity Neuronal Apoptosis & Damage Ca_Influx->Neurotoxicity Cpp_Sodium This compound Cpp_Sodium->NMDA_Blockade NMDA_Blockade->Ca_Influx

Caption: Proposed mechanism of this compound in MSUD neurotoxicity.

Hypothetical Preclinical Data

The following tables present hypothetical, yet plausible, quantitative data from proposed preclinical studies evaluating the efficacy of this compound in MSUD models.

Table 1: In Vitro Neuroprotection of this compound in Primary Cortical Neurons Exposed to α-Ketoisocaproic Acid (KIC)
Treatment GroupKIC Concentration (mM)This compound Concentration (µM)Cell Viability (%) (MTT Assay)Apoptotic Cells (%) (TUNEL Assay)
Vehicle Control00100 ± 5.22.1 ± 0.5
KIC Alone5045.3 ± 4.852.4 ± 6.1
KIC + this compound5158.7 ± 5.138.9 ± 5.5
KIC + this compound51075.2 ± 6.321.3 ± 4.2
KIC + this compound55088.9 ± 5.99.8 ± 2.7
This compound Alone05098.5 ± 4.72.5 ± 0.6
Table 2: In Vivo Efficacy of this compound in an Intermediate MSUD (iMSUD) Mouse Model
Treatment GroupDaily this compound Dose (mg/kg, i.p.)Plasma Leucine (µmol/L)Brain Leucine (nmol/g)Morris Water Maze Latency (s)
Wild-Type ControlVehicle150 ± 2520 ± 525 ± 8
iMSUD + VehicleVehicle850 ± 120150 ± 3065 ± 15
iMSUD + this compound1845 ± 115148 ± 2855 ± 12
iMSUD + this compound5855 ± 125152 ± 3240 ± 10
iMSUD + this compound10850 ± 110145 ± 2530 ± 9

Detailed Experimental Protocols

The following are proposed protocols for key experiments to validate the therapeutic potential of this compound in MSUD.

In Vitro Neuroprotection Assay

Objective: To determine the dose-dependent neuroprotective effect of this compound against KIC-induced toxicity in primary cortical neurons.

Methodology:

  • Primary Neuronal Culture:

    • Isolate cortical neurons from E18 mouse embryos.

    • Plate neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well.

    • Culture in Neurobasal medium supplemented with B27 and GlutaMAX for 7 days in vitro (DIV).

  • Treatment:

    • On DIV 7, replace the culture medium with fresh medium containing varying concentrations of this compound (1, 10, 50 µM) or vehicle.

    • After 1 hour of pre-incubation, add KIC to a final concentration of 5 mM.

    • Incubate for 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan (B1609692) crystals with DMSO.

    • Measure absorbance at 570 nm.

  • Assessment of Apoptosis (TUNEL Assay):

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Perform TUNEL staining according to the manufacturer's protocol.

    • Counterstain with DAPI.

    • Quantify the percentage of TUNEL-positive cells using fluorescence microscopy.

In Vivo Neuroprotection in an iMSUD Mouse Model

Objective: To evaluate the ability of this compound to ameliorate neurological deficits in a mouse model of intermediate MSUD.[1][2][3][4]

Methodology:

  • Animal Model:

    • Use a genetically engineered mouse model of intermediate MSUD (iMSUD).[1]

    • House animals under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Drug Administration:

    • Administer this compound (1, 5, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for 4 weeks.

  • Behavioral Testing (Morris Water Maze):

    • During the final week of treatment, assess spatial learning and memory using the Morris Water Maze.

    • Record the latency to find the hidden platform over 5 consecutive days.

  • Biochemical Analysis:

    • At the end of the treatment period, collect blood and brain tissue.

    • Measure plasma and brain BCAA concentrations using mass spectrometry.

  • Histopathological Analysis:

    • Perfuse a subset of animals and prepare brain sections.

    • Perform Nissl staining to assess neuronal morphology and identify any neuronal loss in the cortex and hippocampus.

Proposed Experimental Workflow

The following diagram outlines the proposed workflow for the preclinical evaluation of this compound for MSUD.

cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Data Analysis & Interpretation A Primary Neuronal Culture B KIC-induced Neurotoxicity Model A->B C Dose-Response of this compound B->C D Assess Viability & Apoptosis C->D I Statistical Analysis D->I E iMSUD Mouse Model F Chronic this compound Treatment E->F G Behavioral Analysis F->G H Biochemical & Histological Analysis G->H H->I J Evaluation of Therapeutic Potential I->J

Caption: Preclinical evaluation workflow for this compound in MSUD.

Conclusion and Future Directions

The rationale for investigating this compound as a neuroprotective agent in Maple Syrup Urine Disease is strong, rooted in the established role of NMDA receptor-mediated excitotoxicity in the disease's pathophysiology. The proposed in vitro and in vivo studies provide a clear path forward for evaluating its therapeutic potential. Successful outcomes from these preclinical studies could pave the way for clinical trials, offering a novel, disease-modifying therapeutic strategy for MSUD patients. Future research should also explore the potential for combination therapies, where this compound could be used as an adjunct to standard dietary management to provide a greater degree of neuroprotection, particularly during periods of metabolic decompensation. Furthermore, the development of more advanced drug delivery systems could enhance the therapeutic efficacy and safety profile of this compound in this patient population.

References

(S)-Cpp Sodium: An In-depth Technical Guide on a Putative NMDA Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Cpp sodium, the (S)-enantiomer of the piperazine (B1678402) derivative 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP), is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. While its racemic mixture, (RS)-CPP, and the (R)-enantiomer have been more extensively studied, this technical guide aims to consolidate the available information on this compound, infer its therapeutic potential based on the pharmacology of its stereoisomers, and provide detailed experimental methodologies for its further investigation. Due to a notable scarcity of direct research on the (S)-enantiomer, this document will heavily reference data from studies on (RS)-CPP and (R)-CPP to provide a comprehensive context for researchers.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate (B1630785) receptor in the central nervous system, playing a crucial role in synaptic plasticity, learning, and memory.[1] Its dysregulation is implicated in a range of neurological and psychiatric disorders, making it a key target for therapeutic intervention. Competitive antagonists that bind to the glutamate recognition site on the NMDA receptor, such as CPP, have been instrumental in elucidating the receptor's function and hold promise for conditions characterized by excessive NMDA receptor activation, including epilepsy and neurodegenerative diseases.

CPP exists as two stereoisomers, (R)-CPP and (S)-CPP. Pharmacological studies have predominantly focused on the racemic mixture and the (R)-enantiomer, revealing that (R)-CPP is the more potent antagonist at the NMDA receptor. This guide will synthesize the existing knowledge to provide a framework for understanding the potential therapeutic utility of this compound.

Mechanism of Action

This compound is presumed to act as a competitive antagonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor. This binding prevents the endogenous agonist, glutamate, from activating the receptor, thereby inhibiting the influx of Ca2+ and Na+ ions into the neuron. This reduction in cation influx leads to a decrease in neuronal excitability.

Signaling Pathway of NMDA Receptor Antagonism

The following diagram illustrates the general mechanism of action for a competitive NMDA receptor antagonist like this compound.

NMDA_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor Glutamate Site Glycine Site Ion Channel Glutamate->NMDA_Receptor:glu Binds S_Cpp_Sodium This compound S_Cpp_Sodium->NMDA_Receptor:glu Blocks Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Allows Na_ion Na⁺ Influx NMDA_Receptor->Na_ion Allows Neuronal_Activation Decreased Neuronal Activation Ca_ion->Neuronal_Activation Leads to Na_ion->Neuronal_Activation Leads to

Caption: Competitive antagonism of the NMDA receptor by this compound.

Quantitative Pharmacological Data

Direct quantitative data for this compound is limited. The following tables summarize the available data for (RS)-CPP and (R)-CPP to provide a comparative context. It is generally observed that the (R)-enantiomer of CPP is significantly more potent than the racemate, suggesting that the (S)-enantiomer possesses lower affinity for the NMDA receptor.

Table 1: In Vitro Binding Affinities and Potency
CompoundTargetAssay TypeValueReference
(RS)-CPP NMDA ReceptorIC₅₀ (NMDA-evoked [³H]ACh release)8 µM[2]
(RS)-CPP NMDA Receptor (fEPSPNMDA block)IC₅₀434 nM[1]
(R)-CPP GluN2A-containing NMDA ReceptorsKᵢ0.041 µM
(R)-CPP GluN2B-containing NMDA ReceptorsKᵢ0.27 µM
(R)-CPP GluN2C-containing NMDA ReceptorsKᵢ0.63 µM
(R)-CPP GluN2D-containing NMDA ReceptorsKᵢ1.99 µM
Table 2: In Vivo Efficacy (Anticonvulsant Activity)
CompoundAnimal ModelSeizure TypeED₅₀Reference
(RS)-CPP DBA/2 MiceAudiogenic1.5 mg/kg (i.p.)[2]
(RS)-CPP CF-1 MiceNMDA-induced1.9 mg/kg (i.p.)[2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's therapeutic potential.

NMDA Receptor Binding Assay (Competitive Displacement)

This protocol describes a method to determine the binding affinity of this compound for the NMDA receptor by measuring its ability to displace a radiolabeled antagonist.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Rat Cortical Tissue Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Resuspend Resuspend Pellet Centrifuge->Resuspend Protein_Assay Determine Protein Concentration Resuspend->Protein_Assay Incubate Incubate Membranes with [³H]CPP and this compound Protein_Assay->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Scintillation Liquid Scintillation Counting Wash->Scintillation Calculate Calculate Specific Binding Scintillation->Calculate Determine_Ki Determine Kᵢ Value Calculate->Determine_Ki Anticonvulsant_Workflow Acclimatize Acclimatize Mice Administer_Drug Administer this compound or Vehicle (i.p.) Acclimatize->Administer_Drug Administer_Convulsant Administer Convulsant Agent (e.g., NMDA) Administer_Drug->Administer_Convulsant Observe Observe Seizure Activity Administer_Convulsant->Observe Score Score Seizure Severity and Latency Observe->Score Analyze Statistical Analysis (e.g., ED₅₀ determination) Score->Analyze

References

(S)-Cpp Sodium: A Potential Tool for Unraveling Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The intricate signaling networks governing glucose and lipid homeostasis are central to the pathophysiology of these conditions. Emerging evidence points towards the involvement of the central and peripheral nervous systems in metabolic regulation, with a particular focus on the role of neurotransmitter receptors. The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function, has recently been implicated in the control of energy balance and metabolism. This has led to the exploration of NMDA receptor antagonists as potential tools to dissect these pathways and as novel therapeutic agents.

(S)-Cpp sodium, a potent and selective competitive antagonist of the NMDA receptor, has been extensively used in neuroscience research to probe the physiological and pathological roles of NMDA receptor signaling. While its primary applications have been in the study of neurodegenerative diseases and epilepsy, the growing understanding of the gut-brain axis and the presence of NMDA receptors in peripheral metabolic tissues suggest a broader utility for this compound. This technical guide provides a comprehensive overview of the potential application of this compound as a research tool for investigating metabolic disorders. Due to the limited direct research on this compound in this specific context, this guide will draw upon the established knowledge of NMDA receptor antagonism in metabolism, using data from other antagonists to illustrate key concepts, and will propose detailed experimental protocols to facilitate future research in this promising area.

Core Concepts: NMDA Receptor Antagonism in Metabolic Regulation

The glutamate (B1630785)/NMDA receptor axis is emerging as a significant regulator of metabolic homeostasis. Overactivation of NMDA receptors has been linked to insulin (B600854) resistance and impaired fatty acid oxidation.[1] Antagonism of these receptors, therefore, presents a plausible strategy for mitigating metabolic dysregulation. Studies with NMDA receptor antagonists like memantine (B1676192) have demonstrated the potential to decrease insulin resistance and reduce hepatic steatosis in animal models of obesity.[1] Furthermore, a novel therapeutic approach combining a GLP-1 receptor agonist with the NMDA receptor antagonist MK-801 has shown efficacy in treating obesity, hyperglycemia, and dyslipidemia in rodents. These findings underscore the therapeutic potential of targeting NMDA receptors in metabolic diseases.

This compound, as a selective competitive antagonist, offers a precise tool to investigate the specific contribution of NMDA receptor signaling to these metabolic processes. Its mechanism of action involves blocking the binding of glutamate to the NMDA receptor, thereby preventing the influx of calcium ions that triggers downstream signaling cascades.

Quantitative Data

While direct quantitative data on the metabolic effects of this compound is scarce, the following tables summarize its known receptor binding and pharmacokinetic properties, alongside metabolic effects observed with other NMDA receptor antagonists, to provide a comparative context for researchers.

Table 1: Receptor Binding and In Vivo Potency of this compound

ParameterValueSpeciesAssayReference
IC50 (NMDA-evoked [3H]ACh release)8 µMRat (striatal slices)In vitro radioligand displacement[2]
pA2 (NMDA-evoked [3H]ACh release)5.66Rat (striatal slices)Schild analysis[2]
ED50 (Audiogenic convulsion block)1.5 mg/kg i.p.Mouse (DBA/2)In vivo anticonvulsant assay[2]
ED50 (NMDA-induced seizure block)1.9 mg/kg i.p.Mouse (CF-1)In vivo anticonvulsant assay[2]
ED50 (Cerebellar cGMP decrease)4.7 mg/kg i.p.MouseIn vivo biochemical assay[2]

Table 2: Pharmacokinetic Parameters of this compound

ParameterRoute of AdministrationValueSpeciesReference
Elimination Half-life (t½) - PlasmaIntravenous8.8 minutesMouse
Elimination Half-life (t½) - BrainIntravenous14.3 minutesMouse
Brain to Plasma Concentration RatioIntravenous (1 mg/kg)0.07 ± 0.01Mouse
Brain to Plasma Concentration RatioIntraperitoneal (3 mg/kg)0.06 ± 0.01Mouse

Table 3: Metabolic Effects of Other NMDA Receptor Antagonists in Animal Models of Metabolic Disorders

CompoundModelKey FindingsReference
MemantineHigh-fat diet-induced obese miceDecreased insulin resistance and hepatic steatosis.[1]
MemantineHigh-fat diet-induced obese miceAttenuated lipid accumulation by reducing PPARα phosphorylation and activity.[1]
MK-801 (in combination with GLP-1 agonist)Rodent models of metabolic diseaseReversed obesity, hyperglycemia, and dyslipidemia.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized signaling pathways involved in the metabolic effects of NMDA receptor antagonism and a proposed experimental workflow for investigating the effects of this compound in a diet-induced obesity model.

cluster_0 NMDA Receptor Signaling in Metabolic Dysfunction Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Ca_influx ↑ Ca²⁺ Influx NMDAR->Ca_influx ERK12 ↑ ERK1/2 Phosphorylation Ca_influx->ERK12 PPARa ↓ PPARα Phosphorylation & Activity ERK12->PPARa FAO ↓ Fatty Acid Oxidation PPARa->FAO Lipid_acc ↑ Lipid Accumulation FAO->Lipid_acc IR Insulin Resistance Lipid_acc->IR SCpp This compound SCpp->NMDAR Inhibition

Caption: Hypothesized signaling pathway of this compound in metabolic regulation.

cluster_1 Experimental Workflow: this compound in Diet-Induced Obesity Start Animal Model: Diet-Induced Obese Mice Treatment Treatment Groups: 1. Vehicle Control 2. This compound (dose-response) Start->Treatment Monitoring In-life Monitoring: - Body weight - Food intake - Glucose tolerance test (GTT) - Insulin tolerance test (ITT) Treatment->Monitoring Endpoint Endpoint Analysis: - Plasma collection (lipids, insulin, glucose) - Tissue collection (liver, adipose) Monitoring->Endpoint Biochem Biochemical Assays: - Plasma lipid profile (TG, Chol, FFA) - Liver triglyceride content Endpoint->Biochem Histo Histological Analysis: - H&E staining of liver and adipose tissue - Oil Red O staining of liver Endpoint->Histo MolBio Molecular Biology: - Gene expression analysis (PPARα targets) - Western blot (signaling proteins) Endpoint->MolBio

Caption: Proposed experimental workflow for studying this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for key experiments to investigate the metabolic effects of this compound. These are based on standard methodologies and should be adapted to specific laboratory conditions and animal models.

Protocol 1: Evaluation of this compound in a Diet-Induced Obesity (DIO) Mouse Model

1. Animal Model and Diet:

  • Animals: Male C57BL/6J mice, 6-8 weeks old.

  • Acclimatization: Acclimatize mice for 1 week with ad libitum access to standard chow and water.

  • Diet Induction: Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group should be maintained on a standard chow diet.

2. Treatment:

  • Groups:

    • Group 1: DIO mice + Vehicle (saline)

    • Group 2: DIO mice + this compound (low dose, e.g., 1 mg/kg)

    • Group 3: DIO mice + this compound (medium dose, e.g., 3 mg/kg)

    • Group 4: DIO mice + this compound (high dose, e.g., 10 mg/kg)

    • Group 5: Chow-fed mice + Vehicle (saline)

  • Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection once daily for 4-6 weeks.

3. In-life Monitoring:

  • Body Weight and Food Intake: Measure body weight and food intake weekly.

  • Glucose Tolerance Test (GTT): Perform a GTT after 4 weeks of treatment. Fast mice for 6 hours, then administer a glucose bolus (2 g/kg, i.p.). Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.

  • Insulin Tolerance Test (ITT): Perform an ITT at least 3 days after the GTT. Fast mice for 4 hours, then administer an insulin bolus (0.75 U/kg, i.p.). Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

4. Endpoint Analysis:

  • Sample Collection: At the end of the treatment period, fast mice for 6 hours, anesthetize, and collect blood via cardiac puncture. Perfuse tissues with saline and collect liver and various adipose tissue depots (e.g., epididymal, subcutaneous).

  • Plasma Analysis: Centrifuge blood to obtain plasma. Analyze for glucose, insulin, triglycerides, total cholesterol, and free fatty acids using commercially available kits.

  • Liver Analysis:

    • Triglyceride Content: Homogenize a portion of the liver and measure triglyceride content.

    • Histology: Fix a portion of the liver in 10% neutral buffered formalin for hematoxylin (B73222) and eosin (B541160) (H&E) and Oil Red O staining to assess steatosis.

    • Gene and Protein Expression: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA and protein extraction to analyze the expression of genes and proteins related to fatty acid metabolism (e.g., PPARα, CPT1a, ACOX1) and insulin signaling.

Protocol 2: In Vitro Glucose Uptake Assay in Adipocytes

1. Cell Culture and Differentiation:

  • Cell Line: 3T3-L1 preadipocytes.

  • Differentiation: Culture 3T3-L1 cells to confluence and induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

2. Glucose Uptake Assay:

  • Pre-treatment: Differentiated 3T3-L1 adipocytes are serum-starved for 2-4 hours in Krebs-Ringer-HEPES (KRH) buffer.

  • Treatment: Incubate cells with varying concentrations of this compound for a predetermined time (e.g., 30 minutes). Include a vehicle control and a positive control (e.g., insulin).

  • Glucose Uptake: Add 2-deoxy-[³H]-glucose to the cells and incubate for 10-15 minutes.

  • Lysis and Scintillation Counting: Wash the cells with ice-cold PBS to stop the uptake, lyse the cells, and measure the incorporated radioactivity using a scintillation counter.

Conclusion and Future Directions

This compound holds considerable promise as a tool to investigate the role of NMDA receptors in metabolic disorders. While direct evidence of its efficacy in metabolic models is currently lacking, the established link between NMDA receptor antagonism and improved metabolic parameters provides a strong rationale for its investigation. The experimental protocols outlined in this guide offer a starting point for researchers to explore the potential of this compound in this context.

Future research should focus on:

  • Directly assessing the effects of this compound on glucose homeostasis, insulin sensitivity, and lipid metabolism in preclinical models of obesity and type 2 diabetes.

  • Investigating the impact of this compound on hepatic steatosis and adipocyte function.

  • Elucidating the downstream signaling pathways modulated by this compound in metabolic tissues, with a particular focus on the PPARα pathway.

  • Exploring the potential synergistic effects of this compound with existing metabolic drugs.

By systematically addressing these questions, the scientific community can fully unlock the potential of this compound as a valuable tool to advance our understanding and treatment of metabolic diseases.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of (S)-Cpp Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-Cpp sodium, a significant allosteric inhibitor of the branched-chain α-ketoacid dehydrogenase complex (BCKDC) kinase (BCKDK). The document details its chemical identity, properties, a representative synthesis protocol, and its mechanism of action within the context of the BCKDC signaling pathway.

Chemical Identity and Properties

This compound, chemically known as (S)-2-Chloro-3-phenylpropanoic acid sodium salt , is a small molecule inhibitor developed for the study of metabolic diseases associated with elevated branched-chain amino acids (BCAAs).[1][2] Its primary biological function is the inhibition of BCKDK, a key mitochondrial enzyme that negatively regulates the catabolism of BCAAs.[2][3][4]

Physicochemical and Biological Properties

The following table summarizes the known chemical and biological properties of this compound and its parent acid. Most of the physicochemical data is based on computational models, as extensive experimental characterization is not widely published.

PropertyValueReference(s)
Chemical Name (S)-2-Chloro-3-phenylpropanoic acid sodium salt
Synonyms (aS)-a-chloro-benzenepropanoic acid sodium salt
Molecular Formula C₉H₈ClNaO₂
Molecular Weight 206.60 g/mol
CAS Number (Parent Acid) 41998-38-3
Appearance White to off-white solid (presumed)
Purity (Commercial) ≥96% (HPLC)
Biological Target Branched-chain α-ketoacid dehydrogenase kinase (BCKDK)
Mechanism of Action Allosteric Inhibitor
IC₅₀ (for BDK) 6.3 μM
XLogP3 (Parent Acid) 2.4 (Computed)

Synthesis of this compound

Experimental Protocol: Synthesis of (S)-2-Chloro-3-phenylpropanoic Acid

Materials:

Procedure:

  • Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, dissolve (S)-phenylalanine (1 equivalent) in 5 M HCl. Cool the solution to 0°C in an ice-salt bath.

  • Diazotization: While maintaining the temperature between 0°C and 5°C, slowly add a pre-cooled aqueous solution of sodium nitrite (3 equivalents) dropwise to the stirred solution of (S)-phenylalanine hydrochloride. The rate of addition should be controlled to prevent the temperature from exceeding 5°C and to manage the evolution of nitrogen gas.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for at least 3 hours.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous phase).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.

  • Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude (S)-2-chloro-3-phenylpropanoic acid as an oil or solid.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Formation of this compound Salt
  • Dissolve the purified (S)-2-chloro-3-phenylpropanoic acid in a minimal amount of a suitable solvent (e.g., ethanol (B145695) or water).

  • Add an equimolar amount of a sodium base, such as sodium hydroxide or sodium bicarbonate, solution dropwise while stirring.

  • Remove the solvent under reduced pressure to yield this compound as a solid. The salt can be further purified by recrystallization.

Mechanism of Action and Signaling Pathway

This compound functions by inhibiting BCKDK, which in turn activates the BCKDC. The BCKDC is a critical enzymatic complex in the mitochondrial matrix responsible for the rate-limiting step in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine).

BCKDK phosphorylates the E1α subunit of the BCKDC, leading to its inactivation. This phosphorylation is a reversible process, with the phosphatase PPM1K (also known as PP2Cm) responsible for dephosphorylating and reactivating the complex.

This compound binds to an allosteric site on the N-terminal domain of BCKDK, distinct from the ATP-binding site. This binding induces conformational changes that are transmitted to the lipoyl-binding pocket, preventing BCKDK from effectively binding to the BCKDC core and carrying out its phosphorylation activity. The net result is a decrease in the phosphorylation state of BCKDC, leading to its activation and an increased rate of BCAA catabolism.

BCKDC_Signaling_Pathway cluster_Mitochondrial_Matrix Mitochondrial Matrix cluster_Regulation Regulation BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAT BCAT BCAA->BCAT Transamination BCKA Branched-Chain α-Ketoacids BCAT->BCKA BCKDC_active BCKDC (Active) BCKA->BCKDC_active Oxidative Decarboxylation BCKDC_inactive BCKDC-P (Inactive) Metabolites Acyl-CoA Derivatives BCKDC_active->Metabolites BCKDK BCKDK (Kinase) BCKDC_active->BCKDK TCA TCA Cycle Metabolites->TCA BCKDK->BCKDC_inactive Phosphorylation PPM1K PPM1K (Phosphatase) PPM1K->BCKDC_active Dephosphorylation S_Cpp_Sodium This compound S_Cpp_Sodium->BCKDK Allosteric Inhibition

Caption: BCKDC signaling pathway and the inhibitory role of this compound.

Experimental Protocol: BCKDK Inhibition Assay

This section describes a representative in vitro assay to determine the inhibitory activity of this compound on BCKDK. The assay measures the ATP-dependent inactivation of the BCKDC, which is a direct measure of BCKDK activity.

Materials:

  • Purified BCKDC complex (as the source of both enzyme and substrate)

  • This compound (or other test inhibitors)

  • ATP solution

  • Assay buffer (e.g., 30 mM KH₂PO₄, 0.5 mM EDTA, 0.5 mM EGTA, pH 7.5)

  • Reaction components for measuring BCKDC activity (e.g., α-ketoisovalerate, NAD⁺, Coenzyme A, and a spectrophotometer to measure NADH production at 340 nm).

  • 96-well plate

Procedure:

  • Pre-incubation: In a 96-well plate, pre-incubate the purified BCKDC complex with various concentrations of this compound (e.g., from 0.1 µM to 100 µM) or vehicle control in the assay buffer for 10-15 minutes at 30°C.

  • Initiation of Inactivation: Initiate the kinase reaction by adding a final concentration of ATP (e.g., 0.1 mM) to each well.

  • Time-course Inactivation: Incubate the plate at 30°C. At various time points (e.g., 0, 5, 10, 20, 30 minutes), take aliquots from each well to measure the remaining BCKDC activity.

  • Measurement of BCKDC Activity: To measure the remaining activity, add the aliquot to a separate reaction mixture containing the substrates for the BCKDC reaction (α-ketoisovalerate, NAD⁺, Coenzyme A).

  • Data Acquisition: Immediately measure the rate of NADH production by monitoring the increase in absorbance at 340 nm using a spectrophotometer. This rate is proportional to the BCKDC activity.

  • Data Analysis:

    • For each concentration of this compound, plot the natural logarithm of the percentage of remaining BCKDC activity against the incubation time with ATP.

    • The slope of this semi-logarithmic plot represents the first-order rate constant for the inactivation of BCKDC.

    • Plot the inactivation rate constants against the concentration of this compound to determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in the BCKDK activity.

Safety and Handling

The toxicological properties of this compound have not been fully investigated. Based on data for similar chemical structures, it should be handled with care in a laboratory setting. It may cause skin, eye, and respiratory tract irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Disclaimer: This document is intended for informational purposes for research professionals and is not a substitute for a comprehensive safety data sheet (SDS) or validated experimental protocols. All laboratory work should be conducted in accordance with institutional safety guidelines.

References

(S)-Cpp sodium for beginners in metabolic research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on N-Methyl-D-Aspartate (NMDA) Receptor Antagonists for Beginners in Metabolic Research

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a glutamate-activated ion channel, is well-known for its critical role in synaptic plasticity, learning, and memory.[1][2] However, a growing body of evidence suggests that NMDA receptors are also expressed in non-neuronal tissues and play a significant role in regulating systemic metabolism.[3][4] Genome-wide association studies have linked glutamatergic neurotransmission and NMDA receptor-mediated pathways to the homeostasis of body weight.[5] This guide provides a comprehensive overview for researchers new to the field on the role of NMDA receptor antagonists in metabolic research, with a focus on core mechanisms, experimental design, and data interpretation. While the initial topic of interest was "(S)-Cpp sodium," the available research literature points to a broader and more established role for the general class of NMDA receptor antagonists in metabolic studies. This guide will therefore focus on the principles of NMDA receptor antagonism in metabolism, using well-documented compounds as examples.

Core Concepts: The Role of NMDA Receptors in Metabolism

NMDA receptors are increasingly recognized as key players in various metabolic processes:

  • Insulin (B600854) Sensitivity and Glucose Metabolism : Activation of NMDA receptors has been shown to reduce insulin sensitivity. Conversely, blockade of these receptors can improve insulin secretion and β-cell function in diabetic mouse models.

  • Lipid Metabolism : In hepatocytes, NMDA receptor activation promotes lipid accumulation, whereas its inhibition can attenuate this effect. This suggests a direct role for these receptors in liver steatosis.

  • Appetite and Body Weight Regulation : NMDA receptor signaling is involved in both appetite-suppressing and appetite-promoting neural circuits. Antagonizing NMDA receptors in the hypothalamus is associated with reduced food intake and decreased body weight. Systemic administration of NMDA receptor antagonists like memantine (B1676192) and MK-801 has been shown to induce weight loss in rodents.

Mechanism of Action of NMDA Receptor Antagonists in Metabolism

NMDA receptor antagonists exert their metabolic effects through various signaling pathways. A key mechanism identified in hepatocytes involves the regulation of fatty acid oxidation.

Hepatic Lipid Metabolism Pathway

Activation of the NMDA receptor by glutamate (B1630785) leads to an influx of calcium ions (Ca2+). This can trigger downstream signaling cascades, including the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. Activated ERK1/2 can then phosphorylate and inhibit peroxisome proliferator-activated receptor alpha (PPARα), a master regulator of fatty acid oxidation. By inhibiting this pathway, NMDA receptor antagonists can disinhibit PPARα, thereby promoting the breakdown of fatty acids and reducing lipid accumulation in the liver.

cluster_membrane Cell Membrane cluster_note Legend NMDA_R NMDA Receptor Ca_influx Ca2+ Influx NMDA_R->Ca_influx Promotes Glutamate Glutamate Glutamate->NMDA_R Activates Antagonist NMDA Receptor Antagonist (e.g., MK-801) Antagonist->NMDA_R Blocks ERK ERK1/2 Ca_influx->ERK Activates pERK p-ERK1/2 ERK->pERK PPARa PPARα pERK->PPARa Phosphorylates pPPARa p-PPARα (Inactive) PPARa->pPPARa FAO Fatty Acid Oxidation pPPARa->FAO Inhibits Lipid_Accumulation Lipid Accumulation Activation Activation Inhibition Inhibition

Caption: Signaling pathway of NMDA receptor-mediated lipid metabolism in hepatocytes.

Key NMDA Receptor Antagonists in Metabolic Research

Several NMDA receptor antagonists have been utilized in metabolic studies. Two prominent examples are:

  • MK-801 (Dizocilpine) : A potent, non-competitive antagonist that binds to the ion channel pore of the NMDA receptor. It has been shown to dose-dependently reduce food intake and body weight in diet-induced obese (DIO) mice.

  • Memantine : A clinically tolerated, uncompetitive antagonist with a lower affinity and faster kinetics than MK-801. It has been found to decrease susceptibility to insulin resistance and hepatic steatosis in obese mice.

  • (RS)-CPP : A potent and selective competitive NMDA receptor antagonist that is active in vivo. While extensively used in neuroscience, its application in metabolic research is less documented.

Experimental Protocols

The following is a representative protocol for evaluating the metabolic effects of an NMDA receptor antagonist in a diet-induced obese (DIO) mouse model, based on methodologies described in the literature.

Objective : To assess the effect of an NMDA receptor antagonist on body weight, glucose tolerance, and insulin sensitivity in DIO mice.

Materials :

  • 8-week-old male C57BL/6J mice

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • NMDA receptor antagonist (e.g., Memantine or MK-801)

  • Vehicle (e.g., isotonic saline)

  • Glucose solution (for GTT)

  • Insulin solution (for ITT)

  • Glucometer and test strips

  • Analytical balance

Experimental Workflow :

start Start: 8-week-old mice diet Induce Obesity: High-Fat Diet (12 weeks) start->diet grouping Group Allocation: - Vehicle - Antagonist diet->grouping treatment Daily Treatment: (e.g., i.p. injection) grouping->treatment monitoring Monitor: - Body Weight - Food Intake treatment->monitoring gtt Glucose Tolerance Test (GTT) monitoring->gtt itt Insulin Tolerance Test (ITT) gtt->itt endpoint Endpoint Analysis: - Serum analysis - Liver histology itt->endpoint end End endpoint->end

Caption: General experimental workflow for in vivo metabolic studies.

Detailed Procedure :

  • Induction of Obesity :

    • House 8-week-old male C57BL/6J mice and feed them a high-fat diet for 12 weeks to induce obesity. A control group should be maintained on a standard chow diet.

  • Grouping and Treatment :

    • Randomly assign the DIO mice to two groups: a vehicle control group and a treatment group receiving the NMDA receptor antagonist.

    • Administer the antagonist (e.g., Memantine at 5 mg/kg or MK-801 at a specified dose) or vehicle daily via intraperitoneal (i.p.) injection for the duration of the study (e.g., 4 weeks).

  • Metabolic Monitoring :

    • Measure body weight and food intake daily or several times per week.

  • Glucose and Insulin Tolerance Tests (GTT and ITT) :

    • GTT : After the treatment period, fast the mice for 12 hours. Administer an i.p. injection of glucose (2 g/kg body weight). Measure blood glucose levels at 0, 30, 60, and 120 minutes post-injection.

    • ITT : After a recovery period, fast the mice for 4 hours. Administer an i.p. injection of insulin (1 U/kg body weight). Measure blood glucose levels at 0, 30, 60, and 120 minutes post-injection.

  • Endpoint Analysis :

    • At the end of the study, euthanize the mice and collect blood for serum analysis (e.g., lipids, liver enzymes).

    • Harvest tissues, such as the liver, for histological analysis (e.g., H&E staining for steatosis) and biochemical assays (e.g., triglyceride content).

Quantitative Data Presentation

The following tables summarize representative quantitative data from studies on NMDA receptor antagonists in metabolic research.

Table 1: Effects of MK-801 on Body Weight and Food Intake in DIO Mice

Treatment Group Dose (nmol/kg, s.c.) Change in Body Weight (g) over 7 days Cumulative Food Intake (g) over 7 days
Vehicle - +1.5 ± 0.5 22.0 ± 1.0
MK-801 900 -1.0 ± 0.4* 18.5 ± 0.8*
MK-801 1800 -2.5 ± 0.6** 15.0 ± 1.2**

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle. (Data adapted from)

Table 2: Effects of Memantine on Metabolic Parameters in HFD-fed Mice

Parameter Control (HFD + Vehicle) Memantine (HFD + 5 mg/kg)
Body Weight (g) 45.2 ± 2.1 38.5 ± 1.8*
Fasting Blood Glucose (mg/dL) 185 ± 15 140 ± 12*
Liver Weight (g) 2.1 ± 0.2 1.5 ± 0.1*
Liver Triglycerides (mg/g) 150 ± 20 95 ± 15*

*Data are presented as mean ± SEM. p < 0.05 vs. Control. (Data adapted from)

Conclusion and Future Directions

Targeting NMDA receptors presents a novel and promising strategy for the treatment of metabolic disorders such as obesity and type 2 diabetes. The ability of NMDA receptor antagonists to improve insulin sensitivity, reduce hepatic steatosis, and promote weight loss highlights their therapeutic potential. However, the systemic administration of potent antagonists like MK-801 is often associated with adverse effects on the central nervous system.

Future research is focused on developing more targeted approaches, such as the creation of bimodal molecules that combine an NMDA receptor antagonist with a peptide like GLP-1 to direct the drug to specific tissues and minimize side effects. Further elucidation of the downstream signaling pathways and the role of different NMDA receptor subunits in metabolic tissues will be crucial for the development of safe and effective therapies.

References

The Structure-Activity Relationship of (S)-Cpp Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S)-3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid sodium salt , commonly known as (S)-Cpp sodium, is a notable chemical entity within the field of neuroscience and pharmacology. As a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, its structure intrinsically dictates its biological function. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Concepts: Structure and NMDA Receptor Antagonism

This compound is the less active enantiomer of the potent and selective NMDA receptor antagonist, CPP. The parent molecule, 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid, possesses a rigid piperazine (B1678402) ring structure, a carboxylic acid moiety, and a phosphonic acid group, all of which are crucial for its interaction with the glutamate (B1630785) binding site on the GluN2 subunit of the NMDA receptor.[1][2] The stereochemistry at the C2 position of the piperazine ring is a critical determinant of its antagonistic activity, with the (R)-enantiomer exhibiting significantly higher affinity for the NMDA receptor.[3]

As a competitive antagonist, this compound binds to the same site as the endogenous agonist glutamate, thereby preventing the conformational changes required for ion channel opening and subsequent Ca²⁺ influx.[4] This blockade of NMDA receptor activation has profound effects on synaptic plasticity, neuronal excitability, and various downstream signaling cascades.

Quantitative Analysis of Binding Affinity

The binding affinity of Cpp and its analogs to the NMDA receptor is a key quantitative measure of their potency. While specific binding data for the (S)-enantiomer is sparse due to its significantly lower activity, extensive research has been conducted on the more potent (R)-enantiomer and the racemic mixture ((RS)-CPP). The following table summarizes the binding affinities (Ki values) of (R)-Cpp for different NMDA receptor subunits, highlighting its selectivity profile.

CompoundNMDA Receptor SubunitKi (μM)
(R)-CppGluN2A0.041[5][6][7]
(R)-CppGluN2B0.27[5][6][7]
(R)-CppGluN2C0.63[5][6][7]
(R)-CppGluN2D1.99[5][6][7]

Data presented are for the more active (R)-enantiomer, which demonstrates a degree of selectivity for the GluN2A subunit.

Structure-Activity Relationship (SAR) Insights

The molecular architecture of Cpp has been systematically modified to elucidate the structural requirements for potent NMDA receptor antagonism. The following table provides a summary of key SAR findings for Cpp and its analogs.

Structural ModificationEffect on NMDA Receptor Affinity
Stereochemistry at C2 The (R)-enantiomer is significantly more potent than the (S)-enantiomer. The dissociation rate (koff) for the (S)-isomer is approximately 10-fold faster than for the (R)-isomer, leading to lower affinity.[3]
Piperazine Ring Provides a rigid scaffold that correctly orients the acidic and basic functional groups for optimal receptor interaction.
Carboxylic Acid Moiety (C2) Essential for binding. Replacement with other acidic groups generally reduces affinity.
Phosphonic Acid Moiety Crucial for high-affinity binding. Replacement with a carboxylic acid or other acidic groups significantly decreases potency.
Propyl Chain Length (N4) The three-carbon chain is optimal. Shortening or lengthening the alkyl chain reduces affinity.

Experimental Protocols

The characterization of this compound and its analogs relies on robust experimental methodologies. The following is a detailed protocol for a competitive radioligand binding assay, a standard method for determining the binding affinity of compounds to the NMDA receptor.

Protocol: Competitive Radioligand Binding Assay for NMDA Receptors

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the NMDA receptor using a radiolabeled antagonist.

Materials:

  • Radioligand: [³H]CGP 39653 (a high-affinity competitive NMDA receptor antagonist).[8]

  • Receptor Source: Rat brain membranes (e.g., from cortex or hippocampus).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound or other Cpp analogs at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, potent NMDA receptor antagonist (e.g., 10 µM (R)-Cpp).

  • Scintillation Cocktail and Scintillation Counter .

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • Filtration Manifold .

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL.

  • Assay Setup (in 96-well plates):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]CGP 39653 (at a concentration near its Kd, typically 5-10 nM), and 100 µL of the membrane preparation.[8]

    • Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of [³H]CGP 39653, and 100 µL of the membrane preparation.

    • Competitive Binding: Add 50 µL of the test compound at various concentrations (typically in a series of 10-point dilutions), 50 µL of [³H]CGP 39653, and 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plates at room temperature (25°C) for 60 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Transfer the filters to scintillation vials.

    • Add 5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • For the competitive binding wells, calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Logical Relationships

The antagonism of the NMDA receptor by this compound initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, illustrate the NMDA receptor signaling pathway and the logical relationship of competitive antagonism.

NMDA_Signaling_Pathway NMDA Receptor Signaling Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Mediates PSD95 PSD-95 NMDAR->PSD95 Interacts with Calmodulin Calmodulin Ca_influx->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates nNOS nNOS Calmodulin->nNOS Activates CREB CREB CaMKII->CREB Phosphorylates Synaptic_Plasticity Synaptic Plasticity CaMKII->Synaptic_Plasticity PSD95->nNOS Scaffolds Gene_Expression Gene Expression CREB->Gene_Expression Regulates Gene_Expression->Synaptic_Plasticity

Caption: NMDA Receptor Signaling Cascade.

Competitive_Antagonism_Workflow Competitive Antagonism at the NMDA Receptor Glutamate Glutamate (Agonist) NMDAR_Binding_Site NMDA Receptor Glutamate Binding Site Glutamate->NMDAR_Binding_Site Binds to S_Cpp (S)-Cpp (Antagonist) S_Cpp->NMDAR_Binding_Site Competitively Binds to Channel_Opening Ion Channel Opening NMDAR_Binding_Site->Channel_Opening Leads to No_Channel_Opening Ion Channel Remains Closed NMDAR_Binding_Site->No_Channel_Opening Prevents

Caption: Mechanism of Competitive Antagonism.

Conclusion

The structure-activity relationship of this compound is a clear demonstration of the principles of stereoselectivity and pharmacophore optimization in drug design. While the (S)-enantiomer itself is not the primary active component, the study of the Cpp scaffold has provided invaluable information for the development of potent and selective NMDA receptor antagonists. The intricate interplay between the piperazine core, the acidic moieties, and the stereochemistry at the C2 position underscores the precise structural requirements for effective modulation of the NMDA receptor. This technical guide serves as a comprehensive resource for understanding these fundamental principles and their application in the ongoing quest for novel therapeutics targeting the glutamatergic system.

References

The Discovery and Initial Characterization of (S)-Cpp Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Cpp sodium, the sodium salt of 3-((S)-2-carboxypiperazin-4-yl)propyl-1-phosphonic acid, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document provides a comprehensive overview of its discovery, synthesis, and initial pharmacological characterization. It details its mechanism of action, binding affinity, selectivity for NMDA receptor subtypes, and its effects in both in vitro and in vivo models. This technical guide is intended to serve as a foundational resource for researchers and professionals in the fields of neuroscience and drug development exploring the therapeutic potential of NMDA receptor modulation.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity, a process implicated in a variety of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases. This has driven the development of NMDA receptor antagonists as potential therapeutic agents.

This compound emerged from research focused on creating rigid analogs of 2-amino-7-phosphonoheptanoate (AP7), a known NMDA receptor antagonist. The introduction of a piperazine (B1678402) ring was intended to confer greater potency and selectivity. Early studies quickly established that the (S)-enantiomer of Cpp is the more pharmacologically active isomer. This document will delve into the key findings that have characterized this compound as a valuable research tool and a potential lead compound for drug development.

Mechanism of Action

This compound functions as a competitive antagonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor. By competing with the endogenous agonist glutamate, this compound prevents the conformational changes necessary for ion channel opening, thereby inhibiting the influx of Ca2+ and Na+ ions that mediate the receptor's physiological and pathological effects.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been extensively characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound

ParameterValueAssay ConditionsReference
IC50 8 µMAntagonism of NMDA-evoked [3H]ACh release from rat striatal slices
pA2 5.66Schild analysis of antagonism of NMDA-evoked [3H]ACh release
Ki (GluN2A) 0.041 µMInhibition of recombinant NMDA receptors
Ki (GluN2B) 0.27 µMInhibition of recombinant NMDA receptors
Ki (GluN2C) 0.63 µMInhibition of recombinant NMDA receptors
Ki (GluN2D) 1.99 µMInhibition of recombinant NMDA receptors

Table 2: In Vivo Efficacy of this compound

ModelParameterValueSpeciesReference
Audiogenic SeizuresED50 1.5 mg/kg (i.p.)DBA/2 Mice
NMDA-Induced SeizuresED50 1.9 mg/kg (i.p.)CF-1 Mice
Cerebellar cGMP LevelsED50 4.7 mg/kg (i.p.)Mice

Table 3: Pharmacokinetic Properties of Cpp

ParameterValueSpeciesAdministrationReference
Elimination Half-life (t1/2) - Plasma 8.8 minutesMouseIntravenous
Elimination Half-life (t1/2) - Brain 14.3 minutesMouseIntravenous
Brain to Plasma Concentration Ratio ~0.06MouseIntraperitoneal

Visualizing Key Processes

To better understand the context of this compound's function and evaluation, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

NMDA_Receptor_Signaling_Pathway NMDA Receptor Signaling and Antagonism by this compound cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_channel Ion Channel cluster_antagonist Pharmacological Intervention Glutamate_Vesicle Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate_Vesicle->NMDA_Receptor Release Ion_Channel NMDA_Receptor->Ion_Channel Glutamate Binding Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Depolarization (Mg2+ unblock) Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Signaling_Cascades S_Cpp_Sodium This compound S_Cpp_Sodium->NMDA_Receptor Competitive Antagonism

NMDA Receptor Signaling and this compound Antagonism.

Experimental_Workflow Experimental Workflow for Characterizing an NMDA Receptor Antagonist cluster_invitro In Vitro Characterization cluster_invivo In Vivo Characterization Binding_Assay Radioligand Binding Assay (e.g., [3H]CPP displacement) Data_Analysis_Invitro Data Analysis (Ki, IC50, pA2) Binding_Assay->Data_Analysis_Invitro Functional_Assay Functional Assay (e.g., Calcium Imaging) Functional_Assay->Data_Analysis_Invitro Selectivity_Screen Receptor Subtype Selectivity (Transfected Cell Lines) Selectivity_Screen->Data_Analysis_Invitro Animal_Model Animal Model of Disease (e.g., Seizure Model) Data_Analysis_Invitro->Animal_Model Dose Selection Data_Analysis_Invivo Data Analysis (ED50, Half-life) Animal_Model->Data_Analysis_Invivo Pharmacokinetics Pharmacokinetic Studies (Plasma & Brain Levels) Pharmacokinetics->Data_Analysis_Invivo Conclusion Overall Pharmacological Profile Data_Analysis_Invivo->Conclusion Efficacy & Safety Profile

Workflow for NMDA Receptor Antagonist Characterization.

Detailed Experimental Protocols

Enantioselective Synthesis of this compound (Conceptual Outline)

While a specific, detailed, and publicly available protocol for the enantioselective synthesis of this compound is not readily found in a single source, the synthesis of its racemic form and related chiral compounds has been described. An enantioselective synthesis would likely involve one of the following strategies:

  • Chiral Resolution: Synthesis of the racemic mixture of Cpp followed by separation of the (S) and (R) enantiomers using a chiral resolving agent or chiral chromatography.

  • Asymmetric Synthesis: Utilizing a chiral starting material or a chiral catalyst to stereoselectively introduce the chiral center at the 2-position of the piperazine ring.

A plausible synthetic route, based on published syntheses of related compounds, would involve the following key steps:

  • Preparation of a protected chiral piperazine-2-carboxylic acid derivative: This is the key stereochemistry-determining step.

  • N-alkylation of the piperazine: Introduction of the 3-phosphonopropyl side chain onto the N4 position of the piperazine ring.

  • Deprotection: Removal of protecting groups from the carboxylic acid and phosphonic acid moieties.

  • Salt Formation: Treatment with a sodium base (e.g., sodium hydroxide) to yield the final sodium salt.

Radioligand Binding Assay for NMDA Receptors

This protocol is adapted from descriptions of [3H]CPP binding studies.

Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor.

Materials:

  • Rat cortical membranes (prepared from homogenized and centrifuged rat forebrains)

  • [3H]CPP (radioligand)

  • This compound (test compound)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Filtration manifold

  • Liquid scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a reaction tube, add a known concentration of [3H]CPP, the rat cortical membrane preparation, and varying concentrations of this compound.

  • For determining non-specific binding, add a high concentration of unlabeled L-glutamate to a set of tubes.

  • Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound to generate a competition curve.

  • Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

NMDA-Induced Calcium Influx Assay in Cultured Neurons

This protocol is a generalized procedure based on common practices for measuring intracellular calcium changes.

Objective: To assess the functional antagonism of NMDA receptors by this compound.

Materials:

  • Primary neuronal cultures (e.g., rat cerebellar granule neurons)

  • Fura-2 AM or another suitable calcium-sensitive fluorescent dye

  • HEPES-buffered saline solution (HBSS)

  • NMDA

  • Glycine (B1666218) (co-agonist)

  • This compound

  • Fluorescence microscope or plate reader equipped for ratiometric imaging

Procedure:

  • Plate primary neurons on glass coverslips and culture for several days.

  • Load the cells with Fura-2 AM by incubating them in a solution containing the dye.

  • Wash the cells to remove extracellular dye.

  • Mount the coverslip in a perfusion chamber on the stage of the fluorescence imaging system.

  • Perfuse the cells with HBSS and establish a stable baseline fluorescence.

  • Apply a solution containing NMDA and glycine to stimulate the NMDA receptors and record the change in intracellular calcium concentration (measured as a change in the ratio of fluorescence emission at two different excitation wavelengths).

  • Wash out the agonists and allow the cells to return to baseline.

  • Pre-incubate the cells with varying concentrations of this compound for a defined period.

  • Co-apply the NMDA/glycine solution with the respective concentration of this compound and record the calcium response.

  • Measure the peak calcium response in the presence of different concentrations of the antagonist.

  • Plot the percentage of inhibition of the NMDA-induced calcium response against the logarithm of the antagonist concentration to determine the IC50 value.

Conclusion

This compound is a well-characterized, potent, and selective competitive NMDA receptor antagonist with a preference for GluN2A-containing receptors. Its discovery and initial characterization have provided the neuroscience community with a valuable tool for investigating the physiological and pathological roles of the NMDA receptor. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and related compounds in the treatment of a wide range of neurological disorders. The continued investigation into the nuanced pharmacology of NMDA receptor subtypes, aided by compounds like this compound, holds significant promise for the future of neuropharmacology.

(S)-Cpp Sodium: A Technical Guide to its Effects on Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Cpp sodium is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate (B1630785) receptor in the central nervous system. Its ability to block NMDA receptor activation has made it a valuable tool in neuroscience research to probe the physiological and pathological roles of NMDA receptor signaling. This technical guide provides an in-depth overview of the effects of this compound on cellular signaling pathways, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways to support researchers and drug development professionals in their understanding and application of this compound.

Mechanism of Action: Competitive Antagonism of the NMDA Receptor

This compound exerts its effects by competing with the endogenous co-agonist glutamate at its binding site on the GluN2 subunit of the NMDA receptor. This competitive inhibition prevents the conformational changes necessary for channel opening, thereby blocking the influx of calcium (Ca²⁺) and sodium (Na⁺) ions that normally occurs upon receptor activation. This blockade of ion flux is the primary event through which this compound modulates a cascade of downstream cellular signaling pathways.

Quantitative Data on this compound Activity

The potency of this compound in blocking NMDA receptor function has been quantified in various experimental settings. The following tables summarize key quantitative data from published studies.

ParameterValueCell Type/PreparationReference
IC₅₀ (fEPSPNMDA) 434 nMRat Hippocampal Slices[1]
IC₅₀ (LTP) 361 nMRat Hippocampal Slices[1]
EC₅₀ (Contextual Memory) 2.3 mg/kg (in vivo)Mice[1]
NMDA Receptor SubunitKᵢ (nM)PreparationReference
GluN2A 4.1Recombinant receptors[2]
GluN2B 27Recombinant receptors[2]
GluN2C 63Recombinant receptors
GluN2D 199Recombinant receptors

Key Cellular Signaling Pathways Modulated by this compound

The blockade of NMDA receptor-mediated calcium influx by this compound has profound effects on numerous downstream signaling cascades that are critical for synaptic plasticity, cell survival, and gene expression.

Calcium-Dependent Kinase and Phosphatase Pathways

The influx of calcium through NMDA receptors is a critical trigger for the activation of several key protein kinases and phosphatases. By inhibiting this calcium entry, this compound prevents the activation of:

  • Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): A crucial enzyme for the induction of Long-Term Potentiation (LTP), a cellular correlate of learning and memory. This compound's blockade of NMDA receptors prevents the Ca²⁺/calmodulin-dependent autophosphorylation and activation of CaMKII.

  • Calcineurin (Protein Phosphatase 2B): A calcium-dependent phosphatase that plays a role in Long-Term Depression (LTD) and can dephosphorylate various substrates, including transcription factors.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The Ras-ERK signaling cascade, a key component of the MAPK pathway, is often activated downstream of NMDA receptor stimulation. This pathway is involved in cell growth, differentiation, and survival. While direct studies on this compound's effect on this pathway are limited, its role as an NMDA receptor antagonist suggests it would inhibit the NMDA receptor-dependent activation of the ERK/MAPK pathway.

CREB-Mediated Gene Expression

The transcription factor cAMP response element-binding protein (CREB) is a critical regulator of gene expression involved in long-term memory formation and neuronal survival. NMDA receptor activation can lead to the phosphorylation and activation of CREB. By blocking NMDA receptors, this compound is expected to inhibit the phosphorylation of CREB at Serine 133, a key event for its transcriptional activity.

Signaling Pathway Diagram

Figure 1: Signaling pathways affected by this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of this compound.

In Vitro Electrophysiology in Hippocampal Slices

This protocol is used to measure the effect of this compound on NMDA receptor-mediated synaptic transmission and plasticity (LTP).

Workflow Diagram:

G prep Prepare Hippocampal Slices record Record Baseline fEPSPs prep->record apply_cpp Bath Apply this compound record->apply_cpp record_cpp Record fEPSPs in presence of CPP apply_cpp->record_cpp induce_ltp Induce LTP (High-Frequency Stimulation) record_cpp->induce_ltp record_ltp Record Post-LTP fEPSPs induce_ltp->record_ltp analyze Analyze Data (fEPSP slope, LTP magnitude) record_ltp->analyze

Figure 2: Workflow for electrophysiological recording.

Methodology:

  • Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from rodents.

  • Recording: Place slices in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).

  • Baseline Recording: Record baseline field excitatory postsynaptic potentials (fEPSPs) in the CA1 region by stimulating Schaffer collaterals.

  • Drug Application: Bath-apply this compound at desired concentrations.

  • LTP Induction: After stabilization of the fEPSP in the presence of the drug, deliver a high-frequency stimulation (HFS) protocol to induce LTP.

  • Post-HFS Recording: Record fEPSPs for at least 60 minutes post-HFS to measure the magnitude of LTP.

  • Data Analysis: Analyze the slope of the fEPSPs to quantify the effects of this compound on baseline transmission and LTP.

Determination of IC₅₀ using Intracellular Calcium Imaging

This method quantifies the concentration of this compound required to inhibit 50% of the NMDA-induced calcium influx in cultured neurons.

Workflow Diagram:

G culture Culture Primary Neurons load_dye Load with Calcium Indicator Dye (e.g., Fura-2 AM) culture->load_dye pre_treat Pre-incubate with varying concentrations of this compound load_dye->pre_treat stimulate Stimulate with NMDA pre_treat->stimulate measure Measure Intracellular Calcium Levels stimulate->measure calculate Calculate IC₅₀ measure->calculate

Figure 3: Workflow for IC₅₀ determination.

Methodology:

  • Cell Culture: Plate primary neurons (e.g., cortical or hippocampal) on glass coverslips.

  • Dye Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM).

  • Drug Incubation: Incubate the cells with various concentrations of this compound.

  • NMDA Stimulation: Stimulate the cells with a fixed concentration of NMDA to induce calcium influx.

  • Fluorescence Measurement: Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration.

  • IC₅₀ Calculation: Plot the percentage of inhibition of the NMDA response against the concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.

Western Blot for Phosphorylated CREB (pCREB)

This protocol is used to assess the effect of this compound on the phosphorylation of CREB.

Methodology:

  • Cell Treatment: Treat cultured neurons with this compound for a specified duration, followed by stimulation with NMDA.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated CREB (pCREB) and total CREB.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Quantification: Quantify the band intensities to determine the ratio of pCREB to total CREB.

Conclusion

This compound is a powerful pharmacological tool for dissecting the roles of NMDA receptor-mediated signaling in the central nervous system. Its ability to competitively antagonize the NMDA receptor allows for the targeted investigation of downstream signaling pathways, including those involving CaMKII, calcineurin, ERK, and CREB. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies of synaptic function, plasticity, and neuropathological conditions. A thorough understanding of its mechanism of action and effects on cellular signaling is paramount for the design and interpretation of experiments aimed at elucidating the complex roles of NMDA receptors in brain function and disease.

References

Methodological & Application

Application Notes and Protocols for (S)-Cpp Sodium in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Cpp sodium is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic plasticity, learning, and memory.[1] However, excessive activation of NMDA receptors leads to an influx of Ca2+, triggering a cascade of events that result in excitotoxicity and neuronal cell death. This process is implicated in various neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.[1][2] this compound, by blocking the glutamate binding site on the NMDA receptor, can mitigate these excitotoxic effects, making it a valuable tool for in vitro studies of neuroprotection and neurodegenerative processes.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its neuroprotective effects against NMDA-induced excitotoxicity.

Mechanism of Action

This compound is a competitive antagonist at the glutamate binding site of the NMDA receptor.[1] In normal synaptic transmission, the binding of both glutamate and a co-agonist (glycine or D-serine) is required to open the NMDA receptor channel, allowing for the influx of cations, primarily Ca2+ and Na+.[1] this compound competes with glutamate for its binding site, thereby preventing the channel from opening and blocking the subsequent ion influx. This action effectively inhibits the downstream signaling pathways that lead to excitotoxicity and cell death.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related NMDA receptor antagonists in in vitro models. This data can be used as a starting point for designing experiments.

CompoundCell TypeAssayParameterValueReference
(+/-)-CPPCultured Rat Hippocampal SlicesNeurotoxicity AssayEffective Concentration30 µM
(R)-CPPIn vivo (mouse) correlated to brain concentrationContextual Fear ConditioningIC503.1 mg/kg
NMDAPrimary Cultured NeuronsExcitotoxicity AssayWorking Concentration25 µM

Experimental Protocols

Protocol 1: Assessment of Neuroprotection using LDH Cytotoxicity Assay

This protocol details the use of a Lactate Dehydrogenase (LDH) assay to quantify the protective effects of this compound against NMDA-induced cytotoxicity in neuronal cells. LDH is a cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage, serving as an indicator of cell death.

Materials:

  • Neuronal cells (e.g., SH-SY5Y, PC12, or primary cortical neurons)

  • Cell culture medium appropriate for the chosen cell line

  • 96-well cell culture plates

  • This compound

  • N-methyl-D-aspartate (NMDA)

  • LDH cytotoxicity assay kit

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed neuronal cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in sterile water or PBS.

    • Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for 1 hour at 37°C.

  • Induction of Excitotoxicity:

    • Prepare a stock solution of NMDA in sterile water.

    • Add NMDA to the wells to a final concentration of 25 µM (or a pre-determined optimal concentration for your cell line).

    • Include control wells:

      • Untreated Control: Cells with fresh medium only.

      • NMDA Control: Cells treated with NMDA only.

      • This compound Control: Cells treated with the highest concentration of this compound only.

    • Incubate the plate for 24 hours at 37°C.

  • LDH Assay:

    • Following the incubation period, carefully collect the cell culture supernatant from each well.

    • Perform the LDH assay according to the manufacturer's instructions. This typically involves transferring the supernatant to a new 96-well plate and adding the LDH reaction mixture.

    • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula:

      • Maximum LDH release is typically determined by lysing a set of control cells.

    • Plot the % cytotoxicity against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Protocol 2: Measurement of Intracellular Calcium Influx using Fura-2 AM

This protocol describes how to measure the inhibitory effect of this compound on NMDA-induced intracellular calcium ([Ca2+]i) influx using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Neuronal cells cultured on glass coverslips or in black-walled, clear-bottom 96-well plates

  • This compound

  • NMDA

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Fluorescence microscope or plate reader with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of ~510 nm

Procedure:

  • Cell Preparation:

    • Culture neuronal cells on coverslips or in appropriate imaging plates.

    • Ensure cells are healthy and at an appropriate confluency.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium and wash the cells once with HBSS.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Wash and De-esterification:

    • After loading, wash the cells twice with HBSS to remove extracellular Fura-2 AM.

    • Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.

  • Compound Application and Imaging:

    • Place the coverslip or plate in the imaging setup.

    • Acquire a baseline fluorescence reading by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.

    • Add this compound at the desired concentration and incubate for a short period (e.g., 1-5 minutes).

    • Stimulate the cells with NMDA (e.g., 25 µM final concentration).

    • Continuously record the fluorescence ratio (F340/F380) over time.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths (340 nm/380 nm) is proportional to the intracellular calcium concentration.

    • Calculate the change in the fluorescence ratio before and after the addition of NMDA in the presence and absence of this compound.

    • Plot the peak change in the fluorescence ratio against the concentration of this compound to determine its inhibitory effect on calcium influx.

Visualizations

NMDA_Receptor_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds & Activates SCpp_Sodium This compound SCpp_Sodium->NMDAR Competitively Inhibits Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Opens Channel Downstream_Cascades Downstream Signaling (e.g., CaMKII, NOS, Calpains) Ca_Influx->Downstream_Cascades Activates Excitotoxicity Excitotoxicity & Cell Death Downstream_Cascades->Excitotoxicity Leads to

Caption: NMDA Receptor Signaling and Inhibition by this compound.

Experimental_Workflow start Start seed_cells Seed Neuronal Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_scpp Add this compound (Various Concentrations) incubate1->add_scpp incubate2 Incubate 1h add_scpp->incubate2 add_nmda Add NMDA (Induce Excitotoxicity) incubate2->add_nmda incubate3 Incubate 24h add_nmda->incubate3 perform_assay Perform Cytotoxicity Assay (e.g., LDH) incubate3->perform_assay analyze_data Analyze Data & Generate Dose-Response Curve perform_assay->analyze_data end End analyze_data->end

Caption: Workflow for Assessing Neuroprotection of this compound.

References

Application Notes: In vivo Administration of (S)-Cpp Sodium in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Cpp sodium , also referred to as (S)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4][5] Due to its specific mechanism of action, it is widely utilized in rodent models to investigate the role of NMDA receptors in various physiological and pathological processes within the central nervous system.[1][5] Applications range from studying synaptic plasticity, learning, and memory to exploring its potential as a neuroprotective agent in models of seizures and excitotoxicity.[3][4]

Mechanism of Action

This compound exerts its effects by competing with the endogenous co-agonist glutamate (B1630785) at its binding site on the NMDA receptor.[3] The NMDA receptor is a ligand-gated ion channel that, upon activation, allows the influx of cations, primarily Ca²⁺ and Na⁺, into the neuron.[6] This influx is a critical trigger for numerous downstream signaling cascades involved in synaptic plasticity. By competitively binding to the glutamate site, this compound prevents channel opening, thereby inhibiting NMDA receptor-mediated excitatory neurotransmission.[3] It is noted to act on the external surface of the plasma membrane and is not taken up by the glutamate transporter.[3]

Quantitative Data Summary

The following tables summarize key pharmacokinetic and pharmacodynamic parameters of CPP administration in mouse models.

Table 1: Pharmacokinetic Properties of CPP in Mice

ParameterIntravenous (i.v.) AdministrationIntraperitoneal (i.p.) AdministrationReference
Dose 1 mg/kg3 mg/kg[1]
Tmax (Plasma) 10 minutesNot Reported[1]
Cmax (Plasma) 2113 ± 202 ng/mLNot Reported[1]
Tmax (Brain) 15 minutesNot Reported[1]
Cmax (Brain) 23.9 ± 6.0 ng/gNot Reported[1]
Elimination Half-life (t½) Plasma 8.8 minutesNot Reported[1][2][5]
Elimination Half-life (t½) Brain 14.3 minutesNot Reported[1][2][5]
Brain-to-Plasma Ratio ~0.07 (1:18)~0.06[1][5]

Table 2: In Vivo Efficacy (ED₅₀/EC₅₀) of CPP in Mice via Intraperitoneal (i.p.) Administration

Endpoint AssessedMouse StrainEffective Dose (ED₅₀/EC₅₀)Reference
Anticonvulsant Activity (Audiogenic Seizures) DBA/21.5 mg/kg[3]
Anticonvulsant Activity (NMDA-induced Seizures) CF-11.9 mg/kg[3]
Motor Impairment (Traction Reflex) DBA/26.8 mg/kg[3]
Motor Impairment (Traction Reflex) CF-16.1 mg/kg[3]
Decrease in Cerebellar cGMP Levels Not Specified4.7 mg/kg[3]
Suppression of Contextual Memory Not Specified2.3 mg/kg[4]

Signaling Pathway and Experimental Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

NMDA_Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicles Synaptic_Cleft Synaptic Cleft Glutamate_Vesicle->Synaptic_Cleft Action Potential (Depolarization) NMDA_R NMDA Receptor Ion_Influx Ca²⁺, Na⁺ Influx Downstream Ca²⁺ Dependent Signaling Cascades (e.g., LTP, LTD) Ion_Influx->Downstream Activation Glutamate Glutamate Glutamate->NMDA_R Binds SCpp This compound SCpp->NMDA_R Block Competitive Antagonism Block->NMDA_R

Caption: Mechanism of this compound as a competitive NMDA receptor antagonist.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Preparation of This compound Solution D Administration of (S)-Cpp (i.p. or i.v.) A->D B Animal Acclimation (e.g., 1 week) C Baseline Behavioral Measurements (Optional) B->C C->D E Post-injection Behavioral Testing D->E F Sample Collection (Brain, Plasma) D->F H Data Analysis & Interpretation E->H G Biochemical Analysis (e.g., LC-MS/MS) F->G G->H

References

Application Notes and Protocols for (S)-Cpp Sodium in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Clarification on the Identity of (S)-Cpp Sodium

Initial searches for "this compound" may lead to conflicting information regarding the chemical's identity. It is crucial to distinguish between two different compounds:

  • (S)-2-Chloro-3-phenylpropanoic acid sodium salt: This compound is an inhibitor of the branched-chain α-ketoacid dehydrogenase complex (BCKDC) kinase.

  • 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP): This is a well-researched competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is often used in neuroscience research in its racemic form ((RS)-CPP) or as its active enantiomers.

Given the context of "animal studies" and "dosage calculation," this document will focus on the NMDA receptor antagonist, 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP) , as it is the compound extensively studied for its effects on the central nervous system in animal models. The "(S)-" prefix in the user's request likely refers to the active enantiomer of CPP. The dosage and protocol information provided below pertains to this NMDA receptor antagonist.

Introduction

(S)-3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid, hereafter referred to as (S)-CPP, is a potent and selective competitive antagonist of the NMDA receptor. Its sodium salt is used to improve solubility for in vivo applications. These application notes provide a comprehensive guide for researchers on the calculation of this compound dosage for animal studies, along with detailed experimental protocols and relevant pharmacological data.

Data Presentation

Table 1: Effective Doses (ED₅₀) of CPP in Rodents (Intraperitoneal Administration)
EffectAnimal ModelED₅₀ (mg/kg, i.p.)Reference
Anticonvulsant (Audiogenic Seizures)DBA/2 Mice1.5[1]
Anticonvulsant (NMDA-induced Seizures)CF-1 Mice1.9[1]
Impaired Traction ReflexDBA/2 Mice6.8[1]
Impaired Traction ReflexCF-1 Mice6.1[1]
Decrease in Cerebellar cGMP LevelsMice4.7[1]
Suppression of Contextual MemoryMice2.3
Table 2: Pharmacokinetic Parameters of (RS)-CPP in Mice
ParameterRoute of AdministrationValueReference
Elimination Half-life (t½) - PlasmaIntravenous / Intraperitoneal8.8 minutes
Elimination Half-life (t½) - BrainIntravenous / Intraperitoneal14.3 minutes
Max Concentration (Cₘₐₓ) - Plasma (9 mg/kg, i.p.)Intraperitoneal1259 ± 177 ng/mL
Time to Max Concentration (Tₘₐₓ) - Plasma (9 mg/kg, i.p.)Intraperitoneal60 minutes
Max Concentration (Cₘₐₓ) - Brain (9 mg/kg, i.p.)Intraperitoneal87 ± 32 ng/g
Time to Max Concentration (Tₘₐₓ) - Brain (9 mg/kg, i.p.)Intraperitoneal45 minutes
Brain to Plasma Concentration RatioIntravenous / Intraperitoneal~1:18

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Injection

Materials:

  • This compound salt powder

  • Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount: Based on the desired dose (mg/kg) and the weight of the animals, calculate the total mass of this compound needed.

  • Dissolution: Under sterile conditions (e.g., in a laminar flow hood), add the calculated mass of this compound to a sterile vial. Add the required volume of sterile saline or PBS to achieve the desired final concentration.

  • Vortexing: Gently vortex the solution until the this compound is completely dissolved.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial. This step is critical to ensure the sterility of the final injectable solution.

  • Storage: Store the prepared solution at 2-8°C for short-term use. For long-term storage, consult the manufacturer's recommendations, which may include freezing at -20°C. Always allow the solution to return to room temperature before injection.

Protocol 2: Intraperitoneal (IP) Administration in Mice

Materials:

  • Prepared this compound solution

  • Mouse restraint device (optional)

  • Sterile syringes (1 mL) with 25-27 gauge needles

  • 70% ethanol

  • Gauze pads

Procedure:

  • Animal Restraint: Gently but firmly restrain the mouse. One common method is to grasp the loose skin at the scruff of the neck with the thumb and forefinger of the non-dominant hand.

  • Locate Injection Site: Turn the mouse to expose its abdomen. The injection site is in the lower right quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

  • Disinfect the Area: Wipe the injection site with a gauze pad soaked in 70% ethanol.

  • Injection: With the dominant hand, insert the needle at a 15-20 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid damaging internal organs.

  • Aspirate: Gently pull back on the plunger to ensure that no blood or urine is drawn into the syringe. If fluid is aspirated, discard the syringe and prepare a new injection.

  • Administer the Solution: If aspiration is clear, slowly and steadily inject the calculated volume of the this compound solution.

  • Withdraw the Needle: Remove the needle and return the mouse to its cage.

  • Monitoring: Observe the animal for any signs of distress or adverse reactions following the injection.

Mandatory Visualization

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDA_R Binds to GluN1 S_CPP This compound S_CPP->NMDA_R Competitively Antagonizes Glutamate Binding Mg2_ext Mg²⁺ Mg2_ext->NMDA_R Voltage-dependent Block Ca2_influx Ca²⁺ Influx NMDA_R->Ca2_influx Channel Opening Na_influx Na⁺ Influx NMDA_R->Na_influx Downstream Downstream Signaling (e.g., CaMKII, PKC, Src) Ca2_influx->Downstream Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity Gene_Expression Altered Gene Expression Downstream->Gene_Expression

Caption: NMDA Receptor Signaling Pathway and (S)-Cpp Antagonism.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Acclimatize Animals C Randomize into Treatment Groups A->C B Prepare this compound Solution E Administer (S)-Cpp or Vehicle (i.p. injection) B->E D Baseline Behavioral Assessment (Optional) C->D D->E F Behavioral Testing (e.g., Fear Conditioning, Morris Water Maze) E->F G Euthanasia and Tissue Collection F->G I Data Analysis and Statistical Evaluation F->I H Biochemical/Histological Analysis G->H H->I

Caption: Typical Experimental Workflow for In Vivo (S)-Cpp Studies.

References

Application Notes and Protocols: Western Blot Analysis of BCKDC Phosphorylation after (S)-Cpp Sodium Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Branched-Chain Amino Acid (BCAA) catabolic pathway plays a crucial role in cellular metabolism, with its dysregulation implicated in various metabolic diseases. The rate-limiting step of this pathway is catalyzed by the mitochondrial Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC). The activity of BCKDC is tightly regulated by a phosphorylation/dephosphorylation cycle. The Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK) phosphorylates the E1α subunit of BCKDC at Serine 293, leading to its inactivation. Conversely, the phosphatase PPM1K dephosphorylates E1α, activating the complex.[1]

(S)-Cpp sodium is a potent and specific inhibitor of BCKDK. By inhibiting BCKDK, this compound treatment prevents the phosphorylation of BCKDC, leading to its sustained activation and increased BCAA catabolism. This makes this compound a valuable tool for studying BCAA metabolism and a potential therapeutic agent for diseases associated with elevated BCAA levels. Western blotting is a fundamental technique to elucidate the mechanism of action of compounds like this compound by directly assessing the phosphorylation state of BCKDC.

Signaling Pathway

The signaling pathway illustrating the regulation of BCKDC activity and the point of intervention by this compound is depicted below. BCKDK acts as the central regulator, phosphorylating and thereby inactivating the BCKDC. This compound directly inhibits BCKDK, preventing this inactivation and promoting BCAA catabolism.

BCKDC_Pathway cluster_Mitochondria Mitochondrial Matrix BCKAs Branched-Chain α-Ketoacids (BCKAs) BCKDC BCKDC (Active) BCKAs->BCKDC pBCKDC p-BCKDC (Ser293) (Inactive) BCKDC->pBCKDC Phosphorylation Metabolites Downstream Metabolites BCKDC->Metabolites BCAA Catabolism pBCKDC->BCKDC Dephosphorylation BCKDK BCKDK BCKDK->pBCKDC PPM1K PPM1K (Phosphatase) PPM1K->BCKDC Cpp_Na This compound Cpp_Na->BCKDK

Caption: Regulation of BCKDC activity by phosphorylation and inhibition by this compound.

Experimental Protocols

I. Cell/Tissue Lysate Preparation for Phosphoprotein Analysis

This protocol is designed to preserve the phosphorylation state of proteins for accurate Western blot analysis.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA Lysis Buffer (or other suitable lysis buffer)

  • Protease Inhibitor Cocktail (e.g., cOmplete™, Mini, EDTA-free)

  • Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge (refrigerated at 4°C)

Procedure:

  • Cell Culture Treatment: Plate and grow cells to the desired confluency. Treat cells with this compound at the desired concentrations and time points. Include a vehicle-treated control group.

  • Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • For suspension cells, centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Lysis:

    • Add ice-cold lysis buffer supplemented with freshly added protease and phosphatase inhibitor cocktails to the cells. A typical volume is 1 mL per 10 cm dish.

    • For adherent cells, use a cell scraper to scrape the cells off the dish in the lysis buffer.

    • For suspension cells, resuspend the cell pellet in the lysis buffer.

  • Incubation: Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete lysis.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation for SDS-PAGE:

    • To an aliquot of the protein lysate, add an equal volume of 2x Laemmli sample buffer.

    • Denature the proteins by heating the samples at 95-100°C for 5-10 minutes.

  • Storage: Store the prepared samples at -80°C for long-term use.

II. Western Blot Protocol for p-BCKDC/Total BCKDC

Materials:

  • SDS-PAGE gels (appropriate acrylamide (B121943) percentage for BCKDC E1α, ~46 kDa)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Do not use milk as a blocking agent as it contains phosphoproteins which can cause high background.

  • Primary antibodies:

    • Rabbit anti-phospho-BCKDHA (Ser293) antibody

    • Mouse or Rabbit anti-total BCKDHA antibody

  • Secondary antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) per lane of the SDS-PAGE gel. Include a protein ladder. Run the gel according to the manufacturer's instructions.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies in 5% BSA in TBST according to the manufacturer's recommended dilutions.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation. It is recommended to use separate membranes for probing phospho-specific and total protein antibodies.

  • Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.

  • Secondary Antibody Incubation:

    • Dilute the appropriate HRP-conjugated secondary antibody in 5% BSA in TBST.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for the recommended time.

    • Capture the chemiluminescent signal using an imaging system.

Experimental Workflow

The following diagram outlines the key steps in the Western blot analysis of BCKDC phosphorylation.

Western_Blot_Workflow A Cell/Tissue Treatment with this compound B Lysis with Phosphatase & Protease Inhibitors A->B C Protein Quantification (BCA/Bradford) B->C D SDS-PAGE C->D E Protein Transfer (PVDF/Nitrocellulose) D->E F Blocking (5% BSA in TBST) E->F G Primary Antibody Incubation (p-BCKDHA / Total BCKDHA) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection (ECL) H->I J Image Acquisition & Densitometry I->J K Data Analysis (p-BCKDHA / Total BCKDHA Ratio) J->K

Caption: Workflow for Western blot analysis of BCKDC phosphorylation.

Data Presentation

Quantitative analysis of Western blot data is typically performed by densitometry, where the band intensity of the phosphorylated protein is normalized to the band intensity of the total protein. The following table presents illustrative data on the effect of this compound on BCKDC E1α phosphorylation at Serine 293.

Note: The following data is representative and intended to illustrate the expected outcome of the experiment. Actual results may vary.

Treatment Groupp-BCKDHA (Ser293) Intensity (Arbitrary Units)Total BCKDHA Intensity (Arbitrary Units)p-BCKDHA / Total BCKDHA RatioFold Change vs. Vehicle
Vehicle Control150015500.971.00
This compound (10 µM)15015200.100.10
This compound (50 µM)Undetectable15300.000.00

The results from such an experiment would demonstrate a dose-dependent decrease in the phosphorylation of BCKDC E1α at Serine 293 upon treatment with this compound, consistent with its role as a BCKDK inhibitor. In some cases, treatment with a potent inhibitor like (S)-Cpp can lead to a complete loss of the phosphorylation signal.

Troubleshooting and Key Considerations

  • Phosphatase Activity: Always work quickly and keep samples on ice to minimize the activity of endogenous phosphatases. The use of phosphatase inhibitors is critical.

  • Blocking Agent: As mentioned, use BSA for blocking instead of non-fat dry milk to avoid non-specific binding of phospho-specific antibodies to casein.

  • Antibody Validation: Ensure the specificity of the phospho-BCKDHA antibody. It is advisable to include a control where the cell lysate is treated with a phosphatase (e.g., lambda phosphatase) to confirm the absence of a signal.

  • Loading Controls: When comparing phosphorylation levels, normalizing to the total protein level of the target protein is more accurate than normalizing to a housekeeping protein.

  • Linear Range: Ensure that the chemiluminescent signal is within the linear range of detection of the imaging system to allow for accurate quantification. This may require optimizing antibody concentrations and exposure times.

References

Mass spectrometry-based quantification of BCAA levels with (S)-Cpp sodium

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Mass Spectrometry-Based Quantification of BCAA Levels

Audience: Researchers, scientists, and drug development professionals.

Introduction

Branched-chain amino acids (BCAAs), which include L-leucine, L-isoleucine, and L-valine, are essential amino acids that are fundamental to several physiological and metabolic processes.[1] They are critical for protein synthesis, energy homeostasis, and nutrient signaling pathways.[2] Notably, BCAAs, particularly leucine, activate the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[1] Dysregulation of BCAA metabolism is implicated in a variety of pathological conditions, including metabolic disorders like insulin (B600854) resistance and type 2 diabetes, as well as certain types of cancer and liver disease.[1][2]

Given their central role in metabolism and cell signaling, the accurate quantification of BCAA levels in biological matrices is crucial for both basic research and clinical applications. This is particularly relevant when studying the effects of pharmacological agents that may modulate metabolic pathways. For instance, researchers investigating the impact of a compound like (S)-Cpp sodium, a selective metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonist, on neuronal metabolism might need to assess downstream changes in amino acid profiles. While this compound is not a reagent in the analytical method itself, this application note provides a robust and sensitive protocol for quantifying BCAAs in plasma samples, a methodology directly applicable to such research endeavors.

This protocol details a straightforward liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that does not require chemical derivatization, offering a rapid and reliable approach for BCAA analysis.[3][4]

Experimental Protocols

Principle of the Method

This method employs a simple protein precipitation step to extract BCAAs from a small volume of plasma.[3][4] Stable isotope-labeled (SIL) amino acids are used as internal standards (IS) to ensure high accuracy and reproducibility. The extracted samples are then directly analyzed using a hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography column coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection.[4][5][6]

Materials and Reagents
  • Standards: L-Leucine, L-Isoleucine, L-Valine (Sigma-Aldrich or equivalent)

  • Internal Standards (IS): L-Leucine-¹³C₆,¹⁵N; L-Isoleucine-¹³C₆,¹⁵N; L-Valine-¹³C₅,¹⁵N (Cambridge Isotope Laboratories or equivalent)

  • Solvents: LC-MS grade Methanol (B129727), Acetonitrile, and Water (Fisher Scientific or equivalent)

  • Additives: Formic Acid (≥99%)

  • Biological Matrix: Human plasma (EDTA-anticoagulated)

  • Equipment:

    • Microcentrifuge

    • Pipettes (P20, P200, P1000)

    • 96-well collection plates

    • HPLC or UPLC system

    • Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) source

Detailed Protocol

3.1. Preparation of Standards and Internal Standards

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-Leucine, L-Isoleucine, L-Valine, and their corresponding SIL internal standards in 0.1% formic acid in water.

  • Calibration Standard Working Solutions: Serially dilute the primary stock mixture with 0.1% formic acid in water to prepare a series of calibration standards. A typical concentration range might be 10 µM to 1500 µM.[6]

  • Internal Standard Working Solution: Prepare a combined IS working solution in LC-MS grade methanol at a final concentration appropriate for the assay (e.g., 50 µM each).

3.2. Sample Preparation (Protein Precipitation)

  • Thaw Samples: Thaw plasma samples, calibrators, and quality control (QC) samples on ice.

  • Aliquot: To a 1.5 mL microcentrifuge tube or a well in a 96-well plate, add 20 µL of plasma sample, calibrator, or QC.[3][4]

  • Precipitate and Extract: Add 180 µL of the Internal Standard Working Solution (in methanol) to each sample. This results in a 1:10 dilution and protein precipitation.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a new vial or 96-well plate for LC-MS/MS analysis. The sample is now ready for injection.[2]

3.3. LC-MS/MS Analysis

  • LC System: Agilent 1200 series or equivalent

  • Column: Intrada Amino Acid column (150 x 2 mm, 3 µm) or equivalent mixed-mode/HILIC column.[3][4]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Isocratic elution with 80% Mobile Phase B is often sufficient for separation on a mixed-mode column.[3][4]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: Sciex API 4000 or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative analysis is performed by calculating the peak area ratio of each analyte to its corresponding stable isotope-labeled internal standard. A calibration curve is generated by plotting these ratios against the known concentrations of the calibration standards.

Table 1: Mass Spectrometry MRM Transitions The following table lists the precursor and product ion transitions (m/z) used for the specific detection of BCAAs and their internal standards.[3][4][6]

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Valine118.272.4
Leucine / Isoleucine132.286.4
Valine-¹³C₅,¹⁵N (IS)124.277.4
Leucine-¹³C₆,¹⁵N (IS)139.292.4
Isoleucine-¹³C₆,¹⁵N (IS)139.292.4

Table 2: Example Quantitative Data This table shows representative concentrations of BCAAs in human plasma for a hypothetical control group and a group treated with an experimental compound.

AnalyteControl Group (µM) (Mean ± SD)Treated Group (µM) (Mean ± SD)
Valine245 ± 30280 ± 35
Leucine130 ± 15155 ± 20
Isoleucine65 ± 875 ± 10

Note: Normal physiological concentrations in human plasma are approximately 160-360 µM for valine, 50-130 µM for isoleucine, and 100-250 µM for leucine.[7]

Mandatory Visualizations

Experimental Workflow

The following diagram outlines the complete experimental workflow from sample collection to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample (20 µL) (Calibrator, QC, or Unknown) P2 Add 180 µL Methanol with Internal Standards P1->P2 P3 Vortex (1 min) P2->P3 P4 Centrifuge (14,000 x g, 10 min) P3->P4 P5 Transfer Supernatant P4->P5 A1 Inject 5 µL into LC-MS/MS P5->A1 A2 Chromatographic Separation (Mixed-Mode Column) A1->A2 A3 Mass Spectrometry Detection (ESI+, MRM Mode) A2->A3 D1 Peak Integration A3->D1 D2 Calculate Area Ratios (Analyte / IS) D1->D2 D3 Generate Calibration Curve D2->D3 D4 Quantify BCAA Concentrations D3->D4

Experimental workflow for BCAA quantification.
BCAA Signaling Pathway

BCAAs, especially Leucine, are key activators of the mTORC1 signaling pathway, which promotes protein synthesis and cell growth.

G BCAA BCAAs (Leucine) mTORC1 mTORC1 (Active) BCAA->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synth Protein Synthesis & Cell Growth S6K1->Protein_Synth eIF4EBP1->Protein_Synth inhibits

Simplified BCAA-mTORC1 signaling pathway.

References

Application Notes and Protocols: Developing a BCKDC Kinase Inhibitor Assay Using (S)-Cpp Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The branched-chain α-ketoacid dehydrogenase complex (BCKDC) is a critical mitochondrial enzyme complex that catalyzes the rate-limiting step in the catabolism of branched-chain amino acids (BCAAs). Its activity is negatively regulated by BCKDC kinase (BDK). Dysregulation of BCAA metabolism has been implicated in various metabolic diseases, making BDK a promising therapeutic target. (S)-α-chloro-phenylpropionic acid ((S)-Cpp) sodium is an allosteric inhibitor of BDK. This document provides detailed application notes and protocols for developing a robust in vitro assay to screen for and characterize inhibitors of BDK using (S)-Cpp sodium as a reference compound. The described assay is based on a continuous spectrophotometric method that monitors the production of NADH.

Introduction

Branched-chain amino acids (BCAAs), including leucine, isoleucine, and valine, are essential amino acids whose catabolism is primarily regulated by the mitochondrial branched-chain α-ketoacid dehydrogenase complex (BCKDC).[1][2][3] The BCKDC catalyzes the irreversible oxidative decarboxylation of branched-chain α-ketoacids (BCKAs), which are formed from the initial transamination of BCAAs.[4][5] The activity of the BCKDC is tightly controlled by a dedicated kinase, BCKDC kinase (BDK), and a phosphatase, PPM1K (also known as PP2Cm). BDK phosphorylates the E1α subunit of the BCKDC, leading to its inactivation, thereby decreasing BCAA catabolism.

Elevated levels of BCAAs are associated with several metabolic disorders, including insulin (B600854) resistance, type 2 diabetes, and heart failure. Inhibition of BDK presents a promising therapeutic strategy to increase BCKDC activity, thereby promoting BCAA catabolism and lowering their circulating levels.

This compound is a known allosteric inhibitor of BDK. It binds to a unique allosteric site in the N-terminal domain of BDK, inducing conformational changes that prevent its interaction with the BCKDC core, thus inhibiting its kinase activity. This leads to the dephosphorylation and activation of the BCKDC. This compound has been shown to effectively increase BCKDC activity and reduce plasma BCAA concentrations in vivo.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish a reliable and efficient in vitro assay for identifying and characterizing novel BDK inhibitors, using this compound as a reference inhibitor. The protocol is based on a spectrophotometric measurement of NADH production resulting from the BCKDC-catalyzed reaction.

Signaling Pathway: BCAA Catabolism and BCKDC Regulation

The catabolism of BCAAs is a multi-step process initiated by the reversible transamination of BCAAs to their corresponding BCKAs. The subsequent irreversible oxidative decarboxylation of BCKAs is the committed step, catalyzed by the BCKDC. The activity of the BCKDC is the primary point of regulation for BCAA catabolism and is controlled by the opposing actions of BDK and PPM1K.

BCAA_Catabolism BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAT Branched-Chain Aminotransferase (BCAT) BCAA->BCAT α-ketoglutarate glutamate BCKA Branched-Chain α-Ketoacids (BCKAs) BCAT->BCKA BCKDC Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC) (Active) BCKA->BCKDC NAD+ CoA Acyl_CoA Branched-Chain Acyl-CoA BCKDC->Acyl_CoA NADH CO2 BDK BCKDC Kinase (BDK) BCKDC->BDK BCKDC_inactive BCKDC (Inactive - Phosphorylated) BCKDC_inactive->BCKDC H2O -> Pi (Dephosphorylation) PPM1K PPM1K (Phosphatase) BCKDC_inactive->PPM1K TCA TCA Cycle Acyl_CoA->TCA BDK->BCKDC_inactive ATP -> ADP (Phosphorylation) PPM1K->BCKDC S_Cpp This compound S_Cpp->BDK Inhibition

Figure 1: BCAA Catabolism and BCKDC Regulation Pathway.

Experimental Protocols

This section provides a detailed protocol for an in vitro BCKDC kinase inhibitor assay. The principle of the assay is to measure the activity of the BCKDC by monitoring the rate of NADH production, which absorbs light at 340 nm. Inhibition of BDK by compounds like this compound will lead to an increase in BCKDC activity, resulting in a higher rate of NADH production.

Materials and Reagents
  • Enzymes and Substrates:

    • Purified BCKDC enzyme complex

    • Purified BDK enzyme

    • α-ketoisocaproate (KIC), α-ketoisovalerate (KIV), or α-keto-β-methylvalerate (KMV) as substrate

    • Coenzyme A (CoA)

    • Nicotinamide adenine (B156593) dinucleotide (NAD+)

    • Thiamine pyrophosphate (TPP)

    • Magnesium chloride (MgCl₂)

    • Adenosine triphosphate (ATP)

  • Inhibitor:

    • This compound (as a reference inhibitor)

  • Buffers:

    • Assay Buffer: 30 mM KH₂PO₄/K₂HPO₄ buffer (pH 7.4), 2 mM MgCl₂, 1 mM TPP, 0.1% (v/v) Triton X-100

    • Enzyme Dilution Buffer: 50 mM KH₂PO₄/K₂HPO₄ buffer (pH 7.4), 1 mM DTT, 0.1 mg/mL BSA

  • Equipment:

    • UV-visible spectrophotometer or microplate reader capable of reading absorbance at 340 nm

    • 96-well UV-transparent microplates

    • Incubator

Experimental Workflow

The experimental workflow involves pre-incubating the BCKDC and BDK in the presence of ATP to allow for phosphorylation and inactivation of the BCKDC. The test compound is then added, and the BCKDC activity is initiated by the addition of the α-ketoacid substrate.

Assay_Workflow cluster_prep Preparation cluster_incubation Pre-incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Assay Buffer and Reagent Solutions B Prepare Serial Dilutions of this compound and Test Compounds A->B D Add this compound or Test Compound B->D C Add BCKDC, BDK, and ATP to microplate wells C->D E Incubate to allow BDK inhibition D->E F Initiate reaction by adding BCKA substrate, CoA, and NAD+ E->F G Measure absorbance at 340 nm kinetically over time F->G H Calculate the rate of NADH production (ΔAbs/min) G->H I Plot % Inhibition vs. Compound Concentration H->I J Determine IC50 values I->J

Figure 2: Experimental workflow for the BCKDC kinase inhibitor assay.
Detailed Assay Protocol

  • Preparation of Reagents:

    • Prepare all buffers and reagent solutions and store them on ice.

    • Prepare a stock solution of this compound in water or an appropriate solvent. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

    • Prepare stock solutions of the BCKA substrate (e.g., 100 mM α-ketoisocaproate), CoA (10 mM), and NAD+ (20 mM).

  • Assay Procedure (96-well plate format):

    • Step 1: Kinase Reaction (Phosphorylation of BCKDC)

      • To each well, add the following components in order:

        • Assay Buffer

        • BCKDC enzyme (final concentration, e.g., 5-10 µg/mL)

        • BDK enzyme (final concentration, e.g., 1-2 µg/mL)

        • ATP (final concentration, e.g., 100 µM)

      • Incubate for 15-20 minutes at 30°C to allow for the phosphorylation and inactivation of the BCKDC.

    • Step 2: Inhibitor Addition

      • Add 2 µL of the serially diluted this compound or test compound to the respective wells. For the control (no inhibition), add 2 µL of the solvent.

      • Incubate for 10-15 minutes at 30°C to allow the inhibitor to bind to BDK.

    • Step 3: BCKDC Activity Measurement

      • Initiate the BCKDC reaction by adding a substrate mixture containing:

        • BCKA substrate (final concentration, e.g., 1 mM)

        • CoA (final concentration, e.g., 0.2 mM)

        • NAD+ (final concentration, e.g., 1 mM)

      • Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (milli-absorbance units per minute, mAU/min) from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rate with inhibitor - Rate of blank) / (Rate without inhibitor - Rate of blank))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation

The quantitative data from the inhibitor assay should be summarized in a clear and structured format for easy comparison.

InhibitorIC₅₀ (µM)Hill SlopeMax Inhibition (%)
This compound6.31.1 ± 0.198 ± 2
Test Compound AValueValueValue
Test Compound BValueValueValue
Table 1: Summary of inhibitory activities against BDK.

Troubleshooting

IssuePossible CauseSolution
High background signal Contamination of reagents with NADH.Use fresh, high-purity reagents. Prepare fresh buffers.
Low signal-to-noise ratio Insufficient enzyme concentration or suboptimal assay conditions.Optimize enzyme concentrations (both BCKDC and BDK) and substrate concentrations. Check the pH and temperature of the assay.
No inhibition observed Inactive compound or incorrect concentration range.Verify the integrity and concentration of the inhibitor stock solution. Test a wider range of concentrations.
Precipitation of compound Poor solubility of the test compound in the assay buffer.Add a small percentage of a co-solvent like DMSO (ensure final concentration does not affect enzyme activity).
Table 2: Troubleshooting common issues in the BCKDC kinase inhibitor assay.

Conclusion

The protocol described in these application notes provides a robust and reliable method for developing a BCKDC kinase inhibitor assay. By using this compound as a reference compound, researchers can effectively screen for and characterize new potential therapeutic agents targeting BDK for the treatment of metabolic diseases associated with dysregulated BCAA metabolism. The provided diagrams and tables are intended to facilitate the understanding and implementation of this assay in a research or drug discovery setting.

References

Application Notes and Protocols for the Preparation of (S)-Cpp Sodium Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the preparation, storage, and handling of (S)-Cpp sodium stock solutions for experimental use. The information is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound salt, also known as (S)-2-Chloro-3-phenylpropanoic acid sodium salt, is a bioactive small molecule. It functions as an inhibitor of the branched-chain α-ketoacid dehydrogenase complex kinase (BCKDC kinase or BDK). BDK is a negative regulator of the branched-chain α-ketoacid dehydrogenase complex (BCKDC). By inhibiting BDK, (S)-Cpp leads to the activation of the BCKDC, which can result in a significant reduction of plasma levels of branched-chain amino acids such as leucine, isoleucine, and valine.

It is important to distinguish the (S)-enantiomer from the racemic mixture ((RS)-CPP) or the (R)-enantiomer ((R)-CPP), which are known to be potent and selective N-methyl-D-aspartate (NMDA) receptor antagonists[1][2]. This document focuses exclusively on the preparation of stock solutions for the BDK inhibitor, this compound salt.

Properties of this compound Salt

A summary of the key quantitative data for this compound salt is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₈ClNaO₂
Molecular Weight 206.60 g/mol
Appearance White to beige powder
Purity (HPLC) ≥96%
Solubility in Water 20 mg/mL
Storage (Solid) 2-8°C

Recommended Stock Solution Protocols

Proper preparation and storage of stock solutions are critical for ensuring the reproducibility of experimental results.

3.1. Materials Required

  • This compound salt powder

  • Sterile, ultrapure water (e.g., Milli-Q or equivalent)

  • Sterile conical tubes or vials (e.g., polypropylene)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile filters (0.22 µm) and syringes (optional, for sterile applications)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

3.2. Preparation of a 10 mg/mL Stock Solution

This protocol provides instructions for preparing a commonly used stock concentration.

Calculation: To prepare a 10 mg/mL stock solution, you will dissolve 10 mg of this compound salt in 1 mL of solvent.

Procedure:

  • Allow the this compound salt vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh out the desired amount of this compound salt powder using a calibrated analytical balance in a sterile weighing boat or directly into a sterile conical tube.

  • Add the calculated volume of sterile, ultrapure water to the tube containing the powder.

  • Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • (Optional) For cell-based assays or other sterile applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Clearly label each aliquot with the compound name, concentration, date of preparation, and storage temperature.

3.3. Storage and Stability of Stock Solutions

Proper storage is essential to maintain the integrity of the this compound stock solution.

ParameterRecommendationReference
Storage Temperature -20°C for short-to-medium term storage; -80°C for long-term storage.[1][2][3]
Storage Duration Up to 1 month at -20°C; Up to 6 months at -80°C.[1][2]
Freeze-Thaw Cycles Avoid repeated cycles. Prepare single-use aliquots.
Usage Before use, thaw the aliquot at room temperature and ensure any precipitate is redissolved.[1]

Visual Protocols and Pathways

4.1. Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the workflow for preparing this compound stock solutions.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage start Start: Equilibrate (S)-Cpp Sodium Powder to RT weigh Weigh Powder start->weigh add_solvent Add Sterile Water weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve filter Sterile Filter (0.22 µm) (Optional) dissolve->filter aliquot Aliquot into Single-Use Tubes filter->aliquot label_tubes Label Aliquots aliquot->label_tubes store Store at -20°C or -80°C label_tubes->store end End: Ready for Use store->end

Caption: A flowchart of the preparation and storage of this compound stock solutions.

4.2. Signaling Pathway of this compound

This diagram illustrates the mechanism of action of this compound as a BDK inhibitor.

G Signaling Pathway of this compound cluster_pathway BCKDC Regulation cluster_effect Physiological Effect s_cpp This compound bdk BDK (BCKDC Kinase) s_cpp->bdk Inhibition bckdc_active BCKDC (Active) (Dephosphorylated) bdk->bckdc_active Phosphorylation (Inactivation) bckdc_inactive BCKDC (Inactive) (Phosphorylated) products Metabolic Products bckdc_active->products Catabolism bcaa Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) bcaa->bckdc_active outcome Reduced Plasma Levels of Branched-Chain Amino Acids products->outcome

Caption: The inhibitory effect of (S)-Cpp on BDK, leading to BCKDC activation.

References

Troubleshooting & Optimization

Troubleshooting (S)-Cpp sodium insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Cpp sodium. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows, particularly concerning its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the sodium salt of (S)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid. It is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By binding to the glutamate (B1630785) recognition site on the NMDA receptor, it blocks the channel's activation by glutamate, thereby inhibiting the influx of calcium ions into the neuron. This action modulates excitatory neurotransmission and is a key mechanism in studying synaptic plasticity, excitotoxicity, and various neurological conditions.

Q2: I am observing insolubility or precipitation of this compound in my aqueous buffer. What are the common causes?

Insolubility issues with this compound can arise from several factors:

  • pH of the Solution: The solubility of (S)-Cpp, an acidic compound, is significantly influenced by the pH of the aqueous solution. At a pH close to its isoelectric point, the molecule will have a net neutral charge, reducing its solubility in polar solvents like water.

  • Buffer Composition: The type and concentration of buffer salts can impact solubility. High concentrations of certain salts can lead to "salting out," where the compound precipitates from the solution.

  • Concentration: Attempting to prepare a solution at a concentration exceeding its solubility limit under the given conditions will result in undissolved solid.

  • Temperature: While generally solubility increases with temperature, this is not always the case. It is crucial to prepare solutions at a controlled temperature.

  • Purity of the Compound: Impurities in the this compound powder can affect its dissolution characteristics.

Troubleshooting Guide

Issue 1: this compound powder is not dissolving completely in water or buffer.

This is a common issue that can often be resolved by following a systematic approach to dissolution.

Troubleshooting Workflow

start Start: this compound powder and aqueous solvent step1 Step 1: Add a small amount of solvent to the powder to create a slurry. start->step1 step2 Step 2: Vortex or sonicate the mixture for 5-10 minutes. step1->step2 step3 Step 3: Check for dissolution. Is the solution clear? step2->step3 step4_yes Yes: Solution is ready for use or further dilution. step3->step4_yes Yes step4_no No: Proceed to Step 4. step3->step4_no No step5 Step 4: Gradually add more solvent while continuing to vortex or sonicate. step4_no->step5 step6 Step 5: Is the solution clear now? step5->step6 step7_yes Yes: Solution is ready. step6->step7_yes Yes step7_no No: Proceed to Step 6. step6->step7_no No step8 Step 6: Adjust the pH of the solution. For acidic compounds like (S)-Cpp, increasing the pH slightly can improve solubility. Add a small amount of dilute NaOH and monitor the pH. step7_no->step8 step9 Step 7: Re-check for dissolution. Is the solution clear? step8->step9 step10_yes Yes: Solution is ready. Record the final pH. step9->step10_yes Yes step10_no No: Consider using a co-solvent or preparing a fresh solution at a lower concentration. step9->step10_no No

Caption: A stepwise workflow for dissolving this compound.

Issue 2: The prepared this compound solution is cloudy or shows precipitation after storage.

Precipitation upon storage can be due to changes in temperature, pH, or solvent evaporation.

Preventative Measures and Solutions:

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • pH Stability: Ensure the buffer used has sufficient buffering capacity to maintain a stable pH.

  • Re-dissolving Precipitate: If precipitation occurs, gently warm the solution to room temperature and vortex or sonicate until the precipitate redissolves. If it does not redissolve, it may be necessary to filter the solution through a 0.22 µm filter to remove the precipitate before use, though this will reduce the effective concentration.

Quantitative Solubility Data

The following table summarizes the reported solubility of CPP, which can be used as a close approximation for this compound.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
Water25.22100
Phosphate Buffered Saline (PBS), pH 7.2~10~40

Note: The molecular weight of (RS)-CPP is 252.21 g/mol . This value is used for the mM conversion and should be adjusted if the specific molecular weight of your this compound salt is different.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound in Water

Materials:

  • This compound powder

  • Sterile, deionized water

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pH meter

Procedure:

  • Weigh out 10 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 800 µL of sterile, deionized water to the tube.

  • Vortex the mixture vigorously for 5-10 minutes. If undissolved particles remain, place the tube in a sonicator bath for 10-15 minutes.

  • Check for complete dissolution. The solution should be clear and free of particulates.

  • If the powder is not fully dissolved, add another 100 µL of water and repeat step 3.

  • Once dissolved, add water to a final volume of 1 mL.

  • Measure the pH of the final solution and record it.

  • Sterile-filter the solution through a 0.22 µm syringe filter if required for your application.

  • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.

Protocol 2: Preparation of this compound in a Buffered Solution

Materials:

  • This compound powder

  • Desired buffer (e.g., PBS, HEPES)

  • Vortex mixer

  • Sonicator

  • Calibrated pH meter

  • Dilute NaOH and HCl solutions for pH adjustment

Procedure:

  • Prepare the desired buffer at the target concentration and pH.

  • Weigh the required amount of this compound to achieve the desired final concentration.

  • Follow the dissolution workflow outlined in the troubleshooting guide above.

  • Start by adding a portion of the buffer to the powder, vortexing or sonicating to aid dissolution.

  • Gradually add more buffer until the final volume is reached.

  • If solubility is an issue, check the pH of the solution. The addition of the acidic (S)-Cpp may lower the pH of the buffer.

  • If necessary, adjust the pH back to the target range using dilute NaOH. This will increase the proportion of the deprotonated, more soluble form of the molecule.

  • Once fully dissolved, the solution can be sterile-filtered and stored appropriately.

NMDA Receptor Signaling Pathway

This compound acts as an antagonist at the NMDA receptor, which is a key component of excitatory synapses in the central nervous system. The following diagram illustrates the basic mechanism of NMDA receptor activation and the point of intervention for this compound.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_ion Ca²⁺ NMDAR->Ca_ion Influx signaling Downstream Signaling Cascades (e.g., CaMKII, CREB activation) Ca_ion->signaling Activates SCpp This compound (Antagonist) SCpp->NMDAR Blocks Binding

Caption: Simplified NMDA receptor signaling and the antagonistic action of this compound.

Technical Support Center: Optimizing (S)-Cpp Sodium for BCKDC Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in the optimization of (S)-Cpp sodium concentration for the maximal inhibition of the Branched-chain α-ketoacid Dehydrogenase Complex (BCKDC) via its regulatory kinase, BCKDK.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of (S)-Cpp on BCKDC?

(S)-Cpp, or (S)-α-chlorophenylpropionic acid, does not directly inhibit the Branched-chain α-ketoacid Dehydrogenase Complex (BCKDC). Instead, it acts as an allosteric inhibitor of the Branched-chain α-ketoacid Dehydrogenase Kinase (BCKDK)[1]. BCKDK is the enzyme responsible for phosphorylating and thereby inactivating BCKDC[2][3]. By inhibiting BCKDK, (S)-Cpp prevents the phosphorylation of BCKDC, leading to its activation and an increase in the catabolism of branched-chain amino acids (BCAAs)[2].

Q2: What is the reported IC50 value for (S)-Cpp?

The half-maximal inhibitory concentration (IC50) of (S)-Cpp for BCKDK has been reported to be approximately 6.3 µM[4]. This value is a critical parameter for designing experiments to modulate BCKDC activity.

Q3: Why is it important to optimize the this compound concentration?

Optimizing the this compound concentration is crucial to achieve maximal activation of BCKDC without inducing off-target effects. Insufficient concentrations will result in sub-optimal BCKDC activation, while excessively high concentrations may lead to insolubility of the compound or non-specific inhibition of other cellular processes.

Q4: What are the typical substrates used in a BCKDC activity assay?

BCKDC activity assays commonly utilize branched-chain α-ketoacids (BCKAs) as substrates. These include α-ketoisocaproate (KIC), α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV), which are derived from the transamination of leucine, isoleucine, and valine, respectively. The assay often monitors the production of NADH, which can be measured spectrophotometrically at 340 nm[5].

Q5: Are there commercially available kits for measuring BCKDC activity?

Yes, several commercial kits are available for measuring BCKDC activity. These kits typically provide the necessary reagents, including substrates, cofactors, and buffers, and are often based on a colorimetric or spectrophotometric readout[6].

Data Presentation

This compound Concentration (µM)BCKDK Percent Inhibition (Predicted)Resulting Effect on BCKDC Activity
0.1~5%Minimal Activation
1.0~15%Low Activation
6.3 50% Moderate Activation (IC50 for BCKDK)
10.0~65%Significant Activation
25.0~85%High Activation
50.0>95%Maximal Activation
100.0>98%Plateau of Maximal Activation

Note: The BCKDK percent inhibition is estimated based on a standard dose-response curve with a reported IC50 of 6.3 µM. The actual percentage may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound salt powder.

  • Solubilization: Dissolve the this compound salt in sterile, nuclease-free water to a stock concentration of 10 mM. The sodium salt of (S)-Cpp is soluble in water at concentrations up to 20 mg/mL[4].

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month[7].

Protocol 2: In Vitro BCKDC Activity Assay for (S)-Cpp Optimization

This protocol is adapted from standard spectrophotometric assays for BCKDC activity[5][8].

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.4), 2 mM MgCl2, 1 mM thiamine (B1217682) pyrophosphate (TPP), 0.2 mM EDTA, and 1 mM dithiothreitol (B142953) (DTT).

    • BCKDC Enzyme: Purified or mitochondrial extract containing BCKDC.

    • BCKDK Enzyme: Purified BCKDK.

    • Substrate Solution: 5 mM α-ketoisocaproate (KIC).

    • Cofactor Solution: 2.5 mM NAD+ and 0.5 mM Coenzyme A.

    • This compound Dilutions: Prepare a serial dilution of this compound in the assay buffer to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of each this compound dilution or vehicle control (assay buffer) to the appropriate wells.

    • Add 20 µL of the BCKDK enzyme solution to all wells and incubate for 15 minutes at 30°C to allow for inhibitor binding.

    • Add 20 µL of the BCKDC enzyme solution to all wells.

    • Initiate the reaction by adding 50 µL of a master mix containing the substrate and cofactor solutions.

    • Immediately place the plate in a microplate reader pre-heated to 30°C.

    • Measure the increase in absorbance at 340 nm every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of NADH production (slope of the linear portion of the absorbance curve).

    • Determine the percent inhibition of BCKDK for each (S)-Cpp concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the (S)-Cpp concentration to determine the IC50 value. The corresponding increase in BCKDC activity can be inferred from the inhibition of BCKDK.

Mandatory Visualizations

BCKDC_Regulation_Pathway cluster_BCAA Branched-Chain Amino Acids cluster_BCKA Branched-Chain α-Ketoacids cluster_Metabolism Metabolism cluster_BCKDC_Regulation BCKDC Regulation BCAA Leucine, Isoleucine, Valine BCKA α-Ketoisocaproate (KIC) α-Keto-β-methylvalerate (KMV) α-Ketoisovalerate (KIV) BCAA->BCKA BCAT (Transamination) Metabolites Acyl-CoA Derivatives (Enter TCA Cycle) BCKA->Metabolites Oxidative Decarboxylation BCKDC_active BCKDC (Active) BCKDC_inactive BCKDC-P (Inactive) BCKDC_active->BCKDC_inactive Phosphorylation BCKDC_inactive->BCKDC_active Dephosphorylation BCKDK BCKDK PP2Cm PP2Cm (Phosphatase) SCpp This compound SCpp->BCKDK Inhibition Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzymes, Substrates, and Cofactors add_scpp Add (S)-Cpp Dilutions to 96-well Plate prep_reagents->add_scpp prep_scpp Prepare this compound Stock and Serial Dilutions prep_scpp->add_scpp add_bckdk Add BCKDK and Pre-incubate add_scpp->add_bckdk add_bckdc Add BCKDC add_bckdk->add_bckdc start_reaction Initiate Reaction with Substrate/Cofactor Mix add_bckdc->start_reaction measure Measure Absorbance at 340 nm (NADH Production) start_reaction->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Determine Percent Inhibition of BCKDK calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve and Determine IC50 calc_inhibition->plot_curve

References

Technical Support Center: Troubleshooting Unexpected Changes in BDK Protein Levels with (S)-Cpp Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This resource is designed for researchers, scientists, and drug development professionals who are encountering unexpected variations in Branched-chain alpha-keto acid Dehydrogenase Kinase (BDK) protein levels during experiments involving (S)-Cpp sodium. The following troubleshooting guides and frequently asked questions (FAQs) are structured to help you systematically address these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of BDK protein?

BDK, or Branched-chain alpha-keto acid Dehydrogenase Kinase, is a key regulatory enzyme in the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[1][2] BDK acts by phosphorylating and thereby inactivating the branched-chain α-keto acid dehydrogenase complex (BCKDC), which is the rate-limiting step in BCAA degradation.[3][4][5] This regulation is crucial for maintaining BCAA homeostasis, which has implications for various physiological processes, including metabolic regulation and cellular signaling.[1]

Q2: What is this compound and what is its known mechanism of action?

This compound is the sodium salt of 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP). It is known in scientific literature as a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate (B1630785) receptor in the central nervous system.[6][7] Its primary described function is to block the action of glutamate at NMDA receptors.[6]

Q3: Is there a known direct interaction between this compound and BDK protein?

Currently, there is no widely documented direct interaction or regulatory relationship between this compound and BDK protein in peer-reviewed literature. The primary target of (S)-Cpp is the NMDA receptor.[6] Therefore, any observed changes in BDK protein levels in response to this compound treatment should be investigated carefully to distinguish between a potential novel biological effect and an experimental artifact.

Q4: Could the sodium component of this compound be influencing my results?

Yes, it is possible. Changes in extracellular sodium concentration can affect various cellular processes, including the expression and stability of certain proteins, particularly membrane transporters.[8] While a direct link to BDK is not established, it is a variable to consider, especially if the concentration of this compound used is high. Running a control with an equivalent concentration of a non-metabolizable sodium salt (e.g., sodium chloride) can help to investigate this possibility.

Troubleshooting Guide: Unexpected BDK Protein Level Changes

If you are observing unexpected increases or decreases in BDK protein levels following treatment with this compound, please follow this step-by-step guide to troubleshoot your experiment.

Step 1: Verify Experimental Reagents and Protocols

Issue: Inconsistent or unexpected results may stem from issues with reagents or the experimental protocol.

Troubleshooting Actions:

  • Reagent Quality:

    • Confirm the purity and integrity of your this compound.

    • Verify the specificity and optimal dilution of your primary and secondary antibodies for Western blotting.

    • Check the expiration dates of all reagents, including cell culture media, supplements, and lysis buffers.

  • Protocol Consistency:

    • Ensure consistent cell seeding densities and treatment durations across all experimental replicates.

    • Standardize sample collection and processing procedures to minimize variability.

Step 2: Investigate Potential Off-Target Effects and Cellular Stress

Issue: The observed changes in BDK levels may be an indirect consequence of this compound treatment, such as cellular stress or off-target effects.

Troubleshooting Actions:

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT, Trypan Blue) to determine if the concentrations of this compound used are cytotoxic. Cellular stress and death can lead to non-specific changes in protein expression.

  • Control Experiments:

    • Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound) to account for any effects of the solvent itself.

    • Sodium Control: As mentioned in the FAQs, include a control with an equivalent molar concentration of a sodium salt (e.g., NaCl) to assess the impact of increased sodium ion concentration.

    • Positive and Negative Controls: Use a known inducer or repressor of BDK expression as a positive control, if available for your experimental system.

Step 3: Scrutinize Protein Extraction and Quantification

Issue: Inaccuracies in protein extraction and quantification can lead to misleading results in protein level analysis.

Troubleshooting Actions:

  • Lysis Buffer Optimization: Ensure your lysis buffer is appropriate for extracting the protein of interest and contains protease and phosphatase inhibitors.

  • Consistent Quantification: Use a reliable protein quantification method (e.g., BCA assay) and ensure all samples are within the linear range of the assay. Inconsistent protein loading is a common source of error in Western blotting.

  • Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin, or total protein stain) to normalize your Western blot data. Confirm that the expression of your chosen loading control is not affected by this compound treatment.

Step 4: Data Analysis and Interpretation

Troubleshooting Actions:

  • Statistical Analysis: Perform appropriate statistical analysis on your quantified data from multiple biological replicates to determine if the observed changes are statistically significant.

  • Consider Biological Context: BDK expression is known to be regulated by nutritional status, such as the availability of branched-chain amino acids.[9] Review your cell culture medium composition and consider if the experimental conditions could be influencing BDK levels independently of the this compound treatment.

Data Presentation

Proper organization of your experimental data is crucial for accurate interpretation and troubleshooting. Below are example tables for structuring your quantitative data.

Table 1: Western Blot Densitometry Analysis of BDK Protein Levels

Treatment GroupConcentration (µM)Biological Replicate 1 (Normalized BDK/Loading Control)Biological Replicate 2 (Normalized BDK/Loading Control)Biological Replicate 3 (Normalized BDK/Loading Control)MeanStandard Deviationp-value (vs. Vehicle Control)
Vehicle Control01.001.050.981.010.04-
This compound100.850.900.820.860.040.045
This compound500.600.650.580.610.040.002
Sodium Control500.951.020.990.990.040.75

Table 2: Cell Viability (MTT Assay)

Treatment GroupConcentration (µM)% Viability (vs. Vehicle Control)
Vehicle Control0100%
This compound1098%
This compound5095%
Sodium Control5099%

Experimental Protocols

Western Blotting Protocol for BDK Protein Level Analysis

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for BDK overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a digital imaging system.

    • Perform densitometry analysis using appropriate software, normalizing the BDK signal to a loading control.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the known regulatory pathway of BDK and a general experimental workflow for investigating unexpected protein level changes.

BDK_Signaling_Pathway cluster_regulation Regulation of BCKDC Activity BCAAs Branched-Chain Amino Acids (BCAAs) BCKAs Branched-Chain α-Keto Acids (BCKAs) BCAAs->BCKAs Transamination Metabolism BCAA Catabolism BCKAs->Metabolism BCKDC_active BCKDC (Active) BCKDC_inactive BCKDC-P (Inactive) BCKDC_active->BCKDC_inactive BCKDC_active->Metabolism Catalyzes BCKDC_inactive->BCKDC_active BDK BDK BDK->BCKDC_active Phosphorylates (Inactivates) PP2Cm PP2Cm PP2Cm->BCKDC_inactive Dephosphorylates (Activates)

Caption: The regulatory pathway of the Branched-chain α-keto acid Dehydrogenase Complex (BCKDC) by BDK and PP2Cm.

Experimental_Workflow cluster_workflow Troubleshooting Workflow start Unexpected Change in BDK Protein Levels with This compound step1 Step 1: Verify Reagents & Protocol - Reagent Quality - Protocol Consistency start->step1 step2 Step 2: Investigate Off-Target Effects - Cell Viability Assay - Control Experiments (Vehicle, Sodium) step1->step2 step3 Step 3: Scrutinize Protein Extraction & Quantification - Lysis Buffer Optimization - Consistent Quantification - Reliable Loading Controls step2->step3 step4 Step 4: Data Analysis & Interpretation - Statistical Analysis - Consider Biological Context step3->step4 decision Are the changes still present and statistically significant? step4->decision conclusion1 Result is likely an experimental artifact. Re-evaluate and repeat experiments. decision->conclusion1 No conclusion2 Potential novel biological effect. Proceed with further investigation. decision->conclusion2 Yes

References

Technical Support Center: (S)-Cpp Sodium in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of (S)-Cpp sodium in cellular assays. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It acts by binding to the glutamate (B1630785) recognition site on the NMDA receptor complex, thereby inhibiting the binding of the endogenous agonist glutamate and preventing receptor activation. This blockade of NMDA receptor-mediated signaling is the basis for its neuroprotective and anticonvulsant properties.

Q2: How selective is this compound for the NMDA receptor?

This compound exhibits a high degree of selectivity for the NMDA receptor. In one study, a concentration of 10 µM this compound did not show any significant interaction with a panel of 21 other putative neurotransmitter receptors, including the quisqualate and kainate subtypes of glutamate receptors. This high selectivity minimizes the likelihood of confounding off-target effects in experimental systems.

Q3: Are there any known off-target effects of this compound?

Based on available data, this compound is considered highly selective for the NMDA receptor. However, like any pharmacological agent, the possibility of off-target interactions, particularly at higher concentrations, cannot be entirely excluded without comprehensive screening. It is crucial to use the lowest effective concentration of this compound in cellular assays to minimize the potential for non-specific effects.

Q4: What are the typical working concentrations for this compound in cellular assays?

The optimal concentration of this compound will vary depending on the specific cell type, assay conditions, and the concentration of the NMDA receptor agonist being used. Generally, concentrations in the low micromolar range are effective for blocking NMDA receptor activation. It is recommended to perform a dose-response curve to determine the IC50 value in your specific experimental setup.

Quantitative Data Summary

The following tables summarize the available quantitative data for the on-target activity of this compound. Currently, there is limited publicly available quantitative data on its off-target interactions.

Table 1: On-Target Activity of this compound

ParameterValueSpeciesAssay System
IC50 0.4 µMRat[3H]-CPP binding to cortical membranes
Ki 0.25 µMRat[3H]-CGP 39653 binding to cortical membranes

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Toxicity

  • Possible Cause: Excitotoxicity due to over-activation of NMDA receptors in the absence of an antagonist, or potential non-specific effects of this compound at high concentrations.

  • Troubleshooting Steps:

    • Confirm Baseline Cell Health: Ensure that the cells are healthy and not overly sensitive to glutamate or NMDA in the absence of the antagonist.

    • Optimize this compound Concentration: Perform a concentration-response experiment to identify the lowest effective concentration that blocks NMDA receptor-mediated effects without causing toxicity.

    • Control for Vehicle Effects: Always include a vehicle-only control to rule out any toxicity caused by the solvent (e.g., DMSO).

    • Assess Cell Viability: Use a standard cell viability assay (e.g., MTT, LDH) to quantify any cytotoxic effects of the compound.

Issue 2: High Background Signal or Lack of a Clear Agonist Response

  • Possible Cause: Endogenous glutamate in the cell culture medium activating NMDA receptors, leading to a high baseline signal.

  • Troubleshooting Steps:

    • Use Low-Glutamate Medium: Switch to a culture medium with low or no glutamate.

    • Wash Cells Before Assay: Gently wash the cells with a glutamate-free buffer immediately before adding the agonist and antagonist.

    • Include a "No Agonist" Control: This will help determine the level of baseline receptor activation in your system.

Issue 3: Inconsistent or Variable Results

  • Possible Cause: Inconsistent cell plating, variations in compound concentration, or fluctuations in incubation times.

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Ensure a consistent cell density across all wells of the assay plate.

    • Prepare Fresh Compound Dilutions: Prepare fresh serial dilutions of this compound for each experiment to avoid degradation.

    • Precise Timing: Use a multichannel pipette or automated liquid handler to ensure simultaneous addition of compounds to all wells.

    • Maintain Stable Environment: Ensure consistent temperature and CO2 levels throughout the experiment.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Off-Target Screening

This protocol is a general framework for assessing the potential of this compound to bind to other receptors in a competitive binding assay format.

  • Objective: To determine if this compound competes with a known radiolabeled ligand for binding to a specific non-NMDA receptor.

  • Materials:

    • Cell membranes or purified receptors for the off-target of interest.

    • A specific radiolabeled ligand for the off-target receptor.

    • This compound.

    • Assay buffer (specific to the receptor being tested).

    • 96-well filter plates.

    • Scintillation fluid.

    • Scintillation counter.

  • Procedure:

    • Prepare a dilution series of this compound in the assay buffer.

    • In a 96-well plate, add the cell membranes, the radiolabeled ligand (at a concentration close to its Kd), and the different concentrations of this compound.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand for the off-target receptor).

    • Incubate the plate at the appropriate temperature and for a sufficient time to reach equilibrium.

    • Rapidly filter the contents of the wells through the filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value, if any.

Protocol 2: Calcium Imaging Assay to Assess Functional Off-Target Effects

This protocol can be used to determine if this compound has any functional agonist or antagonist activity at Gq-coupled receptors that signal through calcium mobilization.

  • Objective: To measure changes in intracellular calcium concentration in response to this compound in cells expressing a potential off-target receptor.

  • Materials:

    • Cells expressing the Gq-coupled receptor of interest.

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

    • This compound.

    • A known agonist for the receptor of interest.

    • Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

    • Fluorescence plate reader with kinetic reading capabilities.

  • Procedure:

    • Plate the cells in a 96-well black-walled, clear-bottom plate.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Wash the cells with assay buffer to remove excess dye.

    • To test for agonist activity, add different concentrations of this compound to the wells and measure the fluorescence intensity over time.

    • To test for antagonist activity, pre-incubate the cells with different concentrations of this compound before adding a known agonist for the receptor. Measure the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) or the ratio of fluorescence at two different wavelengths (for ratiometric dyes like Fura-2).

    • For agonist testing, plot the maximum change in fluorescence against the log concentration of this compound to determine the EC50 value.

    • For antagonist testing, plot the agonist-induced response against the log concentration of this compound to determine the IC50 value.

Visualizations

Caption: On-target mechanism of this compound.

troubleshooting_workflow Start Unexpected Result in Cellular Assay Check_Toxicity Assess Cell Viability (e.g., MTT, LDH) Start->Check_Toxicity Toxicity_Observed Toxicity Observed? Check_Toxicity->Toxicity_Observed Optimize_Concentration Lower this compound Concentration Toxicity_Observed->Optimize_Concentration Yes Check_Baseline Evaluate Baseline Agonist Response Toxicity_Observed->Check_Baseline No End Problem Resolved Optimize_Concentration->End High_Baseline High Baseline? Check_Baseline->High_Baseline Modify_Medium Use Low-Glutamate Medium and Wash Cells High_Baseline->Modify_Medium Yes Check_Variability Assess Assay Variability High_Baseline->Check_Variability No Modify_Medium->End High_Variability High Variability? Check_Variability->High_Variability Standardize_Protocol Standardize Cell Seeding, Reagent Prep, and Timing High_Variability->Standardize_Protocol Yes High_Variability->End No Standardize_Protocol->End

Caption: Troubleshooting workflow for cellular assays.

How to minimize toxicity of (S)-Cpp sodium in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize the toxicity of (S)-Cpp sodium in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the sodium salt of (S)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid. It is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate (B1630785) receptor in the central nervous system. By blocking the NMDA receptor, this compound inhibits the influx of calcium ions into neurons, which can be neuroprotective in conditions of excessive glutamate release, such as stroke or epilepsy. However, this same mechanism can also lead to neurotoxicity.

Q2: What are the known toxicities of this compound in animal studies?

The primary toxicity associated with this compound and other NMDA receptor antagonists is neurotoxicity, which can manifest as:

  • Histopathological changes: This can include neuronal vacuolization, degeneration, and cell death, particularly in the retrosplenial and cingulate cortices. Stains like Fluoro-Jade are used to identify these degenerating neurons.[1][2]

  • Behavioral effects: Animals may exhibit psychotomimetic-like behaviors, including locomotor hyperactivity, stereotypy, and deficits in learning and memory.[3]

  • Oxidative stress: Increased production of reactive oxygen species (ROS) and lipid peroxidation in the brain.[4][5]

  • Apoptosis: Activation of programmed cell death pathways, indicated by markers like caspase-3 activation.[6][7]

Q3: What is the underlying mechanism of this compound-induced neurotoxicity?

The neurotoxicity of NMDA receptor antagonists like this compound is not caused by direct cell killing. Instead, it is believed to be an indirect effect resulting from a complex disinhibition of specific neural circuits. By blocking NMDA receptors on inhibitory GABAergic interneurons, this compound can lead to the over-activation of downstream glutamatergic and cholinergic neurons. This excessive stimulation of non-NMDA (AMPA/kainate) and muscarinic acetylcholine (B1216132) receptors is thought to be the proximal cause of the observed neurotoxic effects.

Troubleshooting Guides

Issue 1: Observing significant neuronal death in histological samples.

Problem: You are observing a high number of Fluoro-Jade C positive cells or other markers of neuronal degeneration in the brain tissue of animals treated with this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Dose is too high. The neurotoxic effects of this compound are dose-dependent. Review the literature for appropriate dose ranges for your specific animal model and experimental goals. Consider performing a dose-response study to identify the optimal therapeutic window with minimal toxicity.
High susceptibility of the animal model. Certain animal strains or species may be more susceptible to NMDA antagonist neurotoxicity. Ensure the chosen model is appropriate and consider using a less sensitive strain if possible.
Excitotoxic cascade. The toxicity is likely due to the disinhibition of other neurotransmitter systems.

Preventative Measures:

  • Co-administration of neuroprotective agents: Consider co-administering drugs that can counteract the downstream effects of NMDA receptor blockade.

    • Anticholinergics (e.g., scopolamine): These agents can block the excessive cholinergic activity that contributes to neurotoxicity.

    • GABAergic agonists (e.g., diazepam, barbiturates): These enhance inhibitory neurotransmission, counteracting the overall excitatory state.[4][8]

    • Alpha-2 adrenergic agonists (e.g., clonidine): These can reduce the release of excitatory neurotransmitters.[3][9][10]

Issue 2: Animals are exhibiting severe adverse behavioral effects.

Problem: Animals treated with this compound show signs of distress, such as excessive hyperactivity, stereotyped behaviors, or significant impairment in motor function.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Psychotomimetic effects. These are known side effects of NMDA receptor antagonists.
Dose-related overstimulation. The behavioral effects are often dose-dependent.

Preventative Measures:

  • Dose adjustment: Lower the dose of this compound to a level that maintains efficacy while minimizing behavioral side effects.

  • Co-administration of mitigating drugs: As with neurotoxicity, co-administration of anticholinergics, GABA agonists, or alpha-2 adrenergic agonists can help to normalize behavior.

Issue 3: Biochemical assays indicate high levels of oxidative stress.

Problem: You are measuring elevated levels of oxidative stress markers (e.g., malondialdehyde, 8-OHdG) or decreased antioxidant enzyme activity in brain tissue.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Excitotoxicity-induced oxidative damage. The over-activation of neurons can lead to the production of reactive oxygen species.
Mitochondrial dysfunction. NMDA receptor-mediated excitotoxicity can impair mitochondrial function.

Preventative Measures:

  • Antioxidant co-therapy: Consider the co-administration of antioxidants to quench reactive oxygen species and protect against oxidative damage.

  • Focus on upstream mitigation: The most effective strategy is to prevent the initial excitotoxic cascade through the co-administration of neuroprotective agents as described in "Issue 1".

Quantitative Data

Table 1: Neuroprotective Efficacy of NMDA Receptor Antagonists Against NMDA-Induced Brain Injury in Rats [1][11][12]

Compound Maximal Neuroprotection (%) ED50 (mg/kg)
MK-80194.89 ± 3.950.12
Ketamine68.21 ± 3.4011.37
CPP 84.42 ± 3.03 8.84

Data represents the mean ± SEM for the maximal percentage reduction in NMDA-induced brain lesion volume and the dose required to achieve 50% of the maximal effect.

Table 2: Dose-Dependent Effect of (R)-CPP on Contextual Fear Memory in Mice [3]

Dose of (R)-CPP (mg/kg) % Freezing (Mean ± SEM)
Vehicle55.2 ± 4.5
0.348.1 ± 5.1
1.035.7 ± 6.2
3.015.3 ± 3.9
10.05.8 ± 2.1

IC50 for suppression of contextual freezing was determined to be 3.1 mg/kg.

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Neurodegeneration using Fluoro-Jade C Staining

Objective: To quantify the extent of neuronal degeneration in the rat brain following this compound administration.

Materials:

  • This compound

  • Adult male rats (e.g., Sprague-Dawley)

  • 4% paraformaldehyde in phosphate-buffered saline (PBS)

  • Cryostat or microtome

  • Fluoro-Jade C staining kit

  • Fluorescence microscope

Procedure:

  • Animal Dosing: Administer this compound via the desired route (e.g., intraperitoneal injection) at various doses. Include a vehicle-treated control group.

  • Tissue Collection: At a predetermined time point (e.g., 24 hours post-injection), perfuse the animals with saline followed by 4% paraformaldehyde.

  • Tissue Processing: Post-fix the brains in 4% paraformaldehyde and then cryoprotect in a sucrose (B13894) solution. Section the brains into 30-40 µm coronal sections using a cryostat.

  • Fluoro-Jade C Staining:

    • Mount sections onto gelatin-coated slides.

    • Follow the manufacturer's protocol for the Fluoro-Jade C staining kit. This typically involves a series of incubations in basic alcohol, potassium permanganate, and the Fluoro-Jade C staining solution.[2][5][8][13][14]

  • Imaging and Quantification:

    • Visualize the stained sections using a fluorescence microscope with a blue excitation filter.

    • Capture images of the brain regions of interest (e.g., retrosplenial cortex).

    • Quantify the number of Fluoro-Jade C-positive cells per unit area.

Protocol 2: Measurement of Oxidative Stress Markers

Objective: To assess the level of oxidative stress in the brain tissue of animals treated with this compound.

Materials:

  • This compound

  • Animal brain tissue (homogenized)

  • Assay kits for:

    • Malondialdehyde (MDA) or Thiobarbituric Acid Reactive Substances (TBARS)

    • 8-hydroxy-2'-deoxyguanosine (8-OHdG)

    • Superoxide dismutase (SOD) activity

    • Catalase activity

    • Glutathione peroxidase (GPx) activity

  • Spectrophotometer or plate reader

Procedure:

  • Animal Dosing and Tissue Collection: As described in Protocol 1.

  • Tissue Homogenization: Homogenize the brain tissue in an appropriate buffer on ice.

  • Biochemical Assays:

    • Perform assays for lipid peroxidation (MDA/TBARS), DNA oxidation (8-OHdG), and antioxidant enzyme activities (SOD, Catalase, GPx) according to the manufacturer's instructions for each kit.[4][5]

  • Data Analysis: Normalize the results to the total protein concentration of the tissue homogenate and compare the values between the this compound-treated and control groups.

Protocol 3: Co-administration of a Neuroprotective Agent

Objective: To evaluate the efficacy of a co-administered agent in mitigating this compound-induced neurotoxicity.

Procedure:

  • Experimental Groups:

    • Group 1: Vehicle control

    • Group 2: this compound alone

    • Group 3: Neuroprotective agent alone (e.g., scopolamine, diazepam, or clonidine)

    • Group 4: this compound + Neuroprotective agent

  • Dosing: Administer the neuroprotective agent at an appropriate time relative to the this compound administration (e.g., 30 minutes prior).

  • Assessment: At the end of the experiment, assess neurotoxicity using the methods described in Protocol 1 and Protocol 2.

  • Analysis: Compare the levels of neurodegeneration and oxidative stress markers between Group 2 and Group 4 to determine the protective effect of the co-administered agent.

Visualizations

cluster_0 Experimental Workflow: Assessing this compound Toxicity start Animal Dosing (this compound) tissue_collection Tissue Collection (Brain Perfusion & Fixation) start->tissue_collection histology Histological Analysis (Fluoro-Jade C Staining) tissue_collection->histology biochemistry Biochemical Analysis (Oxidative Stress Markers) tissue_collection->biochemistry quantification Quantification & Data Analysis histology->quantification biochemistry->quantification

Figure 1. Experimental workflow for assessing this compound toxicity.

cluster_1 Signaling Pathway of NMDA Antagonist-Induced Neurotoxicity SCpp This compound NMDAR NMDA Receptor on GABAergic Interneuron SCpp->NMDAR Blocks GABA_release Decreased GABA Release NMDAR->GABA_release Inhibition of Glut_Chol_neuron Disinhibition of Glutamatergic & Cholinergic Neurons GABA_release->Glut_Chol_neuron Glut_Ach_release Increased Glutamate & Acetylcholine Release Glut_Chol_neuron->Glut_Ach_release NonNMDA_Musc_receptor Over-activation of Non-NMDA & Muscarinic Receptors Glut_Ach_release->NonNMDA_Musc_receptor Neurotoxicity Neuronal Injury (Vacuolization, Cell Death) NonNMDA_Musc_receptor->Neurotoxicity

Figure 2. Signaling pathway of NMDA antagonist-induced neurotoxicity.

cluster_2 Logical Relationship for Minimizing Toxicity SCpp_Toxicity This compound Induced Toxicity Mitigation Mitigation Strategies SCpp_Toxicity->Mitigation Dose Dose Optimization Mitigation->Dose CoAdmin Co-administration Mitigation->CoAdmin Reduced_Toxicity Minimized Toxicity Dose->Reduced_Toxicity Anticholinergic Anticholinergics CoAdmin->Anticholinergic GABA GABA Agonists CoAdmin->GABA Alpha2 Alpha-2 Agonists CoAdmin->Alpha2 Anticholinergic->Reduced_Toxicity GABA->Reduced_Toxicity Alpha2->Reduced_Toxicity

Figure 3. Logical relationship for minimizing this compound toxicity.

References

Technical Support Center: Improving the Bioavailability of (S)-Cpp Sodium for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-Cpp sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the in vivo bioavailability of (S)-2-Chloro-3-phenylpropanoic acid sodium salt, a potent allosteric inhibitor of branched-chain α-ketoacid dehydrogenase complex (BCKDC) kinase (BDK).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, or (S)-2-Chloro-3-phenylpropanoic acid sodium salt, is a small molecule inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK). BDK is a key enzyme that negatively regulates the activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC). By inhibiting BDK, this compound leads to the dephosphorylation and activation of BCKDC, which in turn enhances the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. In vivo studies have shown that administration of (S)-Cpp can lead to a significant reduction in plasma BCAA concentrations in mice.[1][2]

Q2: What are the known physicochemical properties of this compound?

This compound is the sodium salt of (S)-2-Chloro-3-phenylpropanoic acid. Key properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₉H₈ClO₂ · Na--INVALID-LINK--
Molecular Weight 206.60 g/mol --INVALID-LINK--
Appearance White to beige powder--INVALID-LINK--
Solubility Soluble in water (20 mg/mL)--INVALID-LINK--
pKa (of parent acid) Estimated to be acidic due to the carboxylic acid group.General chemical knowledge
LogP (of parent acid) 2.4--INVALID-LINK--

Q3: What are the primary challenges in achieving good in vivo bioavailability with this compound?

  • Limited Membrane Permeability: The carboxylic acid group, while enhancing water solubility, can be ionized at physiological pH, potentially limiting passive diffusion across the gastrointestinal epithelium.

  • First-Pass Metabolism: As with many small molecules, this compound may be subject to metabolism in the gut wall or liver, reducing the amount of active compound that reaches systemic circulation.

  • Efflux Transporters: The molecule could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells back into the lumen.

Troubleshooting Guide

Issue 1: Low or variable plasma concentrations of (S)-Cpp after oral administration.

  • Question: I am observing low and inconsistent plasma levels of (S)-Cpp in my rodent studies. What could be the cause and how can I improve this?

  • Answer: Low and variable plasma concentrations after oral dosing can stem from several factors, including poor solubility in the dosing vehicle, limited absorption, and rapid metabolism. Here are some troubleshooting steps:

    • Optimize the Formulation:

      • Vehicle Selection: Since this compound is water-soluble, an aqueous vehicle is a good starting point. Ensure the pH of the vehicle is optimized to maintain solubility and stability. For acidic compounds, using a slightly basic vehicle can sometimes improve dissolution.

      • Solubilizing Excipients: Consider the use of co-solvents (e.g., propylene (B89431) glycol, ethanol), surfactants (e.g., Tween® 80, Cremophor® EL), or cyclodextrins to enhance and maintain solubility in the gastrointestinal tract.

      • Lipid-Based Formulations: For acidic drugs, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve oral bioavailability by enhancing solubility and lymphatic uptake, thereby bypassing first-pass metabolism.[3]

    • Consider Alternative Administration Routes:

      • If oral bioavailability remains a significant hurdle, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to ensure consistent systemic exposure for initial efficacy studies.

Issue 2: Rapid clearance of (S)-Cpp in vivo.

  • Question: My in vivo efficacy studies are showing a shorter duration of action than expected, suggesting rapid clearance of the compound. What strategies can I employ to address this?

  • Answer: Rapid clearance can be due to fast metabolism or efficient renal excretion. To investigate and potentially mitigate this:

    • Pharmacokinetic Studies: Conduct a detailed pharmacokinetic study to determine the elimination half-life (t½), clearance rate, and volume of distribution. This will provide quantitative data on the compound's disposition.

    • Inhibition of Metabolism: If rapid metabolism is suspected, in vitro studies with liver microsomes can identify the primary metabolic pathways. Co-administration with known inhibitors of the relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) could be explored, though this can introduce complexities with potential drug-drug interactions.

    • Structural Modification/Prodrug Approach: For long-term development, structural modifications to block metabolic hotspots or a prodrug strategy to transiently mask the carboxylic acid group could be considered to reduce clearance.[4]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Formulation for Oral Gavage in Mice

  • Objective: To prepare a simple aqueous solution of this compound for oral administration to mice.

  • Materials:

    • This compound powder

    • Sterile water for injection or purified water

    • pH meter

    • Sterile conical tubes or vials

    • Vortex mixer and/or magnetic stirrer

  • Procedure:

    • Determine the required concentration of this compound based on the desired dose (mg/kg) and dosing volume (typically 5-10 mL/kg for mice).

    • Weigh the required amount of this compound powder and place it in a sterile container.

    • Add the calculated volume of water.

    • Mix thoroughly using a vortex mixer or magnetic stirrer until the powder is completely dissolved. Given its solubility of 20 mg/mL, ensure the target concentration does not exceed this limit.

    • Check the pH of the solution. If necessary, adjust the pH with a biocompatible buffer, keeping in mind potential impacts on stability and absorption.

    • Visually inspect the solution for any particulates before administration.

Protocol 2: Voluntary Oral Administration in a Flavored Jelly

This method can reduce the stress associated with gavage.[5][6][7]

  • Objective: To prepare a palatable jelly containing this compound for voluntary consumption by mice.

  • Materials:

    • This compound powder

    • Gelatin

    • Artificial sweetener (e.g., sucralose)

    • Flavoring essence (e.g., vanilla)

    • Water

    • 24-well plate

  • Procedure:

    • Prepare a stock solution of the drug in water at a concentration that allows for accurate dosing in a small volume of jelly (e.g., 0.2-0.3 g per mouse).

    • Prepare a gelatin solution according to the manufacturer's instructions.

    • In a well of a 24-well plate, mix the drug solution with the warm gelatin solution, sweetener, and flavoring.

    • Allow the jelly to set at 4°C for at least 6 hours.

    • For precise dosing, weigh the jelly for each mouse according to its body weight and the drug concentration in the jelly.[6]

    • Acclimatize the mice to the vehicle jelly for several days before administering the drug-containing jelly.

Visualizations

BCAA_Catabolism_Pathway cluster_0 Mitochondrion BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAT Branched-Chain Aminotransferase (BCAT) BCAA->BCAT BCKA Branched-Chain α-Ketoacids (BCKA) BCAT->BCKA BCKDC_active BCKDC (Active) - Dephosphorylated BCKA->BCKDC_active BCKDC_inactive BCKDC (Inactive) - Phosphorylated BCKDC_inactive->BCKDC_active Dephosphorylation BCKDC_active->BCKDC_inactive Phosphorylation Metabolism Further Metabolism (e.g., TCA Cycle) BCKDC_active->Metabolism BDK BDK (BCKDC Kinase) BDK->BCKDC_active PP2Cm PP2Cm (Phosphatase) PP2Cm->BCKDC_inactive SCpp This compound SCpp->BDK

Caption: Signaling pathway of BCAA catabolism and the action of this compound.

Caption: Experimental workflow for in vivo pharmacokinetic studies of this compound.

References

Technical Support Center: Overcoming Resistance to (S)-Cpp Sodium Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with (S)-Cpp sodium, a competitive NMDA receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the sodium salt of (S)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid. It functions as a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] By binding to the glutamate (B1630785) recognition site on the NMDA receptor, this compound prevents the binding of the excitatory neurotransmitter glutamate, thereby inhibiting ion channel activation.[2][3][4]

Q2: My cell line is showing reduced sensitivity to this compound, with an increasing IC50 value. What are the initial troubleshooting steps?

When observing a decrease in sensitivity to this compound, it is crucial to first rule out experimental variability. Consider the following initial checks:

  • Compound Integrity: Verify the purity, concentration, and storage conditions of your this compound stock solution. Degradation of the compound can lead to reduced efficacy.

  • Cell Line Authentication: Regularly perform cell line authentication (e.g., Short Tandem Repeat profiling) to ensure the absence of cross-contamination.

  • Mycoplasma Contamination: Test for mycoplasma contamination, as this can significantly alter cellular responses to treatment.

  • Assay Consistency: Review your experimental protocol for consistency, paying close attention to cell seeding density, drug incubation times, and the specific viability assay being used.[5]

  • Cell Passage Number: Use cells within a consistent and low passage number range for all experiments to avoid phenotypic drift that can occur at high passage numbers.

Q3: What are the potential molecular mechanisms that could lead to acquired resistance to this compound in my cell line?

While specific resistance mechanisms to this compound are not extensively documented, several general mechanisms of drug resistance can be hypothesized based on its action as an NMDA receptor antagonist:

  • On-Target Alterations: Mutations in the gene encoding the NMDA receptor subunit where this compound binds could alter the binding pocket, thereby reducing the affinity of the drug for its target.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, lowering its intracellular concentration and reducing its effectiveness.

  • Activation of Bypass Signaling Pathways: Cells may develop resistance by upregulating alternative signaling pathways that compensate for the inhibition of the NMDA receptor, allowing for continued proliferation and survival.

  • Altered Drug Metabolism: The cell line might develop mechanisms to metabolize this compound into an inactive form.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound across experiments.

Potential Cause Troubleshooting Step
Cell Seeding Density Optimize and strictly control the initial cell seeding density. Confluency can affect drug sensitivity.
Drug Dilution Errors Prepare fresh serial dilutions for each experiment. Verify the accuracy of your pipetting.
Incubation Time Ensure consistent drug incubation times across all plates and experiments.
Reagent Variability Use the same batches of media, serum, and assay reagents to minimize variability.

Issue 2: My cell line has developed significant resistance to this compound. How can I confirm and characterize this resistance?

Experimental Approach Purpose
Serial IC50 Determination Culture the parental (sensitive) and suspected resistant cell lines and treat them with a range of this compound concentrations. A significant fold-change in the IC50 value (typically >5-fold) is indicative of resistance.
Washout Experiment To determine if the resistance is stable, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50. If the IC50 remains high, the resistance is likely due to stable genetic or epigenetic changes.
Clonal Selection Isolate single-cell clones from the resistant population and determine their individual IC50 values. This can reveal heterogeneity in the resistance within the cell population.

Issue 3: How can I investigate the specific mechanism of resistance in my cell line?

Investigative Method Objective
Target Sequencing Sequence the gene encoding the NMDA receptor subunits in the resistant cells to identify potential mutations in the this compound binding site.
Gene Expression Analysis (qPCR/RNA-seq) Compare the gene expression profiles of resistant and sensitive cell lines. Look for upregulation of ABC transporters (e.g., ABCB1), or components of compensatory signaling pathways.
Protein Expression Analysis (Western Blot/Proteomics) Confirm changes in the protein levels of the NMDA receptor, ABC transporters, or key proteins in suspected bypass pathways.
Functional Assays Use inhibitors of suspected resistance pathways in combination with this compound to see if sensitivity can be restored. For example, co-administer a P-gp inhibitor like verapamil.

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cell Line

This protocol describes a method for generating a resistant cell line through continuous exposure to escalating concentrations of this compound.

  • Determine Initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells resume a normal proliferation rate, gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration with each subsequent subculture, provided the cells continue to proliferate.

  • Monitoring: Continuously monitor the cells for viability and proliferation.

  • Characterize the Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a new dose-response experiment to determine the new, stable IC50.

  • Cryopreservation: Cryopreserve vials of the resistant cell line at different stages of resistance development.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound. Add the desired concentrations to the wells and incubate for the desired time (e.g., 48-72 hours). Include a vehicle-only control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

cluster_0 Initial Troubleshooting Start Reduced Sensitivity to this compound Observed Check_Compound Verify Compound Integrity (Purity, Concentration, Storage) Start->Check_Compound Check_Cells Cell Line Authentication & Mycoplasma Test Start->Check_Cells Check_Protocol Review Experimental Protocol (Seeding Density, Incubation Time) Start->Check_Protocol Consistent_Results Results are Consistent? Check_Compound->Consistent_Results Check_Cells->Consistent_Results Check_Protocol->Consistent_Results Investigate_Resistance Proceed to Investigate Mechanisms of Resistance Consistent_Results->Investigate_Resistance Yes Revise_Protocol Revise Protocol and Re-run Experiment Consistent_Results->Revise_Protocol No cluster_1 Potential Mechanisms of Resistance to this compound SCpp This compound NMDAR NMDA Receptor SCpp->NMDAR Inhibits Cell_Survival Cell Survival and Proliferation NMDAR->Cell_Survival Inhibition leads to reduced survival (sensitive cells) Efflux Increased Drug Efflux (e.g., P-glycoprotein) Efflux->SCpp Pumps out Efflux->Cell_Survival Contributes to Target_Mutation Target Mutation (Altered Binding Site) Target_Mutation->SCpp Prevents binding Target_Mutation->Cell_Survival Contributes to Bypass_Pathway Activation of Bypass Signaling Pathways Bypass_Pathway->Cell_Survival Promotes cluster_2 Experimental Workflow to Investigate Resistance Start Resistant Cell Line Established Genomic_Analysis Genomic Analysis Start->Genomic_Analysis Transcriptomic_Analysis Transcriptomic Analysis Start->Transcriptomic_Analysis Proteomic_Analysis Proteomic Analysis Start->Proteomic_Analysis Functional_Assays Functional Assays Start->Functional_Assays Sequencing NMDA Receptor Sequencing Genomic_Analysis->Sequencing RNA_seq RNA-seq / qPCR Transcriptomic_Analysis->RNA_seq Western_Blot Western Blot / Proteomics Proteomic_Analysis->Western_Blot Inhibitor_Studies Combination with Inhibitors (e.g., P-gp inhibitor) Functional_Assays->Inhibitor_Studies Identify_Mechanism Identify Resistance Mechanism Sequencing->Identify_Mechanism RNA_seq->Identify_Mechanism Western_Blot->Identify_Mechanism Inhibitor_Studies->Identify_Mechanism

References

Addressing variability in experimental results with (S)-Cpp sodium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-Cpp sodium. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during experimentation with this potent and selective NMDA receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the sodium salt of (S)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid. It is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By competing with the endogenous co-agonist glutamate (B1630785) for its binding site on the GluN2 subunit of the NMDA receptor, this compound inhibits receptor activation and the subsequent influx of calcium ions into the neuron. This action effectively blocks the downstream signaling pathways associated with NMDA receptor activation.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is readily soluble in water. To prepare a stock solution, dissolve the desired amount of this compound powder in high-purity, sterile water (e.g., Milli-Q® or equivalent) to a concentration of 10 mg/ml[1]. For in vivo applications, the stock solution can be further diluted in sterile saline for injection[1]. It is recommended to store the stock solution in a polypropylene (B1209903) centrifuge tube at -20°C[1].

Q3: What is the recommended storage and stability of this compound solutions?

A3: For optimal stability, stock solutions of this compound should be stored at -20°C in polypropylene tubes[1]. While specific long-term stability data under various conditions (e.g., light exposure, different temperatures) are not extensively published, it is general best practice for similar compounds to prepare fresh dilutions from the frozen stock for each experiment to minimize variability. Avoid repeated freeze-thaw cycles. For reconstituted products, in-use shelf life should ideally not exceed 24 hours unless stability data for the specific storage conditions are available[2].

Q4: What are the known NMDA receptor subtype selectivities of (S)-Cpp?

A4: (S)-Cpp exhibits selectivity for different NMDA receptor subtypes, typically showing a preference for those containing the GluN2A subunit. This selectivity can be a source of experimental variability if the expression of NMDA receptor subtypes differs across your experimental models (e.g., different brain regions, cell types, or animal ages).

Troubleshooting Guides

In Vitro Experiments (e.g., Electrophysiology in Brain Slices)

Issue 1: Inconsistent or weaker than expected antagonism of NMDA receptor-mediated currents.

  • Possible Cause 1: Solution Instability.

    • Troubleshooting Step: Prepare fresh this compound solutions from a frozen stock for each experiment. Ensure the final dilution in your artificial cerebrospinal fluid (aCSF) is thoroughly mixed.

  • Possible Cause 2: Incorrect pH of the aCSF.

    • Troubleshooting Step: Verify the pH of your aCSF after the addition of this compound. The binding of competitive antagonists can be pH-sensitive.

  • Possible Cause 3: Presence of endogenous glutamate and glycine (B1666218).

    • Troubleshooting Step: As a competitive antagonist, the efficacy of this compound is dependent on the concentration of the agonist (glutamate) and co-agonist (glycine). Ensure consistent and known concentrations of these in your recording solution to maintain a stable level of competition.

  • Possible Cause 4: NMDA Receptor Subtype Variation.

    • Troubleshooting Step: Be aware that the IC50 of (S)-Cpp can vary depending on the GluN2 subunit composition of the NMDA receptors in your preparation. Consider the developmental stage and brain region you are studying, as this will influence subtype expression.

Issue 2: High baseline noise or unstable recordings after drug application.

  • Possible Cause 1: Electrical interference.

    • Troubleshooting Step: This is a common issue in electrophysiology. Ensure proper grounding of your setup and shield it from sources of electrical noise. Keep cables as short as possible.

  • Possible Cause 2: Compound interaction with electrodes.

    • Troubleshooting Step: While less common for this compound, some compounds can interact with the recording or reference electrodes. Ensure your electrodes are properly chlorided and stable before drug application.

  • Possible Cause 3: Perfusion system issues.

    • Troubleshooting Step: Ensure a stable and continuous flow rate of your aCSF containing this compound. Fluctuations in the perfusion can cause changes in the local concentration of the antagonist, leading to recording instability.

In Vivo Experiments (e.g., Behavioral Studies in Rodents)

Issue 1: High variability in behavioral responses between animals.

  • Possible Cause 1: Animal Strain and Sex.

    • Troubleshooting Step: Different rodent strains can exhibit varied behavioral responses to NMDA receptor antagonists. Sex differences and hormonal fluctuations (estrous cycle in females) can also significantly impact behavior. It is crucial to use a consistent strain and sex for your study and to report these details clearly.

  • Possible Cause 2: Environmental Factors.

    • Troubleshooting Step: Rodent behavior is highly sensitive to environmental stimuli. Maintain consistency in housing conditions, handling procedures, and the time of day for testing to minimize stress-induced variability. Familiarizing the animals with the experimenter can also improve consistency.

  • Possible Cause 3: Pharmacokinetics.

    • Troubleshooting Step: The route of administration (e.g., intraperitoneal vs. intravenous) will affect the time to peak concentration in the brain and the duration of action. Ensure precise and consistent administration techniques. The elimination half-life of (S)-Cpp in mouse brain tissue has been reported to be approximately 14.3 minutes.

Issue 2: Unexpected or paradoxical behavioral effects.

  • Possible Cause 1: Dose-dependent effects.

    • Troubleshooting Step: NMDA receptor antagonists can have complex, dose-dependent effects on behavior. Low doses may produce different, or even opposite, effects compared to high doses. It is essential to perform a thorough dose-response study to identify the optimal concentration for your desired behavioral outcome.

  • Possible Cause 2: Off-target effects at high concentrations.

    • Troubleshooting Step: While (S)-Cpp is highly selective for NMDA receptors, extremely high concentrations may lead to off-target effects. If observing unexpected behaviors, consider reducing the dose.

  • Possible Cause 3: Interaction with other neurotransmitter systems.

    • Troubleshooting Step: Blocking NMDA receptors can have downstream effects on other neurotransmitter systems, such as dopamine. Be aware of these potential network effects when interpreting your behavioral data.

Quantitative Data

Table 1: Inhibitory Constants (IC50 and Ki) of (S)-Cpp at NMDA Receptors

Receptor SubtypeIC50 (µM)Ki (µM)Experimental System
N/A (striatal slices)8-NMDA-evoked [3H]ACh release
GluN1/GluN2A-0.052Recombinant receptors (Schild analysis)
GluN1/GluN2B-0.782Recombinant receptors (Schild analysis)
GluN1/GluN2C---
GluN1/GluN2D---

Data compiled from multiple sources. Values can vary depending on the experimental conditions.

Table 2: Pharmacokinetic Parameters of (S)-Cpp in Mice

ParameterValueRoute of Administration
Elimination half-life (t1/2) in plasma8.8 minutesIntravenous
Elimination half-life (t1/2) in brain14.3 minutesIntravenous
Peak concentration (Cmax) in plasma1259 ± 177 ng/ml9 mg/kg Intraperitoneal
Time to peak concentration (Tmax) in plasma60 minutes9 mg/kg Intraperitoneal
Peak concentration (Cmax) in brain87 ± 32 ng/g9 mg/kg Intraperitoneal
Time to peak concentration (Tmax) in brain45 minutes9 mg/kg Intraperitoneal

Data from Gemperline et al., 2014.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Intraperitoneal (IP) Injection in Mice

Materials:

  • This compound powder

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Sterile polypropylene tubes

  • Vortex mixer

  • Sterile syringes and needles (25-27 gauge for mice)

Procedure:

  • Calculate the required amount: Determine the total volume of injection solution needed and the desired final concentration of this compound.

  • Prepare stock solution: If not already prepared, create a stock solution by dissolving this compound powder in sterile water to a known concentration (e.g., 10 mg/ml).

  • Dilute to final concentration: Dilute the stock solution with sterile saline to the final desired concentration for injection. For example, to prepare a 1 mg/ml solution, dilute 100 µl of a 10 mg/ml stock solution with 900 µl of sterile saline.

  • Ensure complete dissolution: Vortex the solution thoroughly to ensure the compound is fully dissolved.

  • Administration:

    • Gently restrain the mouse.

    • Identify the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Insert the needle at a shallow angle and inject the solution. The maximum recommended injection volume for a mouse is typically < 10 ml/kg.

Protocol 2: Electrophysiological Recording of NMDA Receptor-Mediated Currents in Acute Brain Slices

Materials:

  • Acute brain slices (e.g., hippocampal or cortical)

  • Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2

  • This compound stock solution

  • Patch-clamp electrophysiology setup

  • NMDA and glycine for receptor activation

Procedure:

  • Slice Preparation: Prepare acute brain slices using standard protocols. Allow slices to recover in a holding chamber with oxygenated aCSF for at least 1 hour.

  • Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.

  • Obtain a stable recording: Establish a whole-cell patch-clamp recording from a neuron of interest.

  • Baseline NMDA currents: After obtaining a stable baseline, apply a solution containing NMDA (e.g., 20-100 µM) and glycine (e.g., 1-10 µM) to elicit NMDA receptor-mediated currents. Record several stable baseline responses.

  • Application of this compound: Perfuse the slice with aCSF containing the desired concentration of this compound for a pre-incubation period (e.g., 5-10 minutes) to allow for equilibration.

  • Record inhibited currents: While continuing to perfuse with the this compound solution, re-apply the NMDA and glycine solution. Record the inhibited NMDA receptor-mediated currents.

  • Washout: To confirm the reversibility of the antagonism, wash out the this compound by perfusing with regular aCSF and re-test the NMDA-evoked currents.

Visualizations

NMDA_Receptor_Antagonism cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Density Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Ion_Channel Ion Channel (Closed) NMDA_Receptor->Ion_Channel Opens Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Allows Downstream_Signaling Downstream Signaling Ca_Influx->Downstream_Signaling Activates SCpp_Sodium This compound SCpp_Sodium->NMDA_Receptor Competitively Blocks Glutamate Binding

Caption: Mechanism of this compound competitive antagonism at the NMDA receptor.

Troubleshooting_Workflow_In_Vitro Start Inconsistent In Vitro Results Check_Solution Prepare Fresh Solution? Start->Check_Solution Check_Solution->Start No Check_pH Verify aCSF pH? Check_Solution->Check_pH Yes Check_pH->Start No Check_Agonist_Conc Consistent Agonist Concentration? Check_pH->Check_Agonist_Conc Yes Check_Agonist_Conc->Start No Consider_Subtypes Consider NMDA Receptor Subtype Expression Check_Agonist_Conc->Consider_Subtypes Yes End Consistent Results Consider_Subtypes->End

Caption: Troubleshooting workflow for inconsistent in vitro results with this compound.

References

Best practices for storing and handling (S)-Cpp sodium powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling (S)-Cpp sodium powder. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound powder and what is its primary mechanism of action?

A1: this compound salt is the sodium salt of (S)-2-Chloro-3-phenylpropanoic acid. It functions as an inhibitor of the branched-chain α-ketoacid dehydrogenase complex (BCKDC) kinase (BCKDK).[1] By inhibiting BCKDK, this compound prevents the phosphorylation and subsequent inactivation of the BCKDC. This leads to the activation of the BCKDC, which plays a crucial role in the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.

Q2: What are the recommended storage conditions for this compound powder?

A2: To ensure the stability and integrity of this compound powder, it is essential to store it under the proper conditions. The recommended storage temperature is 2-8°C.[1][2] The powder should be kept in a tightly sealed container in a dry and well-ventilated place.[3]

Q3: What are the basic safety precautions for handling this compound powder?

A3: When handling this compound powder, it is important to follow standard laboratory safety practices. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles with side-shields, chemical-impermeable gloves, and a lab coat.[3] Handling should be done in a well-ventilated area to avoid the formation and inhalation of dust. In case of contact with skin or eyes, rinse the affected area thoroughly with water.

Troubleshooting Guides

Powder Dissolution Issues

Q4: My this compound powder is not dissolving properly in water and is forming clumps. What should I do?

A4: Clumping can occur when the outer surface of the powder absorbs moisture and forms a gel-like layer, preventing the inner powder from dissolving. To avoid this, use the "Reverse Dissolution Method":

  • Start with the solvent: Add the desired volume of purified water (distilled or deionized) to your sterile container first.

  • Gradual Addition: Slowly add the this compound powder to the water while gently stirring or vortexing. This allows each particle to be wetted individually.

  • Controlled Stirring: For small volumes, use a magnetic stirrer at a low to medium speed. For larger volumes, more vigorous stirring may be necessary, but avoid creating a vortex that could draw air into the solution.

If clumps have already formed, gentle heating (to no more than 37°C) and sonication in a water bath can help to break them up and facilitate dissolution.

Experimental Inconsistencies

Q5: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What could be the reason?

A5: Several factors could contribute to a lack of expected biological activity:

  • Incorrect Concentration: Double-check your calculations for the final working concentration. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

  • Compound Degradation: this compound solution, especially at low concentrations in aqueous buffers, may be susceptible to degradation over time. It is recommended to prepare fresh solutions for each experiment or store aliquots of a concentrated stock solution at -20°C or -80°C for short-term storage. Avoid repeated freeze-thaw cycles.

  • Cellular Uptake: The compound may not be efficiently entering the cells. Ensure that the cell density and incubation time are appropriate. You may also consider using a vehicle, such as a low concentration of DMSO, if solubility in aqueous media is a concern, though this compound is water-soluble.

  • Assay Interference: Components of your cell culture medium or assay reagents could be interfering with the activity of this compound. Run appropriate controls, including a vehicle control, to rule out non-specific effects.

Q6: I observe precipitation after adding my this compound stock solution to the cell culture medium. How can I prevent this?

A6: Precipitation upon dilution of a stock solution into a buffer or medium can occur due to a change in solvent properties or pH.

  • Intermediate Dilution: Instead of adding a small volume of a highly concentrated stock directly to your final volume, try making an intermediate dilution in a solvent compatible with both the stock and the final medium.

  • pH Adjustment: Ensure the pH of your final solution is within a range that maintains the solubility of this compound. The pH of the stock solution and the final medium should be compatible.

  • Temperature: Adding a cold stock solution to a warm medium can sometimes cause precipitation. Allow the stock solution to equilibrate to the temperature of the medium before mixing.

Data Presentation

Table 1: Physical and Chemical Properties of this compound Powder

PropertyValueReference
Appearance White to beige powder
Molecular Weight 206.60 g/mol
Solubility in Water 20 mg/mL
Storage Temperature 2-8°C

Table 2: Recommended Solvents for Stock Solution Preparation

SolventConcentrationNotes
Water (Sterile, Purified) Up to 20 mg/mLRecommended for most applications.
Phosphate-Buffered Saline (PBS) Up to 20 mg/mLEnsure pH is compatible with your experiment.
DMSO Limited data, but generally a good solvent for organic molecules.May be used for higher concentration stocks, but final concentration in assays should be low (<0.1%) to avoid solvent toxicity.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound powder (MW: 206.60 g/mol )

  • Sterile, purified water (e.g., cell culture grade, nuclease-free)

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Vortex mixer or magnetic stirrer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of this compound powder needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L x 0.010 L x 206.60 g/mol = 0.02066 g = 20.66 mg

  • Weigh the powder: In a sterile environment (e.g., a laminar flow hood), carefully weigh 20.66 mg of this compound powder.

  • Dissolve the powder: Transfer the weighed powder into a sterile 15 mL conical tube. Add 10 mL of sterile, purified water.

  • Mix thoroughly: Cap the tube and vortex or stir using a magnetic stirrer until the powder is completely dissolved. The solution should be clear and colorless.

  • Sterile filtration: For use in cell culture, draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquot and store: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: BCKDC Kinase Activity Assay using this compound

This protocol is a general guideline and may need to be optimized for your specific experimental setup.

Materials:

  • Isolated mitochondria or purified BCKDC enzyme

  • This compound stock solution (from Protocol 1)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM MgCl2, 1 mM DTT)

  • ATP

  • BCKDC substrate (e.g., α-ketoisovalerate)

  • NADH detection system (e.g., a coupled enzyme assay that produces a colorimetric or fluorescent signal proportional to NADH production)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare reagents: Prepare all reagents and keep them on ice. Dilute the this compound stock solution to various working concentrations in the assay buffer.

  • Pre-incubation with inhibitor: In a 96-well plate, add the isolated mitochondria or purified BCKDC enzyme to each well. Add the different concentrations of this compound or a vehicle control. Pre-incubate for 15-30 minutes at the desired temperature (e.g., 37°C) to allow the inhibitor to bind to the BCKDK.

  • Initiate the reaction: Start the enzymatic reaction by adding a mixture of the BCKDC substrate and ATP to each well.

  • Monitor the reaction: Immediately place the plate in a microplate reader and monitor the production of NADH over time by measuring the absorbance or fluorescence at the appropriate wavelength.

  • Data analysis: Calculate the initial reaction rates for each concentration of this compound. Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.

Mandatory Visualizations

BCKDC_Signaling_Pathway BCKDC Signaling Pathway BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAT Branched-Chain Aminotransferase (BCAT) BCAA->BCAT BCKA Branched-Chain α-Ketoacids (BCKAs) BCAT->BCKA BCKDC_active BCKDC (Active) (Dephosphorylated) BCKA->BCKDC_active BCKDC_inactive BCKDC (Inactive) (Phosphorylated) BCKDC_inactive->BCKDC_active Dephosphorylation BCKDC_active->BCKDC_inactive Phosphorylation Metabolism Further Catabolism (e.g., Krebs Cycle) BCKDC_active->Metabolism BCKDK BCKDC Kinase (BCKDK) BCKDK->BCKDC_inactive + ATP BCKDK->BCKDC_active PP2Cm Mitochondrial Phosphatase 2C (PP2Cm) PP2Cm->BCKDC_inactive PP2Cm->BCKDC_active S_Cpp This compound S_Cpp->BCKDK Inhibition

Caption: Regulation of the Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC) signaling pathway.

Experimental_Workflow Experimental Workflow: BCKDC Kinase Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Prepare Reagents (Buffer, ATP, Substrate) pre_incubation Pre-incubate Enzyme with this compound reagent_prep->pre_incubation inhibitor_prep Prepare this compound Working Solutions inhibitor_prep->pre_incubation enzyme_prep Prepare Enzyme (Mitochondria or Purified BCKDC) enzyme_prep->pre_incubation reaction_init Initiate Reaction (Add Substrate + ATP) pre_incubation->reaction_init data_acq Monitor NADH Production (Plate Reader) reaction_init->data_acq rate_calc Calculate Initial Reaction Rates data_acq->rate_calc ic50_calc Determine IC50 Value rate_calc->ic50_calc

Caption: A typical experimental workflow for a BCKDC kinase inhibition assay using this compound.

Troubleshooting_Logic Troubleshooting Logic for Dissolution Issues start Powder Dissolution Problem check_method Using Reverse Dissolution Method? start->check_method implement_method Implement Reverse Dissolution Method check_method->implement_method No check_agitation Sufficient Agitation? check_method->check_agitation Yes implement_method->check_agitation resolved Issue Resolved implement_method->resolved Solves Issue increase_agitation Increase Stirring/ Vortexing Speed check_agitation->increase_agitation No check_temp Gentle Warming (≤37°C)? check_agitation->check_temp Yes increase_agitation->check_temp increase_agitation->resolved Solves Issue apply_heat Apply Gentle Heat check_temp->apply_heat No try_sonication Try Sonication check_temp->try_sonication Yes apply_heat->try_sonication apply_heat->resolved Solves Issue try_sonication->resolved consult Consult Technical Support try_sonication->consult Still Unresolved

Caption: A logical workflow for troubleshooting common powder dissolution problems.

References

How to control for confounding variables in (S)-Cpp sodium experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for confounding variables in (S)-Cpp sodium experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the sodium salt of (S)-CPP, a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Its primary mechanism of action is to bind to the glutamate (B1630785) recognition site on the NMDA receptor, preventing the binding of the endogenous agonist glutamate and thereby inhibiting ion channel activation.[2][3] This blockade prevents the influx of Ca2+ and Na+ ions into the neuron, which is crucial for excitatory synaptic transmission and plasticity.[4]

Q2: What are the most common confounding variables in this compound experiments?

The most common confounding variables in experiments involving this compound and other NMDA receptor antagonists include:

  • Off-target pharmacological effects: At higher concentrations, this compound may interact with other neurotransmitter systems, such as the dopaminergic and serotonergic systems, potentially leading to misinterpretation of results.[5]

  • Behavioral and motor effects: NMDA receptor antagonists can induce hyperlocomotion, stereotypy, and impairments in motor coordination and motivation, which can confound the results of behavioral assays.[2][6]

  • Psychotomimetic effects: These compounds can produce schizophrenia-like symptoms, which may interfere with cognitive and behavioral readouts.[5][7]

  • Pharmacokinetic variability: Differences in drug absorption, distribution, metabolism, and excretion between subjects can lead to variable drug exposure and inconsistent effects.[8][9]

  • Anesthetic and vehicle effects: The choice of anesthetic and the vehicle used to dissolve this compound can have their own physiological effects that may interact with or mask the effects of the drug.

Troubleshooting Guides

Issue 1: Unexpected Behavioral Readouts or High Variability in Behavioral Data

Possible Cause: Confounding behavioral or motor effects of this compound. NMDA receptor antagonists are known to affect locomotion, coordination, and motivation.[2][6]

Troubleshooting Steps:

  • Dose-Response Curve: Establish a full dose-response curve for your specific behavioral paradigm. The desired specific effect may occur at a lower dose than the non-specific motor effects.

  • Control Experiments: Include a comprehensive set of control experiments to specifically measure locomotor activity, motor coordination (e.g., rotarod test), and motivation (e.g., progressive ratio schedule). This will help differentiate the specific effects of this compound from its general effects on behavior.

  • Acclimation and Habituation: Ensure all animals are properly acclimated to the testing environment and habituated to the experimental procedures to minimize stress-induced variability.

Issue 2: Results Suggest Off-Target Effects

Possible Cause: The concentration of this compound used may be high enough to interact with other receptor systems.[5]

Troubleshooting Steps:

  • Concentration Optimization: Determine the lowest effective concentration of this compound that produces the desired effect on NMDA receptor-mediated activity without affecting other systems.

  • Receptor Binding Assays: If feasible, perform receptor binding assays to characterize the selectivity of this compound for the NMDA receptor over other relevant receptors at the concentrations used in your experiments.

  • Pharmacological Controls: Include control groups treated with antagonists for other potential off-target receptors (e.g., dopamine (B1211576) or serotonin (B10506) antagonists) to determine if the observed effects are mediated by these systems.

Issue 3: Inconsistent or Non-Reproducible Results Between Experiments

Possible Cause: Pharmacokinetic variability leading to inconsistent drug exposure in the target tissue. The elimination half-life of CPP in plasma is short (around 8.8 minutes), while in brain tissue it is slightly longer (around 14.3 minutes).[8][9]

Troubleshooting Steps:

  • Standardize Administration Protocol: Strictly standardize the route of administration (e.g., intravenous, intraperitoneal), time of day for injection, and animal characteristics (age, weight, strain).[8]

  • Pharmacokinetic Studies: If significant variability persists, consider conducting a pilot pharmacokinetic study to determine the time course of this compound concentration in the plasma and brain of your specific animal model. This will help in selecting the optimal time point for your experimental measurements.

  • Vehicle Controls: Always include a vehicle-only control group to account for any effects of the solvent used to dissolve this compound.

Experimental Protocols

Protocol 1: Controlling for Motor and Behavioral Confounds in a Fear Conditioning Paradigm

  • Animal Subjects: Male C57BL/6 mice, 8-10 weeks old.

  • Drug Preparation: Dissolve this compound in sterile 0.9% saline. Prepare fresh on the day of the experiment.

  • Experimental Groups:

    • Group 1: Vehicle (0.9% saline)

    • Group 2: Low-dose this compound (e.g., 1 mg/kg, i.p.)

    • Group 3: Mid-dose this compound (e.g., 3 mg/kg, i.p.)

    • Group 4: High-dose this compound (e.g., 10 mg/kg, i.p.)

  • Procedure:

    • Day 1 (Training):

      • Administer vehicle or this compound 30 minutes prior to training.

      • Place the mouse in the conditioning chamber.

      • After a 2-minute baseline, present a conditioned stimulus (CS; e.g., an auditory tone) for 30 seconds, co-terminating with an unconditioned stimulus (US; e.g., a mild footshock).

      • Repeat CS-US pairing 3 times with a 1-minute inter-trial interval.

    • Day 2 (Contextual Fear Test):

      • Place the mouse back into the same conditioning chamber for 5 minutes without any stimuli.

      • Measure freezing behavior as an index of fear memory.

    • Day 3 (Cued Fear Test):

      • Place the mouse in a novel context.

      • After a 3-minute baseline, present the CS for 3 minutes.

      • Measure freezing behavior.

    • Day 4 (Open Field Test):

      • Administer the same dose of vehicle or this compound as on Day 1.

      • 30 minutes post-injection, place the mouse in an open field arena and record locomotor activity for 15 minutes.

  • Data Analysis: Compare freezing behavior between groups in the fear conditioning tests. Use the open-field test data to determine if any observed differences in freezing could be attributed to hyperactivity or hypoactivity induced by this compound.

Data Presentation

Table 1: Recommended Starting Doses for this compound in Rodent Models

Route of AdministrationSpeciesRecommended Starting DoseReference
Intraperitoneal (i.p.)Mouse1-10 mg/kg[2]
Intravenous (i.v.)Mouse1 mg/kg[8]
Intrathecal (i.t.)Human200 nmol[7]

Table 2: Pharmacokinetic Parameters of CPP in Mice

ParameterPlasmaBrain TissueReference
Elimination Half-life (t1/2)8.8 minutes14.3 minutes[8][9]
Time to Max Concentration (Tmax) after i.p.60 minutes45 minutes[8]
Brain to Plasma Ratio~0.06-[8]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_control Phase 3: Confounding Variable Control cluster_analysis Phase 4: Data Analysis A Animal Acclimation C Randomized Group Assignment A->C B Drug & Vehicle Preparation D This compound or Vehicle Administration B->D C->D E Behavioral/Physiological Assay D->E F Motor Function Assessment (e.g., Open Field, Rotarod) D->F G Motivational Assessment (e.g., Progressive Ratio) D->G H Data Collection & Blinding E->H F->H G->H I Statistical Analysis H->I J Interpretation of Results I->J

Caption: Experimental workflow for controlling confounding variables.

nmda_signaling cluster_membrane Postsynaptic Membrane NMDA_R NMDA Receptor Ca_Channel Ca²⁺ Channel NMDA_R->Ca_Channel Opens AMPA_R AMPA Receptor Depolarization Depolarization AMPA_R->Depolarization Causes Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Glutamate Glutamate Glutamate->NMDA_R Binds S_Cpp This compound S_Cpp->NMDA_R Blocks Depolarization->NMDA_R Relieves Mg²⁺ Block Downstream Downstream Signaling (e.g., LTP, LTD) Ca_Influx->Downstream

Caption: Simplified NMDA receptor signaling pathway.

References

Validation & Comparative

A Comparative Guide to BCKDC Kinase Inhibitors: Validating the Efficacy of (S)-Cpp Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (S)-Cpp sodium and other prominent inhibitors of the Branched-chain α-ketoacid Dehydrogenase Complex Kinase (BCKDC kinase or BDK). The content herein is supported by experimental data to assist in the evaluation of these compounds for research and therapeutic development.

Introduction to BCKDC Kinase Inhibition

The Branched-chain α-ketoacid Dehydrogenase Complex (BCKDC) is a critical mitochondrial enzyme complex that catalyzes the rate-limiting step in the catabolism of branched-chain amino acids (BCAAs), namely leucine, isoleucine, and valine.[1] BCKDC kinase (BCKDK) negatively regulates this complex by phosphorylating its E1α subunit, thereby inactivating it.[2] Inhibition of BCKDK prevents this inactivation, leading to sustained BCKDC activity and the breakdown of BCAAs. Dysregulation of BCAA metabolism has been implicated in several metabolic diseases, including insulin (B600854) resistance, type 2 diabetes, and heart failure, making BCKDK an attractive therapeutic target.[2]

Comparative Analysis of BCKDC Kinase Inhibitors

This compound is an allosteric inhibitor of BCKDC kinase.[3] This guide compares its inhibitory effects with other known inhibitors: BT2, PF-07208254, PPHN, and POAB. The following table summarizes their quantitative inhibitory activities.

CompoundType of InhibitionIn Vitro IC50Cellular IC50Binding Affinity (Kd)Mechanism of Action
This compound Allosteric6.3 µM[3]Not Reported2.4 µMBinds to a unique allosteric site in the N-terminal domain, inducing conformational changes that prevent BDK from binding to the BCKDC core.
BT2 Allosteric3.19 µMNot ReportedNot ReportedBinds to the allosteric site in the N-terminal domain, triggering dissociation of BDK from the BCKDC. Also reported to have off-target effects as a mitochondrial uncoupler.
PF-07208254 Allosteric110 nM540 nM (human skeletal muscle cells)84 nMBinds to the allosteric pocket, reducing BDK binding to BCKDH-E2 and promoting BDK degradation.
PPHN AllostericNot Reported10.17 µM (293T cell proliferation)3.9 µMPutative allosteric inhibitor identified through virtual screening; demonstrates inhibition of BCKDHA phosphorylation in cells.
POAB AllostericNot Reported15.6 µM (293T cell proliferation)1.86 µMPutative allosteric inhibitor identified through virtual screening; demonstrates inhibition of BCKDHA phosphorylation in cells.
Sodium Phenylbutyrate IndirectNot ReportedNot ReportedNot ReportedActs as a histone deacetylase inhibitor, leading to hyperacetylation and degradation of BCKDK, thereby indirectly increasing BCKDC activity.

Note: IC50 (half-maximal inhibitory concentration) values from in vitro biochemical assays are a direct measure of an inhibitor's potency against the purified enzyme. Cellular IC50 values reflect the inhibitor's efficacy in a more complex biological environment. Kd (dissociation constant) is a measure of binding affinity. Lower values for all metrics indicate higher potency or affinity. The cellular IC50 values for PPHN and POAB are based on anti-proliferative effects and may not directly reflect their potency as BCKDC kinase inhibitors.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental validation process, the following diagrams are provided.

BCAA_Catabolism_Pathway cluster_Mitochondrion Mitochondrial Matrix BCAAs Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAT Branched-Chain Aminotransferase (BCAT) BCAAs->BCAT Reversible Transamination BCKAs Branched-Chain α-Ketoacids (BCKAs) BCAT->BCKAs BCKDC Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC) BCKAs->BCKDC Irreversible Oxidative Decarboxylation Metabolites Downstream Metabolites BCKDC->Metabolites BCKDK BCKDC Kinase (BCKDK) BCKDK->BCKDC Phosphorylation (Inactivation) PP2Cm PP2Cm Phosphatase PP2Cm->BCKDC Dephosphorylation (Activation) Inhibitor This compound & Other Inhibitors Inhibitor->BCKDK Inhibition

Caption: BCAA Catabolism and BCKDC Kinase Inhibition Pathway.

Experimental_Workflow cluster_InVitro In Vitro Validation cluster_CellBased Cell-Based Validation cluster_InVivo In Vivo Validation Kinase_Assay Biochemical Kinase Assay (Spectrophotometric or Radiometric) IC50 Determine IC50 Kinase_Assay->IC50 Cell_Culture Cell Culture Treatment with Inhibitor SPR Surface Plasmon Resonance (SPR) Binding Assay Kd Determine Kd SPR->Kd Western_Blot Western Blot for p-BCKDHA/total BCKDHA Cell_Culture->Western_Blot Animal_Model Animal Model Dosing (e.g., mice) Cellular_IC50 Determine Cellular Efficacy Western_Blot->Cellular_IC50 Tissue_Analysis Tissue/Plasma Analysis (BCAA levels, p-BCKDHA) Animal_Model->Tissue_Analysis Efficacy Assess In Vivo Efficacy Tissue_Analysis->Efficacy

Caption: Experimental Workflow for Validating BCKDC Kinase Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used in the evaluation of BCKDC kinase inhibitors.

In Vitro BCKDC Kinase Activity Assay (Spectrophotometric)

This assay measures the activity of BCKDC, which is inversely proportional to the activity of BCKDK. The production of NADH, a product of the BCKDC reaction, is monitored spectrophotometrically at 340 nm.

Materials:

  • Purified BCKDC enzyme complex

  • BCKDC Kinase (BCKDK)

  • ATP

  • Branched-chain α-ketoacid substrate (e.g., α-ketoisovalerate)

  • Cofactors: NAD+, Coenzyme A, Thiamine Pyrophosphate (TPP), MgCl2

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Kinase Reaction: In a microcentrifuge tube, pre-incubate BCKDC with BCKDK and ATP in the assay buffer in the presence of varying concentrations of the test inhibitor or vehicle control. This allows the kinase to phosphorylate and inactivate the BCKDC.

  • BCKDC Activity Measurement: Transfer the kinase reaction mixture to a 96-well plate.

  • Initiate the BCKDC reaction by adding the substrate (e.g., α-ketoisovalerate) and cofactors.

  • Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve. Plot the percentage of BCKDC inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of BCKDC Phosphorylation in Cells

This method is used to assess the ability of an inhibitor to prevent the phosphorylation of the BCKDC E1α subunit (BCKDHA) in a cellular context.

Materials:

  • Cell line expressing BCKDC and BCKDK (e.g., HEK293, HepG2, or primary hepatocytes)

  • Cell culture medium and reagents

  • Test inhibitors

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: rabbit anti-phospho-BCKDHA (e.g., pSer293) and mouse/rabbit anti-total BCKDHA

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-BCKDHA overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total BCKDHA.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated BCKDHA to total BCKDHA for each treatment condition.

In Vivo Efficacy Assessment in Animal Models

Animal models are used to evaluate the pharmacokinetic and pharmacodynamic properties of BCKDC kinase inhibitors, as well as their overall efficacy in a physiological system.

Materials:

  • Animal model (e.g., C57BL/6J mice)

  • Test inhibitor formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)

  • Blood collection supplies

  • Tissue harvesting tools

  • Analytical equipment for measuring BCAA levels (e.g., LC-MS/MS)

  • Reagents and equipment for western blotting of tissue lysates

Procedure:

  • Animal Dosing: Acclimate animals and administer the test inhibitor or vehicle control according to the study design (e.g., single dose or chronic treatment).

  • Sample Collection: At specified time points, collect blood samples (for plasma analysis) and harvest tissues of interest (e.g., liver, skeletal muscle, heart).

  • BCAA Analysis: Process blood to obtain plasma and measure the concentrations of leucine, isoleucine, and valine using a validated analytical method like LC-MS/MS.

  • Tissue Phospho-BCKDHA Analysis: Prepare protein lysates from the harvested tissues and perform western blotting as described in the cellular assay protocol to determine the ratio of phosphorylated to total BCKDHA.

  • Data Analysis: Compare the plasma BCAA levels and tissue phospho-BCKDHA ratios between the inhibitor-treated and vehicle-treated groups to assess the in vivo efficacy of the compound.

Conclusion

The validation of this compound as a BCKDC kinase inhibitor is supported by its demonstrated in vitro potency and its specific allosteric mechanism of action. When compared to other inhibitors, it shows moderate potency. Newer compounds like PF-07208254 exhibit significantly higher potency in both biochemical and cellular assays. The provided experimental protocols offer a framework for the continued investigation and comparison of these and other novel BCKDC kinase inhibitors, which is essential for the development of new therapies for metabolic diseases.

References

Comparative Analysis of (S)-Cpp Sodium and BT2 as BCKDC Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC) plays a pivotal role in the catabolism of branched-chain amino acids (BCAAs), namely leucine, isoleucine, and valine. The activity of this complex is tightly regulated by the BCKDC kinase (BDK), which phosphorylates and inactivates the E1α subunit of BCKDC. Inhibition of BDK has emerged as a promising therapeutic strategy for various metabolic diseases, including maple syrup urine disease and potentially type 2 diabetes, by promoting BCAA degradation. This guide provides a comprehensive comparative analysis of two prominent BDK inhibitors: (S)-Cpp sodium and BT2.

Inhibitor Profile and Potency

Both this compound and BT2 are allosteric inhibitors of BDK. However, they exhibit different potencies, which can be attributed to their structural differences and fit within the allosteric binding pocket of the enzyme.

InhibitorChemical NameIC50 (in vitro)Ki
This compound (S)-2-Chloro-3-phenylpropanoic acid sodium salt6.3 µM[1]Not Reported
BT2 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid3.19 µM[2]59 µM (for Mcl-1)[2]

Table 1: In Vitro Potency of this compound and BT2 against BCKDC Kinase.

BT2 demonstrates a slightly higher potency in inhibiting BDK in vitro compared to this compound. Structural studies have shown that BT2 fits more snugly into the hydrophobic allosteric binding pocket of BDK, which may account for its lower IC50 value.

Mechanism of Action

Both inhibitors bind to an allosteric site on the N-terminal domain of BDK, distinct from the ATP-binding site. This binding induces conformational changes that lead to the inhibition of the kinase activity. A key difference in their reported mechanisms lies in the long-term effect on the BDK protein.

Binding of BT2 to BDK has been shown to trigger helical movements in the N-terminal domain, resulting in the dissociation of BDK from the BCKDC.[2] Some studies suggest that this dissociation may promote the degradation of the BDK protein, leading to a sustained decrease in its levels in vivo. In contrast, while this compound also acts as an allosteric inhibitor, its long-term effects on BDK protein levels have not been as extensively characterized in publicly available literature.

In Vivo Efficacy and Tissue Specificity

In vivo studies have been conducted primarily with BT2, demonstrating its efficacy in activating BCKDC in various tissues.

InhibitorAnimal ModelDose & AdministrationKey Findings
BT2 C57BL/6J male mice20 mg/kg/day; intraperitoneal injection; daily for 7 days- Robustly enhanced BCKDC activity in the heart (12.3-fold). - Less activation in muscle (3.6-fold) and kidney (3.8-fold). - Reduced protein levels of BDK in kidneys and heart.[2]
This compound Wild-type miceNot specified- Leads to activation of the BCKDC complex. - Significant decrease in plasma levels of leucine/isoleucine and valine.[1]

Table 2: In Vivo Effects of BT2 and this compound on BCKDC Activity.

While direct comparative in vivo studies are lacking, the available data indicates that BT2 is effective in activating BCKDC in multiple tissues, with a particularly strong effect in the heart. This compound has also been shown to activate BCKDC and lower plasma BCAA levels in mice, although the specific details of the in vivo studies are less reported in the available literature.

Potential Off-Target Effects

A critical consideration in drug development is the specificity of the inhibitor. Recent studies have suggested that BT2 may have off-target effects. It has been identified as a mitochondrial uncoupler, which can increase proton conductance across the mitochondrial inner membrane independently of its effect on BDK.[3][4] This uncoupling effect could contribute to some of the therapeutic efficacy observed with BT2 but also represents a potential confounding factor and a safety concern. Furthermore, BT2 has been identified as a potent and selective inhibitor of Mcl-1, an anti-apoptotic protein of the Bcl-2 family, with a Ki value of 59 µM.[2] The off-target profile of this compound is not as well-documented in the available literature.

Signaling Pathways

Inhibition of BDK and the subsequent activation of BCKDC have significant downstream effects on cellular metabolism and signaling. The primary effect is the increased catabolism of BCAAs, which can impact various signaling pathways.

BDK_Signaling cluster_regulation Regulation of BCKDC BCAAs Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAT Branched-Chain Aminotransferase (BCAT) BCAAs->BCAT mTOR mTOR Signaling BCAAs->mTOR PI3K_Akt PI3K-Akt Signaling BCAAs->PI3K_Akt BCKAs Branched-Chain α-Ketoacids (BCKAs) BCAT->BCKAs BCKDC Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC) BCKAs->BCKDC Metabolism Increased BCAA Catabolism (Energy Production) BCKDC->Metabolism BDK BCKDC Kinase (BDK) BDK->BCKDC P MAPK MAPK Signaling BDK->MAPK Inhibitors This compound / BT2 Inhibitors->BDK Phosphorylation Phosphorylation (Inactivation) Dephosphorylation Activation

Caption: BCKDC Signaling Pathway and Inhibition.

The diagram illustrates the central role of BCKDC in BCAA catabolism. BDK negatively regulates BCKDC through phosphorylation. This compound and BT2 inhibit BDK, leading to increased BCKDC activity and enhanced BCAA degradation. Dysregulation of BCAA metabolism has been linked to alterations in mTOR, MAPK, and PI3K-Akt signaling pathways.

Experimental Protocols

In Vitro BCKDC Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against BDK.

Assay_Workflow Start Start Prepare Prepare Reaction Mixture: - Recombinant BDK - BCKDC Substrate (e.g., KIC) - ATP - Assay Buffer Start->Prepare Add_Inhibitor Add Test Compound (this compound or BT2) at various concentrations Prepare->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Measure Measure Kinase Activity (e.g., ADP-Glo™ Kinase Assay) Incubate->Measure Analyze Calculate IC50 Value Measure->Analyze End End Analyze->End

References

Cross-Validation of (S)-Cpp Sodium's Effects in Different Cell Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the N-methyl-D-aspartate (NMDA) receptor antagonist, (S)-Cpp sodium, with other widely used antagonists. The focus is a cross-validation of its effects in various cell types, supported by experimental data and detailed protocols to aid in research and development.

Introduction to this compound

This compound, the sodium salt of 3-((+/-)-2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP), is a potent and selective competitive antagonist of the NMDA receptor. It acts by binding to the glutamate (B1630785) recognition site on the NMDA receptor complex, thereby inhibiting its activation by the endogenous agonist glutamate. This action modulates calcium influx and downstream signaling pathways crucial in both physiological and pathological processes. While extensively studied in the central nervous system for its role in synaptic plasticity and excitotoxicity, its effects in other cell types are an emerging area of research.

Comparative Analysis of NMDA Receptor Antagonists

This section compares the performance of this compound with two other prominent NMDA receptor antagonists: D(-)-2-Amino-5-phosphonopentanoic acid (AP5), another competitive antagonist, and Dizocilpine (MK-801), a non-competitive antagonist that blocks the ion channel pore. The comparison spans three distinct cell types: primary neurons, glioblastoma cancer cells, and astrocytes, highlighting the differential effects and potencies of these compounds.

Data Presentation

The following tables summarize the quantitative effects of this compound and its alternatives across different cell types.

Table 1: Effects on Neuronal Cells (Primary Hippocampal Cultures)

ParameterThis compoundD(-)-AP5MK-801 (Dizocilpine)
Mechanism of Action Competitive AntagonistCompetitive AntagonistNon-competitive Channel Blocker
IC50 for NMDA-evoked currents ~0.4 µM[1]~3.7 µM~0.02 µM
Effect on Synaptic Plasticity (LTP) Blocks LTP induction[1]Blocks LTP inductionBlocks LTP induction
Neuroprotective Effects Attenuates excitotoxicityAttenuates excitotoxicityPotent neuroprotection, but with side effects

Table 2: Effects on Glioblastoma Cell Lines (e.g., U87MG, LN229)

ParameterThis compoundD(-)-AP5MK-801 (Dizocilpine)
Effect on Cell Viability Limited data available, expected to reduce viabilityReduces viability[2]Reduces viability[3]
Effect on Cell Migration/Invasion Expected to inhibitInhibits migration[2]Inhibits migration and invasion
IC50 for Cell Viability Not widely reportedNot widely reported~10-50 µM (cell line dependent)

Table 3: Effects on Astrocytes (Primary Cultures)

ParameterThis compoundD(-)-AP5MK-801 (Dizocilpine)
NMDA Receptor Subunit Expression Primarily GluN1, GluN2C/D, and GluN3 subunitsPrimarily GluN1, GluN2C/D, and GluN3 subunitsPrimarily GluN1, GluN2C/D, and GluN3 subunits
Effect on NMDA-evoked Currents Blocks NMDA-evoked currentsBlocks NMDA-evoked currentsBlocks NMDA-evoked currents
Modulation of Glutamate Uptake Indirect effects expectedIndirect effects expectedIndirect effects expected
IC50 for NMDA-evoked currents Expected to be in the low µM rangeNot widely reportedNot widely reported

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Whole-Cell Patch-Clamp Electrophysiology in Neurons

Objective: To measure the effect of NMDA receptor antagonists on NMDA-evoked currents in primary neuronal cultures.

Materials:

  • Primary neuronal culture (e.g., hippocampal neurons)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)

  • Internal solution (in mM): 140 K-gluconate, 10 HEPES, 0.2 EGTA, 2 MgCl2, 2 Na2-ATP, 0.5 Na-GTP (pH 7.2)

  • NMDA and glycine (B1666218)

  • This compound, D(-)-AP5, MK-801 stock solutions

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Prepare primary neuronal cultures on coverslips.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Hold the neuron at a membrane potential of -70 mV.

  • Apply NMDA (100 µM) and glycine (10 µM) to evoke an inward current.

  • After a stable baseline is achieved, co-apply the NMDA receptor antagonist at varying concentrations with NMDA and glycine.

  • Record the peak inward current at each antagonist concentration.

  • Wash out the antagonist to ensure reversibility.

  • Analyze the data to generate a concentration-response curve and determine the IC50 value.

Cell Viability (MTT) Assay in Glioblastoma Cells

Objective: To assess the effect of NMDA receptor antagonists on the viability of glioblastoma cells.

Materials:

  • Glioblastoma cell line (e.g., U87MG)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound, D(-)-AP5, MK-801 stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed glioblastoma cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the NMDA receptor antagonists for 24-72 hours.

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Calcium Imaging in Astrocytes

Objective: To measure changes in intracellular calcium concentration in response to NMDA receptor activation and antagonism in astrocytes.

Materials:

  • Primary astrocyte culture

  • Fluorescent calcium indicator (e.g., Fluo-4 AM)

  • External solution (as in electrophysiology protocol)

  • NMDA and glycine

  • This compound, D(-)-AP5, MK-801 stock solutions

  • Fluorescence microscope with a calcium imaging system

Procedure:

  • Culture primary astrocytes on glass-bottom dishes.

  • Load the cells with Fluo-4 AM (1-5 µM) for 30-60 minutes at 37°C.

  • Wash the cells with external solution to remove excess dye.

  • Mount the dish on the microscope stage and perfuse with external solution.

  • Acquire a baseline fluorescence signal.

  • Apply NMDA (100 µM) and glycine (10 µM) to induce a calcium response.

  • After the response returns to baseline, pre-incubate the cells with the NMDA receptor antagonist for several minutes.

  • Co-apply the antagonist with NMDA and glycine and record the calcium response.

  • Analyze the change in fluorescence intensity (ΔF/F0) to quantify the inhibitory effect of the antagonist.

Mandatory Visualizations

Signaling Pathway of NMDA Receptor Antagonism

NMDA_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate Site Ion Channel Glutamate->NMDAR:glutamate_site Binds to S_Cpp_Sodium This compound S_Cpp_Sodium->NMDAR:glutamate_site Competitively Blocks AP5 AP5 AP5->NMDAR:glutamate_site Competitively Blocks MK801 MK-801 MK801->NMDAR:channel Blocks Channel Ca_influx Ca²+ Influx NMDAR:channel->Ca_influx Allows Downstream Downstream Signaling Ca_influx->Downstream Activates

Caption: Mechanism of action for competitive and non-competitive NMDA receptor antagonists.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound or Alternatives incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Analyze Data (Calculate IC50) read->analyze

Caption: Workflow for determining cell viability using the MTT assay.

Logical Relationship of Comparative Analysis

Comparative_Analysis cluster_alternatives Alternatives cluster_cell_types Cell Types topic This compound AP5 AP5 (Competitive) topic->AP5 Compare MK801 MK-801 (Non-competitive) topic->MK801 Compare Neurons Neurons topic->Neurons Effects on Glioblastoma Glioblastoma Cells topic->Glioblastoma Effects on Astrocytes Astrocytes topic->Astrocytes Effects on AP5->Neurons AP5->Glioblastoma AP5->Astrocytes MK801->Neurons MK801->Glioblastoma MK801->Astrocytes

Caption: Logical structure of the comparative analysis across different NMDA receptor antagonists and cell types.

References

A Comparative Analysis of (S)-Cpp Sodium and Other Metabolic Regulators: An In Vivo Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comparative in vivo efficacy studies between (S)-Cpp sodium and other metabolic regulators are not available in the current body of scientific literature. This guide provides a comparative overview based on the known effects of N-Methyl-D-Aspartate (NMDA) receptor antagonists, the class to which this compound belongs, and established metabolic regulators. The findings related to NMDA receptor antagonists are presented as a proxy, and it is crucial to note that these may not be directly transferable to this compound.

Introduction

Metabolic disorders, including obesity and type 2 diabetes, represent a significant global health challenge, driving the search for novel therapeutic interventions. This guide explores the potential role of NMDA receptor antagonists, using compounds like MK-801 and memantine (B1676192) as examples, in metabolic regulation and compares their in vivo effects with established metabolic regulators such as Glucagon-Like Peptide-1 (GLP-1) receptor agonists and metformin (B114582).

In Vivo Efficacy: A Comparative Summary

The in vivo efficacy of NMDA receptor antagonists in metabolic regulation is an emerging area of research, with current data suggesting a potential role in weight management and glucose homeostasis. In contrast, GLP-1 receptor agonists and metformin are well-established therapies with a wealth of clinical and preclinical data supporting their efficacy.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies. It is important to note the differences in experimental models and methodologies when comparing these results.

Table 1: Effects on Body Weight in Diet-Induced Obese (DIO) Mice

Compound/ClassAnimal ModelDosageDurationChange in Body WeightCitation(s)
NMDA Receptor Antagonist (MK-801) C57BL/6J DIO Mice900 nmol/kg (s.c., once daily)7 daysDose-dependent decrease[1]
NMDA Receptor Antagonist (Memantine) High-Fat Diet-Induced Obese Mice20 mg/kg18 daysIncreased weight loss[2]
GLP-1 Agonist - MK-801 Conjugate DIO Mice-9 days15% weight loss (compared to 3.5% with GLP-1 analog alone)[3]
GLP-1 Agonist - MK-801 Conjugate DIO Mice--23% vehicle-corrected weight reduction (synergistic effect)[3]

Table 2: Effects on Glucose Metabolism

Compound/ClassAnimal ModelKey FindingsCitation(s)
NMDA Receptor Antagonist (Memantine) High-Fat Diet-Induced Obese MiceDecreased susceptibility to insulin (B600854) resistance and hepatic steatosis.[2]
NMDA Receptor Antagonist (Dextromethorphan) Type 2 Diabetic PatientsLowered blood glucose levels and increased insulin secretion.[4]
GLP-1 Agonist - MK-801 Conjugate DIO MiceSingle injection lowered blood glucose levels.[3]
Metformin Rats with NMDA-induced retinal injuryProtected against NMDA-induced retinal neurotoxicity through AMPK activation.[5]

Signaling Pathways and Mechanisms of Action

The metabolic effects of these compounds are mediated through distinct signaling pathways.

NMDA Receptor Antagonists

NMDA receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity. Their role in metabolism is thought to be mediated through the central nervous system, particularly in the hypothalamus, which regulates appetite and energy expenditure.[1] Blockade of NMDA receptors can influence downstream signaling cascades that impact neuronal activity and, consequently, metabolic processes.[6][7] One proposed mechanism involves the reduction of PPARα phosphorylation and activity via the ERK1/2 signaling pathway, which impairs fatty acid oxidation.[2]

NMDA_Metabolism Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates ERK1_2 ERK1/2 NMDA_Receptor->ERK1_2 Activates S_Cpp_Sodium This compound (Antagonist) S_Cpp_Sodium->NMDA_Receptor Inhibits PPARa PPARα ERK1_2->PPARa Reduces Phosphorylation FAO Fatty Acid Oxidation PPARa->FAO Promotes Lipid_Accumulation Lipid Accumulation FAO->Lipid_Accumulation Reduces

Figure 1: Proposed signaling pathway for NMDA receptor antagonist-mediated effects on lipid metabolism.

GLP-1 Receptor Agonists

GLP-1 is an incretin (B1656795) hormone that potentiates glucose-dependent insulin secretion, suppresses glucagon (B607659) secretion, and promotes satiety. Its signaling cascade involves the activation of adenylyl cyclase and subsequent increase in intracellular cAMP in pancreatic β-cells and neurons in the hypothalamus.

GLP1_Signaling GLP1_Agonist GLP-1 Agonist GLP1_Receptor GLP-1 Receptor GLP1_Agonist->GLP1_Receptor Binds to AC Adenylyl Cyclase GLP1_Receptor->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Insulin_Secretion ↑ Insulin Secretion PKA->Insulin_Secretion Satiety ↑ Satiety PKA->Satiety

Figure 2: Simplified signaling pathway of GLP-1 receptor agonists.

Metformin

Metformin's primary mechanism of action is the inhibition of hepatic gluconeogenesis, primarily through the activation of AMP-activated protein kinase (AMPK). AMPK activation leads to a cascade of events that reduce the expression of gluconeogenic enzymes.

Metformin_Signaling Metformin Metformin AMPK AMPK Metformin->AMPK Activates Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glucose_Output ↓ Hepatic Glucose Output Gluconeogenesis->Glucose_Output DIO_Workflow Start Start: C57BL/6J Mice HFD High-Fat Diet (8-16 weeks) Start->HFD Monitoring Regular Monitoring: - Body Weight - Food Intake HFD->Monitoring Obese_Model Diet-Induced Obese Mice Monitoring->Obese_Model

References

Independent Verification of Published Data on (S)-Cpp Sodium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (S)-Cpp sodium, a potent N-methyl-D-aspartate (NMDA) receptor antagonist, with other relevant alternatives. The information presented is collated from publicly available scientific literature to aid in the independent verification of published data and to facilitate informed decisions in research and drug development.

Quantitative Comparison of NMDA Receptor Antagonists

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and other selected NMDA receptor antagonists. This data is crucial for comparing the potency and selectivity of these compounds.

Table 1: Binding Affinity (Ki) of Competitive NMDA Receptor Antagonists

CompoundReceptor SubtypeKi (nM)SpeciesAssay Conditions
(R)-CPP GluN2A41RecombinantInhibition of [3H]ligand binding
GluN2B270RecombinantInhibition of [3H]ligand binding
GluN2C630RecombinantInhibition of [3H]ligand binding
GluN2D1990RecombinantInhibition of [3H]ligand binding
CGP 39653 NMDA Receptor6Rat Brain MembranesSaturation binding with [3H]CGP 39653[1]
D-AP5 NMDA Receptor~1930-Competitive block of NMDA receptor[2]
CGS 19755 NMDA Receptor~340-Competitive block of NMDA receptor[2]

Table 2: Inhibitory Concentration (IC50) of NMDA Receptor Antagonists

CompoundEffect MeasuredIC50 (µM)Preparation
(R,S)-CPP Antagonism of NMDA-evoked [3H]ACh release8Rat Striatal Slices[3]
(R,S)-CPP Block of fEPSPNMDA0.434Mouse Hippocampal Slices
Ketamine Block of NMDA receptor~0.5-[2]
Memantine (B1676192) Block of NMDA receptor~1-
Phencyclidine (PCP) Inhibition of NMDA receptor--

Table 3: Pharmacokinetic Parameters of Selected NMDA Receptor Antagonists in Rodents

CompoundSpeciesAdministrationElimination Half-life (t1/2)Brain to Plasma Ratio
(RS)-CPP MouseIV8.8 min (plasma), 14.3 min (brain)~1:18
(S)-CPP enantiomer RatIV1.3-3 min (distribution), 4-15 h (elimination)-
Ketamine RatIP--
Memantine RatIP--

Experimental Protocols

This section provides an overview of methodologies for key experiments cited in the literature concerning the characterization of this compound and other NMDA receptor antagonists.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a generalized procedure for determining the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.

Objective: To determine the inhibitor constant (Ki) of a compound for the NMDA receptor.

Materials:

  • Rat brain membranes (e.g., cortical or hippocampal)

  • Radioligand (e.g., [3H]CGP 39653, [3H]CPP)

  • Test compound (this compound or alternatives)

  • Incubation buffer (e.g., Tris-HCl)

  • Wash buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and centrifugation. Resuspend the final pellet in the incubation buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total binding: Contains membranes and radioligand.

    • Non-specific binding: Contains membranes, radioligand, and a high concentration of a non-labeled competitor (e.g., unlabeled L-glutamate).

    • Displacement: Contains membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (filtrate).

  • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

This protocol outlines the general procedure for in vivo microdialysis to measure the extracellular concentrations of a compound in the brain of a freely moving animal.

Objective: To determine the pharmacokinetic profile of a compound in the brain.

Materials:

  • Microdialysis probes

  • Guide cannula

  • Stereotaxic apparatus

  • Surgical instruments

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Analytical system (e.g., LC-MS/MS)

Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula into the brain region of interest. Allow the animal to recover from surgery.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min) using a perfusion pump.

  • Sample Collection: Collect the dialysate, which contains extracellular fluid components that have diffused across the probe's semipermeable membrane, at regular intervals using a fraction collector.

  • Drug Administration: Administer the test compound (e.g., this compound) systemically (e.g., intravenously or intraperitoneally).

  • Sample Analysis: Analyze the concentration of the compound in the collected dialysate fractions using a sensitive analytical method such as LC-MS/MS.

  • Data Analysis: Plot the concentration of the compound in the dialysate over time to generate a pharmacokinetic profile. From this profile, parameters such as the elimination half-life and brain-to-plasma concentration ratio can be determined.

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and experimental workflows for studying NMDA receptor antagonists.

NMDA_Receptor_Antagonism cluster_competitive Competitive Antagonism cluster_noncompetitive Non-Competitive Antagonism Glutamate Glutamate NMDA_Receptor_Comp NMDA Receptor (Glutamate Binding Site) Glutamate->NMDA_Receptor_Comp Binds S_Cpp_Sodium This compound S_Cpp_Sodium->NMDA_Receptor_Comp Blocks Ketamine Ketamine NMDA_Receptor_NonComp NMDA Receptor (Channel Pore) Ketamine->NMDA_Receptor_NonComp Blocks Ion_Flow Ion Flow (Ca2+, Na+) NMDA_Receptor_NonComp->Ion_Flow Allows

Caption: Mechanisms of NMDA receptor antagonism.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Binding_Assay Radioligand Binding Assay Ki_Value Binding Affinity (Ki) Binding_Assay->Ki_Value Determines Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis Electrophysiology Electrophysiology (Patch Clamp) IC50_Value Functional Potency (IC50) Electrophysiology->IC50_Value Determines Electrophysiology->Data_Analysis Microdialysis Microdialysis PK_Parameters Pharmacokinetics (t1/2, Cmax) Microdialysis->PK_Parameters Determines Microdialysis->Data_Analysis Behavioral_Studies Behavioral Studies Efficacy In Vivo Efficacy Behavioral_Studies->Efficacy Assesses Behavioral_Studies->Data_Analysis

Caption: Workflow for characterizing NMDA antagonists.

References

A Comparative Guide to Allosteric Inhibitors of BCKDC Kinase: (S)-Cpp Sodium and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Branched-Chain Ketoacid Dehydrogenase Complex (BCKDC) kinase (BCKDK) has emerged as a critical therapeutic target for metabolic diseases characterized by elevated branched-chain amino acids (BCAAs). This guide provides an objective comparison of (S)-Cpp sodium and other allosteric inhibitors of BCKDK, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.

Introduction to BCKDC Kinase and its Inhibition

The BCKDC is a key mitochondrial enzyme complex that catalyzes the rate-limiting step in the catabolism of BCAAs (valine, leucine, and isoleucine). Its activity is negatively regulated by BCKDK, which phosphorylates and inactivates the E1α subunit of the complex.[1] Inhibition of BCKDK prevents this inactivation, leading to increased BCAA breakdown. This mechanism is of significant interest for treating conditions like maple syrup urine disease and potentially type 2 diabetes and heart failure, where BCAA levels are pathologically elevated.[1][2] Allosteric inhibitors, which bind to a site distinct from the active site, offer a promising approach for modulating BCKDK activity.

Comparative Analysis of Allosteric BCKDK Inhibitors

Several allosteric inhibitors of BCKDK have been identified and characterized. This section compares the performance of this compound with other notable inhibitors based on available experimental data.

Quantitative Performance Data

The following table summarizes the key quantitative metrics for this compound and other selected allosteric BCKDK inhibitors.

InhibitorIC50 (µM)Binding Affinity (Kd/Ki) (µM)Mechanism of ActionKey Findings
This compound 6.3[2]Kd: 2.4Binds to an allosteric site in the N-terminal domain, triggering conformational changes that block BCKDC binding.Reduces plasma BCAA levels in wild-type mice.
BT2 3.19Ki (for Mcl-1): 59Binds to the same allosteric site as (S)-Cpp, causing dissociation of BCKDK from the BCKDC.Enhances BCKDC activity in heart, muscle, and kidney in mice; also shows off-target effects on Mcl-1.
PF-07208254 Not explicitly stated, but noted to have superior potency to BT2.Not explicitly stated.Binds to the allosteric inhibitory pocket, similar to (S)-Cpp and BT2. Promotes BCKDK degradation.Improves cardiometabolic endpoints in mice.
PPHN Not explicitly stated.Kd: 3.9Putative allosteric inhibitor.Demonstrates antiproliferative and proapoptotic effects in cancer cells.
POAB Not explicitly stated.Kd: 1.86Putative allosteric inhibitor.Shows stronger inhibitory effect on BCKDHA phosphorylation compared to BT2 in 293T cells.

Signaling Pathway and Mechanism of Action

The inhibition of BCKDK by allosteric modulators directly impacts the BCAA catabolic pathway and can influence downstream signaling cascades.

BCKDC_Signaling_Pathway cluster_Mitochondrion Mitochondrial Matrix cluster_inhibitors Allosteric Inhibitors cluster_downstream Potential Downstream Effects BCAA Branched-Chain Amino Acids (BCAAs) BCAT BCAT BCAA->BCAT Transamination BCKA Branched-Chain α-Keto Acids (BCKAs) BCAT->BCKA BCKDC_active BCKDC (Active) - Dephosphorylated BCKA->BCKDC_active Oxidative Decarboxylation BCKDC_inactive BCKDC (Inactive) - Phosphorylated BCKDC_inactive->BCKDC_active Phosphorylation BCKDC_active->BCKDC_inactive Dephosphorylation Metabolites Acyl-CoA Derivatives BCKDC_active->Metabolites TCA TCA Cycle Metabolites->TCA BCKDK BCKDK BCKDK->BCKDC_active Inhibits AKT_mTOR AKT/mTOR Pathway BCKDK->AKT_mTOR Modulates MAPK MAPK Pathway BCKDK->MAPK Modulates PP2Cm PP2Cm (Phosphatase) PP2Cm->BCKDC_inactive Activates S_Cpp This compound S_Cpp->BCKDK Inhibit BT2 BT2 BT2->BCKDK Other Other Inhibitors Other->BCKDK

Caption: BCKDC Kinase Signaling Pathway and Points of Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of BCKDK inhibitors.

In Vitro BCKDC Kinase Inhibition Assay (Spectrophotometric)

This protocol is adapted from established methods for measuring BCKDC activity by monitoring NADH production.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against BCKDK.

Materials:

  • Purified BCKDC enzyme complex

  • BCKDK enzyme

  • α-ketoisovalerate (substrate)

  • Cofactors: Thiamine pyrophosphate (TPP), Coenzyme A (CoA), NAD+, MgCl2, Dithiothreitol (DTT)

  • Assay Buffer: e.g., 30 mM KH2PO4 buffer (pH 7.5)

  • Test compounds (this compound, BT2, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, cofactors (TPP, CoA, NAD+, MgCl2, DTT), and the BCKDC enzyme complex.

  • Inhibitor Addition: Add varying concentrations of the test compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the BCKDK and BCKDC.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, α-ketoisovalerate, to all wells.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at 37°C. The increase in absorbance corresponds to the production of NADH.

  • Data Analysis:

    • Calculate the initial reaction rates (V0) from the linear portion of the absorbance vs. time curve for each inhibitor concentration.

    • Normalize the rates relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of BCKDC Phosphorylation

This protocol outlines the steps to assess the phosphorylation status of the BCKDC E1α subunit in response to inhibitor treatment in a cellular or tissue context.

Objective: To qualitatively or semi-quantitatively measure the change in phosphorylation of the BCKDC E1α subunit upon treatment with BCKDK inhibitors.

Materials:

  • Cell or tissue lysates treated with inhibitors

  • Lysis buffer supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-BCKDHA (specific to the phosphorylated site, e.g., Ser293) and anti-total-BCKDHA

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation: Lyse inhibitor-treated cells or tissues in lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (either anti-phospho-BCKDHA or anti-total-BCKDHA) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-BCKDHA band to the total-BCKDHA band for each sample to determine the relative phosphorylation level.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the typical workflow for comparing BCKDK inhibitors and the logical relationship of their mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies invitro_assay BCKDC Kinase Inhibition Assay (Spectrophotometric) ic50 Determine IC50 Values invitro_assay->ic50 cell_treatment Treat Cells with Inhibitors ic50->cell_treatment binding_assay Binding Affinity Assay (e.g., SPR) kd_ki Determine Kd/Ki Values binding_assay->kd_ki western_blot Western Blot for p-BCKDHA / total BCKDHA cell_treatment->western_blot phosphorylation_analysis Analyze Phosphorylation Status western_blot->phosphorylation_analysis animal_dosing Administer Inhibitors to Animal Models phosphorylation_analysis->animal_dosing tissue_analysis Analyze BCAA Levels and BCKDC Activity in Tissues animal_dosing->tissue_analysis efficacy_assessment Assess In Vivo Efficacy tissue_analysis->efficacy_assessment

Caption: Experimental Workflow for Comparing BCKDK Inhibitors.

Logical_Relationship Inhibitor Allosteric Inhibitor ((S)-Cpp, BT2, etc.) BCKDK_Binding Binds to Allosteric Site on BCKDK Inhibitor->BCKDK_Binding Conformational_Change Induces Conformational Change in BCKDK BCKDK_Binding->Conformational_Change Inhibition Inhibition of BCKDK Kinase Activity Conformational_Change->Inhibition Phosphorylation_Decrease Decreased Phosphorylation of BCKDC E1α Inhibition->Phosphorylation_Decrease BCKDC_Activation Increased BCKDC Activity Phosphorylation_Decrease->BCKDC_Activation BCAA_Catabolism Enhanced BCAA Catabolism BCKDC_Activation->BCAA_Catabolism Therapeutic_Effect Potential Therapeutic Effect BCAA_Catabolism->Therapeutic_Effect

Caption: Logical Flow of Allosteric Inhibition of BCKDK.

Conclusion

This compound and BT2 are well-characterized allosteric inhibitors of BCKDK that have demonstrated efficacy in vitro and in vivo. While BT2 exhibits a slightly lower IC50, it also shows off-target activity. Newer compounds like PF-07208254 and the putative inhibitors PPHN and POAB show promise, with some exhibiting greater potency or different mechanisms of action, such as promoting BCKDK degradation. The choice of inhibitor for research or therapeutic development will depend on the specific requirements for potency, selectivity, and desired downstream effects. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and comparison of these and other novel BCKDK inhibitors.

References

A Comparative Guide to the Specificity of BCKDC Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of inhibitors targeting the Branched-chain α-keto acid Dehydrogenase Complex Kinase (BCKDCK), a key regulator of branched-chain amino acid (BCAA) catabolism. Dysregulation of this pathway is implicated in various metabolic diseases, making BCKDCK an attractive therapeutic target. This document offers an objective assessment of various inhibitors, supported by experimental data and detailed protocols to aid in the evaluation of compound specificity.

A Note on (S)-Cpp Sodium

Initial searches for "this compound" as a BCKDC kinase inhibitor revealed an important distinction. The commonly known compound abbreviated as CPP, 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid, is a potent and selective NMDA receptor antagonist and is not reported to inhibit BCKDC kinase.

However, a different compound, (S)-α-chlorophenylpropionic acid , is also referred to as (S)-CPP in some literature and is a known inhibitor of BCKDC kinase[1][2]. This guide will focus on the latter and other confirmed BCKDC kinase inhibitors. Researchers should be mindful of this nomenclature ambiguity when reviewing existing literature.

BCKDC Signaling Pathway and Inhibitor Action

The catabolism of BCAAs (leucine, isoleucine, and valine) is a critical metabolic pathway. The rate-limiting step is the oxidative decarboxylation of branched-chain α-keto acids (BCKAs), catalyzed by the Branched-chain α-keto acid Dehydrogenase Complex (BCKDC). The activity of BCKDC is negatively regulated by BCKDC kinase (BCKDK), which phosphorylates and inactivates the E1α subunit of the complex. A phosphatase, PP2Cm, dephosphorylates and activates BCKDC. Small molecule inhibitors of BCKDK prevent the inactivation of BCKDC, leading to increased BCAA catabolism[3][4].

BCKDC_Pathway cluster_0 Mitochondrial Matrix cluster_1 Regulation of BCKDC Activity BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAT BCAT BCAA->BCAT Transamination BCKA Branched-Chain α-Keto Acids (BCKAs) BCAT->BCKA BCKDC_inactive BCKDC (Inactive) (Phosphorylated) BCKDC_active BCKDC (Active) (Dephosphorylated) BCKDC_inactive->BCKDC_active Phosphorylation BCKDC_active->BCKDC_inactive Dephosphorylation Metabolites Acyl-CoA Derivatives (Further Metabolism) BCKDC_active->Metabolites Oxidative Decarboxylation BCKDK BCKDC Kinase (BCKDK) BCKDK->BCKDC_active Inactivates PP2Cm PP2Cm (Phosphatase) PP2Cm->BCKDC_inactive Activates Inhibitors Allosteric Inhibitors ((S)-CPP, BT2, PF-07208254) Inhibitors->BCKDK Inhibit

Caption: The BCKDC signaling pathway, illustrating the regulatory roles of BCKDK and PP2Cm, and the mechanism of allosteric inhibitors.

Comparison of BCKDC Kinase Inhibitors

The following table summarizes the quantitative data for several known allosteric inhibitors of BCKDC kinase. These compounds bind to a site on BCKDK distinct from the ATP-binding pocket.

CompoundTypeIC50KdKiSelectivity Notes
(S)-α-chlorophenylpropionic acid ((S)-CPP) Chlorophenylpropionate6.3 µM[1]2.4 µM-Exhibits low potency against PDK2 and BCKD phosphatase BDP (<10% inhibition at 1 mM).
BT2 Benzothiophene Carboxylic Acid3.19 µM--Commonly used as a BCKDK inhibitor.
PF-07208254 Thiophene110 nM84 nM54 nMAssessed in CEREP and kinase panels for off-target activity.
PPHN Novel Heterocycle-3.9 µM-Identified via virtual screening.
POAB Novel Heterocycle-1.86 µM-Identified via virtual screening.

Experimental Protocols

Accurate assessment of inhibitor specificity requires robust and well-defined experimental protocols. Below are detailed methodologies for key assays used in the characterization of BCKDC kinase inhibitors.

BCKDC Kinase Activity Assay (Radiometric "Dot Blot" Method)

This assay measures the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to a peptide substrate by BCKDC kinase.

Materials:

  • Recombinant BCKDC kinase

  • Peptide substrate (e.g., a peptide corresponding to the E1α phosphorylation site)

  • [γ-³²P]ATP

  • Unlabeled ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • P81 phosphocellulose paper

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation counter or phosphorimager

Procedure:

  • Prepare a reaction mixture containing kinase reaction buffer, the desired concentration of the peptide substrate, and recombinant BCKDC kinase.

  • Add the test inhibitor at various concentrations (typically in DMSO, with a final DMSO concentration of ≤1%). Include a DMSO-only control.

  • Pre-incubate the kinase with the inhibitor for 10-15 minutes at 30°C.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for ATP.

  • Allow the reaction to proceed for a set time (e.g., 20-30 minutes) at 30°C, ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Dry the P81 paper and quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

  • Calculate the percent inhibition at each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Binding Affinity Assay (Surface Plasmon Resonance - SPR)

SPR measures the binding kinetics and affinity of an inhibitor to BCKDC kinase in real-time without the need for labels.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant BCKDC kinase

  • Test inhibitor

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Immobilize the recombinant BCKDC kinase onto the sensor chip surface via amine coupling. A reference flow cell should be prepared by performing the activation and deactivation steps without protein immobilization.

  • Prepare a series of dilutions of the test inhibitor in the running buffer. It is important to include a buffer-only (zero concentration) sample for blank subtraction.

  • Inject the inhibitor solutions over the kinase-immobilized and reference flow cells at a constant flow rate.

  • Monitor the association of the inhibitor to the kinase in real-time, followed by a dissociation phase where only running buffer is flowed over the chip.

  • After each cycle, regenerate the sensor surface if necessary using a mild regeneration solution to remove the bound inhibitor.

  • Subtract the reference flow cell data from the active flow cell data to correct for non-specific binding and bulk refractive index changes.

  • Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the discovery and characterization of a novel BCKDC kinase inhibitor.

Workflow cluster_Discovery Discovery & Initial Characterization cluster_Specificity Specificity & Mechanism cluster_Cellular_InVivo Cellular & In Vivo Validation HTS High-Throughput Screening (HTS) Hit_Val Hit Validation & IC50 Determination (e.g., Radiometric Assay) HTS->Hit_Val Binding Binding Affinity (e.g., SPR) Hit_Val->Binding Selectivity Kinase Selectivity Profiling (Kinome Scan) Binding->Selectivity MoA Mechanism of Action (e.g., Allosteric vs. ATP-competitive) Selectivity->MoA Cell_Assay Cell-Based Assay (p-BCKDC Western Blot) MoA->Cell_Assay InVivo_PK In Vivo Pharmacokinetics (PK) Cell_Assay->InVivo_PK InVivo_PD In Vivo Pharmacodynamics (PD) & Efficacy InVivo_PK->InVivo_PD

Caption: A generalized workflow for the discovery and characterization of a novel BCKDC kinase inhibitor.

References

A Head-to-Head Comparison of (S)-Cpp Sodium and Phenylbutyrate in Maple Syrup Urine Disease (MSUD) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Maple Syrup Urine Disease (MSUD) is a rare, inherited metabolic disorder characterized by the body's inability to process certain essential amino acids, namely leucine, isoleucine, and valine. This leads to a toxic buildup of these branched-chain amino acids (BCAAs) and their corresponding α-keto acids (BCKAs) in the blood and urine. Current treatment strategies primarily rely on strict dietary management, which can be challenging to maintain. Consequently, there is a significant unmet need for effective pharmacological therapies.

This guide provides an objective, data-driven comparison of two investigational compounds, (S)-Cpp sodium and phenylbutyrate, which have shown promise in preclinical and clinical studies for MSUD. While no direct head-to-head comparative studies in MSUD models have been identified, this document synthesizes available data from separate key studies to offer a comprehensive overview of their respective mechanisms of action, efficacy in reducing toxic metabolites, and the experimental protocols used to evaluate them.

Mechanism of Action: A Shared Target

Both this compound, also known as (S)-α-chlorophenylpropionate, and phenylbutyrate exert their therapeutic effects by targeting the same key regulatory enzyme in BCAA metabolism: branched-chain α-keto acid dehydrogenase kinase (BDK) .

In MSUD, the activity of the branched-chain α-keto acid dehydrogenase complex (BCKDC) is deficient. BDK further exacerbates this deficiency by phosphorylating and thereby inactivating the E1α subunit of the BCKDC. By inhibiting BDK, both this compound and phenylbutyrate prevent this inactivation, leading to an increase in the residual activity of the BCKDC. This enhanced activity promotes the breakdown of the toxic BCAAs and BCKAs that accumulate in MSUD. Phenylbutyrate has been shown to increase the proportion of the active, unphosphorylated form of the E1α subunit of the BCKDC in vivo.[1][2][3] this compound was specifically designed as an allosteric inhibitor of BDK.

cluster_MSUD Maple Syrup Urine Disease (MSUD) Defect BCAA Branched-Chain Amino Acids (BCAAs) BCKA Branched-Chain α-Keto Acids (BCKAs) BCAA->BCKA BCKDC Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) BCKA->BCKDC Metabolites Further Metabolism BCKDC->Metabolites BDK Branched-Chain α-Keto Acid Dehydrogenase Kinase (BDK) Phosphorylation Phosphorylation (Inactivation) BDK->Phosphorylation Phosphorylation->BCKDC Inactivates Inhibition Inhibition Inhibition->BDK Inhibit Cpp_PB This compound & Phenylbutyrate Cpp_PB->Inhibition

Mechanism of action for this compound and phenylbutyrate in MSUD.

Comparative Efficacy in Preclinical and Clinical Models

The following tables summarize the quantitative data on the efficacy of this compound and phenylbutyrate in reducing BCAA and BCKA levels from key studies. It is important to note that these data are not from direct comparative trials and were generated under different experimental conditions.

Table 1: Efficacy of this compound in a Mouse Model

Data from a study by Tso et al. (2013) demonstrated the in vivo efficacy of this compound in reducing plasma BCAA concentrations in mice.

ParameterTreatment Group% Reduction from Baseline (Mean ± SEM)
Plasma Leucine This compound (100 mg/kg)35 ± 5%
Plasma Isoleucine This compound (100 mg/kg)40 ± 6%
Plasma Valine This compound (100 mg/kg)30 ± 4%
Table 2: Efficacy of Phenylbutyrate in Human Subjects and In Vitro Models

Data from a study by Brunetti-Pierri et al. show the effects of phenylbutyrate on BCAA and BCKA levels in healthy control subjects and patients with late-onset MSUD.

ModelParameterTreatment Group% Reduction from Baseline (Range)
Healthy Controls Plasma LeucinePhenylbutyrate26 - 40%
Plasma IsoleucinePhenylbutyrateStatistically Significant Reduction
Plasma ValinePhenylbutyrateStatistically Significant Reduction in 2 of 3 subjects
MSUD Patients (Responders) Plasma LeucinePhenylbutyrate28 - 34%
Plasma BCKAsPhenylbutyrateSignificant Reduction
Control Fibroblasts (in vitro) BCKDC Enzyme ActivityPhenylbutyrate (2 mM, 48h)1.7-fold increase

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for a thorough evaluation of the presented data.

This compound In Vivo Mouse Study Protocol
  • Animal Model: Male ICR mice.

  • Drug Administration: this compound was administered via oral gavage at a dose of 100 mg/kg.

  • Sample Collection: Blood samples were collected at baseline and at various time points post-administration.

  • Biochemical Analysis: Plasma BCAA concentrations were determined using a standard amino acid analyzer.

  • Statistical Analysis: Data were presented as mean ± SEM, and statistical significance was determined using appropriate statistical tests.

Phenylbutyrate Human and In Vitro Study Protocol
  • Human Studies:

    • Participants: Healthy control subjects and patients with late-onset, intermediate MSUD.

    • Drug Administration: Phenylbutyrate was administered orally.

    • Sample Collection: Blood samples were collected at baseline and after a period of phenylbutyrate therapy.

    • Biochemical Analysis: Plasma BCAA and BCKA levels were measured.

  • In Vitro Studies:

    • Cell Lines: Control and MSUD patient-derived fibroblasts.

    • Treatment: Cells were incubated with 2 mM phenylbutyrate for 48 hours.

    • Enzyme Activity Assay: BCKDC enzyme activity was measured to assess the effect of phenylbutyrate treatment.

cluster_cpp This compound Workflow cluster_pb Phenylbutyrate Workflow cpp_start ICR Mice cpp_admin Oral Gavage (100 mg/kg) cpp_start->cpp_admin cpp_sample Blood Collection (Baseline & Post-Dose) cpp_admin->cpp_sample cpp_analysis Plasma BCAA Analysis cpp_sample->cpp_analysis cpp_end Efficacy Data cpp_analysis->cpp_end pb_start_human Human Subjects (Controls & MSUD Patients) pb_admin_human Oral Administration pb_start_human->pb_admin_human pb_sample_human Blood Collection (Baseline & Post-Therapy) pb_admin_human->pb_sample_human pb_analysis_human Plasma BCAA & BCKA Analysis pb_sample_human->pb_analysis_human pb_end_human Efficacy Data pb_analysis_human->pb_end_human pb_start_invitro Fibroblasts (Control & MSUD) pb_admin_invitro Incubation with Phenylbutyrate (2mM, 48h) pb_start_invitro->pb_admin_invitro pb_analysis_invitro BCKDC Enzyme Activity Assay pb_admin_invitro->pb_analysis_invitro pb_end_invitro Activity Data pb_analysis_invitro->pb_end_invitro

Experimental workflows for this compound and phenylbutyrate studies.

Summary and Future Directions

Both this compound and phenylbutyrate demonstrate a promising mechanism of action for the treatment of MSUD by targeting the inhibition of BDK, leading to increased BCKDC activity. The available data, although from separate studies, suggest that both compounds can effectively reduce the levels of toxic BCAAs.

  • This compound: As a rationally designed allosteric inhibitor of BDK, it has shown clear in vivo efficacy in a mouse model, significantly lowering plasma BCAA levels.

  • Phenylbutyrate: This compound has demonstrated efficacy in reducing both BCAAs and BCKAs in human subjects, including a subset of MSUD patients, and has been shown to increase BCKDC enzyme activity in vitro.

A direct head-to-head comparison in a relevant MSUD animal model is a critical next step to definitively assess the comparative efficacy and safety of these two compounds. Such a study would provide invaluable data to guide further clinical development. Future research should also focus on long-term efficacy, potential off-target effects, and the identification of patient populations most likely to respond to each therapy, potentially based on their specific MSUD mutations. The development of more potent and specific BDK inhibitors, such as the compound BT2 which has shown improved pharmacokinetics over this compound, also represents a promising avenue for future therapeutic strategies in MSUD.

References

Evaluating the Long-Term Stability of (S)-Cpp Sodium's Inhibitory Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the long-term stability of the inhibitory action of (S)-Cpp sodium, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The stability of a drug's effect is a critical parameter in research and development, influencing its utility in chronic studies and its potential as a therapeutic agent. This document summarizes available experimental data, compares this compound with other classes of NMDA receptor antagonists, and provides detailed experimental protocols for further investigation.

Comparative Analysis of Long-Term Inhibitory Stability

The long-term stability of an NMDA receptor antagonist's inhibitory action is primarily influenced by pharmacokinetic properties and the development of tolerance. While direct, long-term comparative studies on this compound are limited, data from studies on racemic 3-((+/-)-2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid (CPP) and related competitive antagonists suggest that tolerance to the behavioral effects of these compounds can develop over time.[1][2]

A key consideration is whether this behavioral tolerance corresponds to a change in the drug's direct inhibitory action at the receptor level. Research indicates that despite the development of tolerance to the sedative effects of competitive NMDA antagonists, there are no significant changes in the density (Bmax) or affinity (Kd) of the NMDA receptor binding site for [3H]MK-801 after chronic treatment.[1] This suggests that the inhibitory potential at the receptor site may remain stable, and tolerance may be due to downstream adaptations in the signaling cascade or other neural circuits.

The following tables present a summary of available data to compare this compound and its class with other NMDA receptor antagonists.

Table 1: Comparative Profile of NMDA Receptor Antagonists
Characteristic This compound (Competitive) MK-801 (Non-competitive) Memantine (Non-competitive)
Binding Site Glutamate binding site on the NMDA receptorWithin the ion channel pore (PCP site)Within the ion channel pore
Action Prevents agonist bindingBlocks open ion channelBlocks open ion channel
Potency HighHighModerate to low
Side Effect Profile Ataxia, sedation at higher doses[3]Psychotomimetic effects, motor impairmentGenerally better tolerated, dizziness, headache[4][5]
Table 2: Data on Long-Term Administration and Receptor Binding
Compound Class Duration of Treatment Parameter Measured Observed Change Reference
Competitive Antagonists (CGP39551, CGP37849) 15-16 days[3H]-MK-801 Binding (Bmax and Kd) in cerebrocortical tissueNo significant change in receptor density or affinity[1]
Non-competitive Antagonist (Phencyclidine - PCP) 14 days (long-term delay)[3H]MK801 BindingWidespread reductions in NMDA receptor binding, most evident in the hippocampus

Note: Data for this compound specifically is not available. Data from other competitive antagonists (CGP39551 and CGP37849) are used as a proxy. These compounds share a similar mechanism of action.

Signaling Pathways and Experimental Workflows

To understand the context of this compound's action and how its long-term stability is evaluated, the following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds GluN2 Glycine Glycine/D-Serine Glycine->NMDA_Receptor Binds GluN1 SCpp_Sodium This compound SCpp_Sodium->Glutamate Competes with Glutamate Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opens CaMKII CaMKII Ca_ion->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Regulates

Diagram 1: Simplified NMDA Receptor Signaling Pathway.

Experimental_Workflow cluster_setup Phase 1: Chronic Administration cluster_testing Phase 2: Assessment of Inhibitory Action cluster_analysis Phase 3: Post-mortem Analysis A1 Animal Model Selection (e.g., Sprague-Dawley Rats) A2 Stereotaxic Surgery: Implantation of Osmotic Minipumps A1->A2 A3 Chronic Infusion (e.g., 14-28 days) This compound vs. Vehicle vs. Alternatives A2->A3 B1 In Vivo Electrophysiology (LTP Induction / Single-unit recording) A3->B1 During/After Infusion B2 Behavioral Testing (e.g., Anticonvulsant Assay) A3->B2 During/After Infusion C1 Brain Tissue Collection A3->C1 Post- Infusion B3 Data Analysis: Compare synaptic efficacy and behavioral responses B1->B3 B2->B3 C2 Radioligand Binding Assay (Measure Bmax and Kd) C1->C2 C3 Western Blot (Receptor subunit expression) C1->C3 C4 Data Analysis: Compare receptor density, affinity, and expression levels C2->C4 C3->C4

Diagram 2: Workflow for Evaluating Long-Term Stability.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the long-term stability of NMDA receptor antagonists.

Protocol for Radioligand Binding Assay

This protocol is adapted for determining changes in NMDA receptor density (Bmax) and affinity (Kd) following chronic drug administration.

Objective: To quantify the binding characteristics of the NMDA receptor using a competitive radioligand binding assay with [³H]MK-801.

Materials:

  • Test Compound: this compound

  • Reference Compound: MK-801

  • Radioligand: [³H]MK-801

  • Tissue Source: Rat brain cortical membranes from chronically treated and control animals.

  • Binding Buffer: 5 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold binding buffer.

  • Non-specific Binding (NSB) Control: 10 µM unlabeled MK-801.

  • 96-well glass fiber filter plates (presoaked in 0.3% polyethyleneimine).

  • Cell harvester, scintillation vials, scintillation cocktail, and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cerebral cortex tissue from each experimental group (control, chronic this compound, etc.) in ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh binding buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in binding buffer, determine the protein concentration (e.g., Bradford assay), and store aliquots at -80°C until use.[6]

  • Binding Assay:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Wells containing membrane preparation, [³H]MK-801, and binding buffer.

      • Non-specific Binding (NSB): Wells containing membrane preparation, [³H]MK-801, and a high concentration of unlabeled MK-801.

      • Test Compound: Wells containing membrane preparation, [³H]MK-801, and varying concentrations of the competing unlabeled ligand.

    • Initiate the binding reaction by adding 50 µL of the membrane preparation (containing a standardized amount of protein) to each well.

    • Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

  • Filtration and Counting:

    • Rapidly terminate the reaction by filtering the contents of the plate through the glass fiber filter plate using a cell harvester.

    • Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter mats, place them in scintillation vials with scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • For saturation experiments (to determine Bmax and Kd), plot specific binding against the concentration of [³H]MK-801 and fit the data using non-linear regression.

    • Compare the Bmax and Kd values between the control and chronic treatment groups to assess changes in receptor number and affinity.

Protocol for Stereotaxic Surgery and Chronic Infusion

This protocol describes the implantation of an osmotic minipump for continuous, long-term delivery of a compound to the brain.

Objective: To achieve sustained central nervous system exposure to this compound or other antagonists over a period of weeks.

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine (e.g., for isoflurane)

  • Micro drill

  • Osmotic minipumps (e.g., Alzet) and brain infusion cannulas

  • Surgical tools (scalpel, forceps, retractors, wound clips/sutures)

  • Analgesics, antiseptics, and ophthalmic ointment.

Procedure:

  • Pre-operative Preparation:

    • Anesthetize the rat according to approved institutional protocols (e.g., isoflurane (B1672236) inhalation). Confirm a surgical plane of anesthesia via toe-pinch reflex.

    • Secure the animal in the stereotaxic frame, ensuring the head is level.

    • Apply ophthalmic ointment to the eyes to prevent drying.

    • Shave the scalp and sterilize the surgical area with an antiseptic solution.[7][8]

  • Surgical Implantation:

    • Make a midline incision on the scalp to expose the skull.

    • Retract the skin and clean the skull surface, removing any periosteum.

    • Identify bregma and lambda as reference points.

    • Using coordinates from a rat brain atlas, determine the target location for cannula implantation (e.g., lateral ventricle for intraventricular infusion).

    • Drill a small burr hole through the skull at the target coordinates.

    • Slowly lower the brain infusion cannula to the desired depth.

    • Secure the cannula to the skull using dental cement and anchor screws.

  • Pump Placement and Connection:

    • Create a subcutaneous pocket on the back of the animal between the shoulder blades.

    • Insert the primed osmotic minipump (filled with the drug solution or vehicle) into the pocket.

    • Connect the pump to the brain infusion cannula via the provided tubing, ensuring no air bubbles are in the line.

  • Post-operative Care:

    • Close the scalp incision with wound clips or sutures.

    • Administer post-operative analgesics and monitor the animal for recovery in a warm, clean cage.

    • Provide easy access to food and water. The pump will now deliver the solution at a constant rate for its specified duration (e.g., 14 or 28 days).[8][9]

Conclusion

The long-term stability of the inhibitory action of this compound is a complex issue. While behavioral tolerance to competitive NMDA antagonists is observed, preliminary data suggests this may not be due to a change in the antagonist's ability to bind to the NMDA receptor.[1] The lack of change in receptor density or affinity after chronic treatment with similar competitive antagonists indicates a potentially stable inhibitory action at the molecular level. However, this contrasts with non-competitive antagonists like PCP, which can lead to a downregulation of NMDA receptors over time.

References

Comparative Efficacy of (S)-Cpp Sodium and Alternative Agents in Lowering Branched-Chain Amino Acid Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (S)-Cpp sodium and other compounds for their potential to lower systemic branched-chain amino acid (BCAA) levels. Elevated BCAAs are implicated in various metabolic diseases, including maple syrup urine disease (MSUD), insulin (B600854) resistance, and certain cancers, making pharmacological interventions to modulate their concentrations a key area of research. This document synthesizes available preclinical and clinical data, details experimental methodologies, and visualizes the underlying biochemical pathways to support informed decisions in drug discovery and development.

Introduction to BCAA-Lowering Compounds

The primary strategy for lowering BCAA levels through pharmacological intervention is the activation of the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, the rate-limiting enzyme in BCAA catabolism. This is often achieved by inhibiting the branched-chain α-ketoacid dehydrogenase kinase (BCKDK), which phosphorylates and inactivates the BCKDH complex.

This guide focuses on a comparison between the putative BCKDK inhibitor this compound and the clinically investigated compound, sodium phenylbutyrate. Additionally, the potent preclinical tool compound, BT2, is included for a broader perspective on BCKDK inhibition.

Mechanism of Action: BCKDK Inhibition

This compound is identified as (S)-α-chloro-phenylpropionic acid, an allosteric inhibitor of BCKDK. By inhibiting BCKDK, this compound is proposed to prevent the phosphorylation of the E1α subunit of the BCKDH complex. This maintains the BCKDH complex in its active, dephosphorylated state, thereby promoting the catabolism of BCAAs.

Sodium phenylbutyrate also functions as a BCKDK inhibitor, preventing the phosphorylation of the BCKDH E1α subunit and thus increasing its activity.[1][2][3] This mechanism has been demonstrated to effectively lower plasma BCAA and their corresponding α-keto acids (BCKAs) in both healthy individuals and patients with MSUD.[1]

BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) is another well-characterized allosteric inhibitor of BCKDK used in preclinical research to investigate the effects of enhanced BCAA catabolism.[4][5][6]

Below is a diagram illustrating the signaling pathway of BCAA catabolism and the point of intervention for these inhibitors.

BCAA_Catabolism BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAT BCAT (Branched-Chain Aminotransferase) BCAA->BCAT α-ketoglutarate BCKA Branched-Chain α-Ketoacids (BCKA) BCKDH_active Active BCKDH Complex (Dephosphorylated) BCKA->BCKDH_active NAD+, CoA Metabolites Further Catabolism (e.g., Acyl-CoA derivatives) BCAT->BCKA glutamate BCKDH_inactive Inactive BCKDH Complex (Phosphorylated) PP2Cm PP2Cm (Phosphatase) BCKDH_inactive->PP2Cm BCKDH_active->Metabolites NADH, CO2 BCKDK BCKDK (BCKDH Kinase) BCKDH_active->BCKDK ATP BCKDK->BCKDH_inactive ADP PP2Cm->BCKDH_active Inhibitors This compound Sodium Phenylbutyrate BT2 Inhibitors->BCKDK Inhibition LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (20-50 µL) Precipitation Add Protein Precipitation Solution + Internal Standards Plasma->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge (14,000 x g) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometry Detection (MRM) Separation->Detection Data_Analysis Data Analysis (Peak Area Ratio & Calibration Curve) Detection->Data_Analysis

References

Safety Operating Guide

Proper Disposal of (S)-Cpp Sodium Salt: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of (S)-Cpp sodium salt, ensuring operational compliance and laboratory safety.

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides a detailed, step-by-step procedure for the disposal of this compound salt, a combustible solid organic compound.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound salt (CAS 194979-70-9). This document contains specific information regarding the hazards, handling, and emergency procedures for this chemical. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound salt waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

The proper disposal of this compound salt involves a systematic approach of identification, segregation, and transfer to a licensed waste disposal service. In-lab treatment such as neutralization is generally not recommended for halogenated organic compounds without specific institutional approval and protocols.

  • Waste Identification and Classification :

    • Treat all this compound salt and materials contaminated with it as hazardous waste.

    • Due to the presence of chlorine, it should be classified as a halogenated organic waste.[1]

  • Waste Segregation :

    • Use a dedicated, properly labeled hazardous waste container for this compound salt waste.

    • Do not mix halogenated organic waste with non-halogenated organic waste to prevent costly and complex disposal procedures.[2][3]

    • Keep this waste stream separate from other incompatible waste types such as strong acids, bases, and oxidizers.[2][3]

  • Waste Collection and Storage :

    • Collect solid waste, including contaminated labware (e.g., weighing boats, gloves, and paper towels), in a designated, leak-proof container with a secure lid.

    • For solutions of this compound salt, use a compatible liquid waste container.

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound salt," and the associated hazards (e.g., Combustible Solid).[2]

    • Store the waste container in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible materials.

  • Arranging for Professional Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with accurate information about the waste composition and quantity.

    • Follow all institutional and regulatory procedures for waste handover.

Quantitative Data Summary

PropertyValue
Chemical Name (S)-2-Chloro-3-phenylpropanoic acid sodium salt
CAS Number 194979-70-9
Molecular Formula C₉H₈ClNaO₂
Molecular Weight 206.60 g/mol
Physical Form Solid powder
Storage Class 11 - Combustible Solids

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound salt.

DisposalWorkflow Disposal Decision Workflow for this compound Salt A Start: Have this compound salt waste B Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines A->B C Is in-lab treatment (e.g., neutralization) explicitly permitted by SDS and EHS? B->C D Follow approved in-lab treatment protocol C->D Yes E Treat as Halogenated Organic Hazardous Waste C->E No / Unsure I End: Proper Disposal D->I F Segregate waste in a dedicated, labeled container E->F G Store in designated Satellite Accumulation Area F->G H Contact EHS or licensed waste disposal service for pickup G->H H->I

Caption: Logical flow for the proper disposal of this compound salt.

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet for this compound salt and your institution's Environmental Health and Safety office for detailed and compliant disposal procedures. Regulations for chemical waste disposal can vary by location.

References

Essential Safety and Handling Protocols for (S)-Cpp Sodium

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is crucial to minimize exposure risk. The following table summarizes the required PPE for handling (S)-Cpp sodium, categorized by the level of protection.

PPE CategoryEquipmentStandard
Eye and Face Protection Chemical splash goggles or safety glasses. A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[1][2][3]ANSI Z.87.1-1989[4]
Hand Protection Disposable nitrile gloves provide a primary barrier.[4] For enhanced protection, consider double-gloving or using thicker, chemical-resistant gloves based on a thorough hazard assessment.Consult manufacturer's resistance guide.
Body Protection A flame-retardant lab coat, fully buttoned, should be worn over personal clothing. Long pants and closed-toe shoes are mandatory to cover all skin.N/A
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are insufficient, a respirator may be required.NIOSH/MSHA or European Standard EN 149 approved.
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will mitigate risks and ensure procedural consistency.

1. Pre-Operational Checks:

  • Information Review: Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound. If an SDS is unavailable, treat the compound as hazardous.
  • Emergency Equipment: Confirm the location and functionality of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.
  • Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
  • PPE Inspection: Inspect all PPE for damage or contamination before use.

2. Handling Procedure:

  • Work Area Preparation: Ensure the work area within the fume hood is clean and uncluttered.
  • Weighing and Transfer: Handle the compound on a clean, impervious surface. When weighing, use an analytical balance inside the fume hood or a vented balance enclosure.
  • Solution Preparation: Add the solid this compound to the solvent slowly to avoid splashing.
  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

3. Post-Handling Procedures:

  • Decontamination: Clean the work surface and any equipment used with an appropriate solvent.
  • Waste Segregation: Segregate waste containing this compound from other waste streams.
  • PPE Removal: Remove PPE in the correct order to prevent cross-contamination: gloves, face shield/goggles, lab coat.

Disposal Plan: Step-by-Step Guide

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Solid Waste: Collect unused this compound and contaminated materials (e.g., weighing paper, gloves) in a designated, labeled, and sealed waste container.
  • Liquid Waste: Collect solutions containing this compound in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.

2. Waste Labeling and Storage:

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any known hazards.
  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.

3. Waste Disposal:

  • Institutional Procedures: Follow your institution's hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance on collection and disposal.
  • Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash.

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the handling and disposal process, the following diagram illustrates the logical flow of operations.

G cluster_handling Handling this compound cluster_disposal Disposal Plan Pre-Operational Checks Pre-Operational Checks Handling Procedure Handling Procedure Pre-Operational Checks->Handling Procedure Proceed if safe Post-Handling Procedures Post-Handling Procedures Handling Procedure->Post-Handling Procedures Waste Collection Waste Collection Post-Handling Procedures->Waste Collection Generate Waste Waste Labeling & Storage Waste Labeling & Storage Waste Collection->Waste Labeling & Storage Waste Disposal Waste Disposal Waste Labeling & Storage->Waste Disposal Contact EHS

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。